molecular formula C9H18 B084754 cis-4-Nonene CAS No. 10405-84-2

cis-4-Nonene

Cat. No.: B084754
CAS No.: 10405-84-2
M. Wt: 126.24 g/mol
InChI Key: KPADFPAILITQBG-CLFYSBASSA-N
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Description

Cis-4-Nonene is a useful research compound. Its molecular formula is C9H18 and its molecular weight is 126.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-non-4-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPADFPAILITQBG-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40874000
Record name (4Z)-4-Nonene
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Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10405-84-2
Record name 4-Nonene, (4Z)-
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Record name (4Z)-4-Nonene
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Record name (4Z)-non-4-ene
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Record name 4-NONENE, (4Z)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to cis-4-Nonene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-Nonene is an unsaturated hydrocarbon belonging to the alkene family.[1] It is characterized by a nine-carbon chain with a double bond located between the fourth and fifth carbon atoms. The "cis" designation in its name signifies the stereochemistry of the substituents at the double bond, where the alkyl groups are on the same side. This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, presenting key data in a structured format for easy reference.

Chemical Structure

The structure of this compound is defined by its molecular formula, C9H18, and the specific arrangement of its atoms.[1][2][3][4] The presence of the cis-double bond introduces a kink in the hydrocarbon chain, influencing its physical and chemical properties.

Key Structural Identifiers:

IdentifierValue
IUPAC Name (4Z)-non-4-ene
Synonyms This compound, (Z)-4-Nonene
CAS Number 10405-84-2
Molecular Formula C9H18
Canonical SMILES CCCCC=CCCC
InChI InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3/b9-7-
InChIKey KPADFPAILITQBG-CLFYSBASSA-N

graph "Chemical_Structure_of_this compound" {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,0!"]; H1a [label="H", pos="-0.5,-0.5!"]; H1b [label="H", pos="0,-1!"]; H1c [label="H", pos="0.5,-0.5!"];

C2 [label="C", pos="0,1.5!"]; H2a [label="H", pos="-0.5,2!"]; H2b [label="H", pos="0.5,2!"];

C3 [label="C", pos="0,3!"]; H3a [label="H", pos="-0.5,3.5!"]; H3b [label="H", pos="0.5,3.5!"];

C4 [label="C", pos="0,4.5!"]; H4 [label="H", pos="-0.5,5!"];

C5 [label="C", pos="1.5,4.5!"]; H5 [label="H", pos="2,5!"];

C6 [label="C", pos="3,4.5!"]; H6a [label="H", pos="2.5,5!"]; H6b [label="H", pos="3.5,5!"];

C7 [label="C", pos="4.5,4.5!"]; H7a [label="H", pos="4,5!"]; H7b [label="H", pos="5,5!"];

C8 [label="C", pos="6,4.5!"]; H8a [label="H", pos="5.5,5!"]; H8b [label="H", pos="6.5,5!"];

C9 [label="C", pos="7.5,4.5!"]; H9a [label="H", pos="7,5!"]; H9b [label="H", pos="8,5!"]; H9c [label="H", pos="7.5,4!"];

// Bonds C1 -- H1a; C1 -- H1b; C1 -- H1c; C1 -- C2; C2 -- H2a; C2 -- H2b; C2 -- C3; C3 -- H3a; C3 -- H3b; C3 -- C4; C4 -- H4; C4 -- C5 [style=double]; C5 -- H5; C5 -- C6; C6 -- H6a; C6 -- H6b; C6 -- C7; C7 -- H7a; C7 -- H7b; C7 -- C8; C8 -- H8a; C8 -- H8b; C8 -- C9; C9 -- H9a; C9 -- H9b; C9 -- H9c; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for analytical characterization.

Physical Properties:

PropertyValue
Molecular Weight 126.24 g/mol [3][5]
Appearance Colorless liquid[1][3]
Odor Characteristic, gasoline-like[6][7]
Density 0.73 g/cm³[2]
Boiling Point 143 °C[2]
Melting Point Not available
Flash Point 30 °C (lit.)[6]
Refractive Index 1.4190 to 1.4230[6]
Vapor Pressure 6.06 mmHg at 25 °C[2]
Solubility Soluble in organic solvents; limited solubility in water[1]

Chemical Properties:

PropertyDescription
Reactivity Reactivity is characteristic of alkenes, readily undergoing addition reactions at the double bond.[1]
Stability Stable under normal transport and handling conditions.[6][7]
Polymerization Not reported to polymerize spontaneously.[6][7]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain. However, this section provides a general overview of the methodologies that would be employed.

Synthesis:

A common laboratory-scale synthesis of a cis-alkene like this compound involves the partial hydrogenation of an alkyne. For instance, the hydrogenation of 4-nonyne (B3188236) using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) would yield this compound.

Synthesis_Workflow Reactant 4-Nonyne Reaction Partial Hydrogenation Reactant->Reaction Catalyst Lindlar's Catalyst (Pd/CaCO3, Pb(OAc)2, Quinoline) Catalyst->Reaction Hydrogen H2 Gas Hydrogen->Reaction Solvent Solvent (e.g., Hexane) Solvent->Reaction Workup Work-up (Filtration, Solvent Removal) Reaction->Workup Product This compound Workup->Product

Figure 2: General workflow for the synthesis of this compound.

Analytical Characterization:

The identity and purity of this compound are typically confirmed using standard analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography (GC): A gas chromatograph equipped with a non-polar or semi-polar capillary column (e.g., DB-5 or equivalent) can be used to determine the purity of a this compound sample. The retention time of the compound would be compared to a known standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The chemical shifts and coupling constants of the protons and carbons in the vicinity of the double bond would confirm the cis-stereochemistry.

Signaling Pathways and Logical Relationships

As a simple alkene, this compound is not known to be involved in biological signaling pathways in the same manner as complex biomolecules. Its primary role in a research or industrial context is as a chemical intermediate. The logical relationship of its utility is based on the reactivity of its carbon-carbon double bond, which allows for a variety of chemical transformations.

Reactivity_Relationships cis4Nonene This compound AdditionReactions Addition Reactions cis4Nonene->AdditionReactions Oxidation Oxidation cis4Nonene->Oxidation Halogenation Halogenation (+ X2) AdditionReactions->Halogenation Hydrohalogenation Hydrohalogenation (+ HX) AdditionReactions->Hydrohalogenation Hydrogenation Hydrogenation (+ H2) AdditionReactions->Hydrogenation Epoxidation Epoxidation Oxidation->Epoxidation Ozonolysis Ozonolysis Oxidation->Ozonolysis

Figure 3: Reactivity pathways of this compound.

Conclusion

References

An In-depth Technical Guide to cis-4-Nonene (CAS Number: 10405-84-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical and physical properties of cis-4-Nonene. As of the date of this publication, there is a notable absence of published research on the specific biological activity, metabolic pathways, and direct applications in drug development for this compound. The experimental protocols provided are representative examples based on established chemical principles.

Introduction

This compound, identified by the CAS number 10405-84-2, is an unsaturated hydrocarbon belonging to the alkene family.[1] Its structure consists of a nine-carbon chain with a double bond located between the fourth and fifth carbon atoms, with the substituents on the double-bonded carbons oriented on the same side, conferring the "cis" or "(Z)" configuration.[1] This colorless liquid possesses a characteristic gasoline-like odor and is soluble in organic solvents with limited solubility in water.[1]

While primarily utilized as an intermediate in organic synthesis for the production of polymers and surfactants, its potential role in biological systems remains largely unexplored.[1] This guide aims to consolidate the available technical data on this compound, providing a foundation for researchers who may consider this molecule for further investigation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₉H₁₈[2]
Molecular Weight 126.24 g/mol [2]
Appearance Colorless to almost colorless clear liquid[3]
Odor Characteristic; like gasoline[3]
Boiling Point 143 °C[2]
Density 0.73 g/cm³[2]
Flash Point 27.2 °C[2]
Vapor Pressure 6.06 mmHg at 25°C[2]
Refractive Index 1.426[2]
Solubility Soluble in organic solvents, limited in water[1]
Table 2: Spectroscopic Data References

While direct peak lists are not consistently available without database access, the following provides references to key spectroscopic data.

Spectrum TypeDatabase/ReferenceNotes
¹H NMR SpectraBasePredicted and experimental spectra available.[2][4]
¹³C NMR ChemicalBook, SpectraBaseData available in CDCl₃.[2]
Mass Spectrometry (MS) NIST WebBook, SpectraBaseElectron ionization (EI) mass spectra are available.[5][6]
Infrared (IR) Spectroscopy NIST WebBookGas-phase and liquid film IR spectra are available.[7]

Note on Spectroscopic Data: For detailed peak assignments, coupling constants, and fragmentation patterns, direct consultation of the referenced databases is recommended.

Experimental Protocols

The following protocols are representative methods for the synthesis and purification of this compound. These are based on general principles of organic chemistry and may require optimization for specific laboratory conditions.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes.[8][9] For the synthesis of a cis-alkene like this compound, a non-stabilized ylide is typically employed.[9]

Objective: To synthesize this compound from pentanal and a butylide.

Materials:

  • Butyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Pentanal

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether or pentane (B18724)

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-BuLi in hexanes (1.0 equivalent) dropwise. The formation of a deep red or orange color indicates the generation of the ylide.

    • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

  • Reaction with Aldehyde:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or pentane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying volatile liquids with close boiling points, such as separating this compound from any remaining starting materials or byproducts.[10][11]

Objective: To purify crude this compound to >95% purity.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

  • Boiling chips or magnetic stirrer

  • Heating mantle

  • Thermometer

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus. Ensure the fractionating column is packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.

    • Place the crude this compound and boiling chips in the distillation flask.

    • Position the thermometer correctly, with the top of the bulb just below the side arm leading to the condenser.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Observe the temperature and collect any low-boiling fractions (e.g., residual solvent).

    • Carefully collect the fraction that distills at or near the boiling point of this compound (143 °C at atmospheric pressure).

    • Monitor the temperature closely; a sharp drop in temperature indicates that the desired product has finished distilling.

  • Analysis:

    • Analyze the purity of the collected fraction using Gas Chromatography (GC) or NMR spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Ylide_Generation Ylide Generation (Butyltriphenylphosphonium bromide + n-BuLi) Wittig_Reaction Wittig Reaction (Ylide + Pentanal) Ylide_Generation->Wittig_Reaction Workup Aqueous Work-up (Quenching and Extraction) Wittig_Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Potential Metabolic Pathway

While no specific metabolic pathways for this compound have been documented, the general metabolism of alkenes in vivo involves epoxidation by cytochrome P450 enzymes.[12]

metabolic_pathway cis_4_Nonene This compound Epoxide cis-4,5-Epoxynonane cis_4_Nonene->Epoxide Epoxidation Diol Nonane-4,5-diol Epoxide->Diol Hydrolysis Enzyme1 Cytochrome P450 Monooxygenase Enzyme1->cis_4_Nonene Enzyme2 Epoxide Hydrolase Enzyme2->Epoxide

Caption: A generalized metabolic pathway for alkenes.

Biological and Toxicological Profile

Currently, there is a lack of specific data on the biological activity, metabolic fate, and toxicological profile of this compound. High vapor concentrations may cause irritation to the eyes and respiratory tract and can act as an anesthetic.[13] Ingestion poses an aspiration hazard, and vomiting should not be induced.[13]

It is important to distinguish this compound from nonylphenols, which are known endocrine disruptors.[14] Nonylphenols are produced from a mixture of nonenes and phenol (B47542) and have a different chemical structure and biological activity.[14]

The metabolism of alkenes, in general, proceeds via epoxidation, which can sometimes lead to the formation of reactive intermediates.[12] However, without specific studies on this compound, any discussion of its biological effects remains speculative.

Conclusion and Future Directions

This compound is a well-characterized alkene with established chemical and physical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. However, a significant gap exists in the scientific literature regarding its biological activity, metabolic pathways, and potential applications in drug development.

For researchers and scientists, this presents a potential area for novel investigation. Future studies could focus on:

  • Screening for any pharmacological activity.

  • Investigating its metabolic fate in vitro and in vivo.

  • Assessing its toxicological profile, including potential genotoxicity and endocrine-disrupting effects.

Such research would be crucial in determining whether this compound or its derivatives hold any promise for therapeutic applications or pose any significant health risks.

References

An In-depth Technical Guide to the Physical Properties of (Z)-4-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of (Z)-4-Nonene, also known as cis-4-Nonene. The information is curated for professionals in research and development who require precise data for experimental design, process modeling, and substance characterization. This document includes a detailed summary of quantitative data, standardized experimental protocols for property determination, and a logical diagram illustrating the interplay of factors influencing these properties.

Core Physical Properties of (Z)-4-Nonene

(Z)-4-Nonene is an unsaturated hydrocarbon with the molecular formula C₉H₁₈.[1] As an alkene, its physical characteristics are largely dictated by its molecular weight and the geometry of its cis-double bond. The following table summarizes its key physical properties.

Physical PropertyValueUnits
Molecular Formula C₉H₁₈-
Molecular Weight 126.24 g/mol
Boiling Point 143°C
Density 0.729 - 0.73g/mL or g/cm³
Refractive Index 1.419 - 1.426-
Flash Point 27.2 - 30°C
Vapor Pressure 6.06mmHg at 25°C
Solubility in Water Insoluble-
Solubility in Organic Solvents Soluble-
Melting Point Not available-

Note: The melting point for many simple alkenes is not well-documented as they tend to have very low melting points.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid alkenes like (Z)-4-Nonene. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[2][3]

  • Apparatus : Thiele tube or a beaker with a high-boiling point liquid (e.g., paraffin (B1166041) oil), thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.[2][4]

  • Procedure :

    • A small amount of (Z)-4-Nonene is placed in the fusion tube.

    • The capillary tube is placed inside the fusion tube with its open end submerged in the liquid.

    • The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is immersed in the oil bath within the Thiele tube.

    • The oil bath is heated gently. As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.[4][5]

    • The heat is removed once a steady stream of bubbles is observed.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[2]

Determination of Density (Pycnometer or Volumetric Method)

Density is the mass per unit volume of a substance.[6]

  • Apparatus : A pycnometer (density bottle) or a graduated cylinder and an electronic balance.[6][7]

  • Procedure :

    • The mass of a clean, dry measuring cylinder is recorded.[8]

    • A known volume of (Z)-4-Nonene (e.g., 20 cm³) is added to the measuring cylinder.[8]

    • The mass of the measuring cylinder containing the liquid is recorded.

    • The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

    • The density is calculated by dividing the mass of the liquid by its volume.[6][8] For higher accuracy, a pycnometer is used, which is a flask with a precisely known volume.[7]

Determination of Refractive Index (Refractometer Method)

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

  • Apparatus : An Abbe refractometer is commonly used for this measurement.

  • Procedure :

    • The refractometer is calibrated using a standard sample with a known refractive index.

    • A few drops of (Z)-4-Nonene are placed on the prism of the refractometer.

    • The prism is closed, and the light source is positioned.

    • While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

    • The refractive index is read from the instrument's scale.

Determination of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent.

  • Apparatus : Test tubes, vortex mixer (optional).

  • Procedure :

    • A small, measured amount of (Z)-4-Nonene (e.g., 0.1 mL) is added to a test tube.

    • A small, measured volume of the solvent (e.g., 2 mL of water or an organic solvent) is added to the same test tube.[9]

    • The mixture is shaken vigorously for 10-20 seconds.[10]

    • The mixture is allowed to stand and observed.

    • If the liquid forms a single homogeneous phase, it is considered soluble (or miscible). If two distinct layers form, it is insoluble (or immiscible).[10] (Z)-4-Nonene, being nonpolar, is expected to be insoluble in polar solvents like water but soluble in nonpolar organic solvents.[1][5]

Logical Relationships in Physical Properties of Alkenes

The physical properties of an alkene such as (Z)-4-Nonene are not independent but are logically interconnected, stemming from its fundamental molecular structure. The following diagram illustrates these relationships.

G Factors Influencing Physical Properties of Alkenes A Molecular Structure (e.g., (Z)-4-Nonene) B Molecular Weight A->B determines C Intermolecular Forces (van der Waals) A->C influences strength of E Density A->E packing efficiency affects F Polarity (Nonpolar) A->F determines H Refractive Index A->H electron density affects B->C increases with D Boiling Point C->D stronger forces lead to higher I Vapor Pressure C->I stronger forces lead to lower D->I inversely related to G Solubility F->G dictates 'like dissolves like'

References

Synthesis of High-Purity cis-4-Nonene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of high-purity cis-4-nonene. It details established and contemporary synthetic methodologies, offering in-depth experimental protocols and comparative data to assist researchers in selecting the optimal strategy for their specific needs. This document also covers purification techniques and analytical methods for the characterization and quantification of the desired cis-isomer.

Introduction

This compound is a nine-carbon alkene with the chemical formula C₉H₁₈.[1][2][3] The cis (or Z) configuration of the double bond between the fourth and fifth carbon atoms imparts specific stereochemical properties that are crucial in various applications, including its use as an intermediate in organic synthesis and in the production of polymers and surfactants.[2] The synthesis of high-purity this compound presents a challenge due to the thermodynamic stability of the corresponding trans-isomer. Therefore, stereoselective synthetic methods are required to achieve high isomeric purity. This guide explores the core methodologies for achieving this, focusing on the Wittig reaction and the partial hydrogenation of alkynes.

Synthesis Methodologies

The stereoselective synthesis of cis-alkenes is a well-established field in organic chemistry.[4] The primary strategies for obtaining high-purity this compound involve either the formation of the carbon-carbon double bond with a predefined cis-geometry or the stereoselective reduction of a corresponding alkyne.

The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent).[5] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. To favor the formation of the cis-alkene, an unstabilized or semi-stabilized ylide is typically employed under salt-free conditions.[6][7]

For the synthesis of this compound, the reaction would involve the coupling of pentanal with a butyl-substituted phosphonium ylide. The general workflow is depicted below.

Wittig_Reaction_Workflow cluster_ylide Ylide Generation cluster_olefination Olefination Butyltriphenylphosphonium_bromide Butyltriphenylphosphonium bromide Ylide Butyltriphenyl- phosphonium ylide Butyltriphenylphosphonium_bromide->Ylide Deprotonation Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Ylide Oxaphosphetane cis-Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane Pentanal Pentanal Pentanal->Oxaphosphetane cis_4_Nonene This compound Oxaphosphetane->cis_4_Nonene Decomposition Triphenylphosphine_oxide Triphenylphosphine oxide (Byproduct) Oxaphosphetane->Triphenylphosphine_oxide Synthesis_Choice Start Desired Product: High-Purity this compound Precursor_Availability Starting Material Availability Start->Precursor_Availability 4_Nonyne 4-Nonyne Precursor_Availability->4_Nonyne Pentanal_and_Butyl_halide Pentanal & Butyl halide Precursor_Availability->Pentanal_and_Butyl_halide Hydrogenation_Methods Partial Hydrogenation Methods 4_Nonyne->Hydrogenation_Methods Wittig_Reaction Wittig Reaction Pentanal_and_Butyl_halide->Wittig_Reaction Lindlar Lindlar Catalyst Hydrogenation_Methods->Lindlar P2_Ni P-2 Nickel Hydrogenation_Methods->P2_Ni Diimide Diimide Reduction Hydrogenation_Methods->Diimide Hydroboration Hydroboration- Protonolysis Hydrogenation_Methods->Hydroboration Purification_Analysis_Workflow Crude_Product Crude this compound (mixture of isomers and byproducts) Purification Purification Crude_Product->Purification Fractional_Distillation Fractional Distillation Purification->Fractional_Distillation Prep_GC Preparative GC Purification->Prep_GC Column_Chromatography Column Chromatography Purification->Column_Chromatography Pure_cis_4_Nonene High-Purity This compound Fractional_Distillation->Pure_cis_4_Nonene Prep_GC->Pure_cis_4_Nonene Column_Chromatography->Pure_cis_4_Nonene Analysis Characterization and Purity Analysis Pure_cis_4_Nonene->Analysis GC_MS GC-MS Analysis->GC_MS NMR NMR Spectroscopy (¹H and ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR Final_Product Verified High-Purity This compound GC_MS->Final_Product NMR->Final_Product IR->Final_Product

References

An In-depth Technical Guide to cis-4-Nonene (C9H18)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4-Nonene, an alkene with the molecular formula C9H18, is a valuable intermediate in organic synthesis. This document provides a comprehensive technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of the synthetic pathway. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below, providing a ready reference for experimental planning and execution.

Physicochemical Properties
PropertyValueSource
Molecular Formula C9H18[1]
Molecular Weight 126.24 g/mol [1]
CAS Number 10405-84-2[1]
Appearance Colorless liquid[2]
Boiling Point 143 °C[3]
Density 0.73 g/cm³[3]
Flash Point 27.2 °C[3]
Vapor Pressure 6.06 mmHg at 25°C[3]
Refractive Index 1.426[3]
Solubility Soluble in organic solvents, limited solubility in water.[2]
Spectroscopic Data Summary
Spectroscopic TechniqueKey FeaturesSource
¹H NMR Data available on SpectraBase.[4]
¹³C NMR Data available on PubChem.[1]
Infrared (IR) Spectroscopy Data available on NIST WebBook and SpectraBase.[1][5]
Mass Spectrometry (MS) Data available on NIST WebBook and SpectraBase.[6][7]

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes, and it is well-suited for the preparation of this compound.[8][9] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, pentanal and the ylide derived from butyltriphenylphosphonium bromide are the key reagents.

Reaction Scheme

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_main_reaction Wittig Reaction pentanal Pentanal betaine Betaine intermediate dummy1 ylide Butyltriphenylphosphonium ylide base Strong Base (e.g., n-BuLi) phosphonium_salt Butyltriphenylphosphonium bromide phosphonium_salt->ylide + Strong Base oxaphosphetane Oxaphosphetane intermediate betaine->oxaphosphetane cis_nonene This compound oxaphosphetane->cis_nonene tppo Triphenylphosphine oxide oxaphosphetane->tppo dummy2 oxaphosphetane->dummy2 dummy1->betaine

Caption: Wittig reaction for this compound synthesis.
Experimental Protocol

The following is a generalized protocol for the synthesis of this compound based on the Wittig reaction.

Materials:

  • Butyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Pentanal

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether or pentane

  • Anhydrous magnesium sulfate

  • Flame-dried, two-necked round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-BuLi in hexanes (1.0 equivalent) dropwise. The formation of a deep red or orange color indicates the generation of the ylide.

    • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

  • Reaction with Aldehyde:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or pentane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by fractional distillation.

Analytical Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight.

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 30-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound, confirming the presence and stereochemistry of the double bond.

¹H NMR Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Parameters:

    • Acquisition time: ~3 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 16.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

Expected ¹H NMR Signals: The spectrum will show characteristic signals for the vinylic protons (around 5.3-5.5 ppm) with a coupling constant (J) indicative of the cis stereochemistry, as well as signals for the aliphatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (NaCl or KBr).

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16.

Expected IR Absorptions: The spectrum will exhibit a characteristic C=C stretch for a cis-alkene around 1650 cm⁻¹ and C-H stretching frequencies for sp² and sp³ hybridized carbons.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from synthesis to analysis of this compound.

experimental_workflow synthesis Synthesis of this compound (Wittig Reaction) workup Reaction Work-up (Quenching, Extraction, Drying) synthesis->workup purification Purification (Fractional Distillation) workup->purification analysis Spectroscopic Analysis purification->analysis gcms GC-MS (Purity & MW) analysis->gcms nmr NMR (Structure & Stereochemistry) analysis->nmr ir IR (Functional Groups) analysis->ir final_product Pure this compound gcms->final_product nmr->final_product ir->final_product

Caption: Overall experimental workflow for this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] Use in a well-ventilated area, away from ignition sources. Wear protective gloves, safety glasses, and a lab coat. In case of skin contact, wash immediately with soap and water.

Conclusion

This technical guide provides a detailed overview of this compound, with a focus on its synthesis and characterization. The provided data and experimental protocols are intended to be a valuable resource for researchers and scientists. The stereoselective synthesis of this compound via the Wittig reaction, followed by rigorous spectroscopic analysis, ensures a high-purity product suitable for a variety of applications in organic synthesis and materials science.

References

Spectroscopic Profile of cis-4-Nonene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for cis-4-Nonene, a nine-carbon alkene with a cis-double bond at the fourth position. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Molecular and Spectroscopic Overview

This compound, with the chemical formula C₉H₁₈ and a molecular weight of 126.24 g/mol , is a useful intermediate in organic synthesis.[1][2] Spectroscopic analysis is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals from the vinylic protons and the aliphatic chains.

Proton Type Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration
Olefinic (=C-H)~5.3 - 5.4Multiplet2H
Allylic (-CH₂-C=)~2.0Multiplet4H
Methylene (-CH₂-)~1.3 - 1.4Multiplet6H
Methyl (-CH₃)~0.9Triplet~76H

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. Data sourced from SpectraBase.[3]

¹³C NMR Spectral Data

The carbon NMR spectrum distinguishes between the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chains.

Carbon Type Chemical Shift (δ) in ppm
Olefinic (=C)~129 - 131
Allylic (-CH₂-C=)~27 - 29
Methylene (-CH₂-)~22 - 32
Methyl (-CH₃)~14

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. Alkene carbons typically absorb between 100-170 ppm.[4]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition: The sample is placed in the spectrometer's magnetic field, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) signal is recorded.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). For ¹³C NMR, broadband proton decoupling is commonly used to simplify the spectrum to single lines for each carbon environment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in NMR Spectrometer transfer->spectrometer pulse Apply Radiofrequency Pulses spectrometer->pulse record Record FID pulse->record ft Fourier Transform record->ft process Phase and Baseline Correction ft->process reference Reference to TMS process->reference output NMR Spectrum reference->output Final Spectrum

A simplified workflow for obtaining an NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are from the C=C double bond and the associated C-H bonds.

IR Spectral Data
Vibrational Mode Frequency (cm⁻¹) Intensity
=C-H Stretch~3000 - 3100Medium
C-H Stretch (sp³)< 3000Strong
C=C Stretch~1640 - 1660Weak to Medium
=C-H Bend (cis)~675 - 730Strong

Note: The C=C stretching absorption in cis-alkenes is generally weak. The out-of-plane =C-H bending is a characteristic and strong absorption for cis-disubstituted alkenes.[5][6]

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following Attenuated Total Reflectance (ATR) IR protocol is common:

  • Instrument Background: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small drop of this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The IR beam is passed through the crystal and interacts with the sample. The detector measures the absorbed radiation.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The crystal is then cleaned with a suitable solvent (e.g., isopropanol (B130326) or ethanol).

IR_Workflow cluster_setup Setup cluster_sample Sampling cluster_acq Acquisition & Processing background Record Background Spectrum apply_sample Apply this compound to ATR Crystal background->apply_sample acquire Acquire Sample Spectrum apply_sample->acquire process Background Subtraction acquire->process output IR Spectrum process->output Final Spectrum

A general workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak and various fragment ions.

m/z (Mass-to-Charge Ratio) Assignment Relative Abundance
126[M]⁺ (Molecular Ion)Present, but can be weak
97[M - C₂H₅]⁺
83[M - C₃H₇]⁺
69[C₅H₉]⁺Often a prominent peak
55[C₄H₇]⁺Base Peak (often)
41[C₃H₅]⁺High

Note: The fragmentation of alkenes often involves allylic cleavage, leading to stable carbocations. The base peak at m/z 55 is a common feature for many nonenes. The molecular ion peak is typically visible.[7][8][9]

Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a volatile liquid like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:

  • Sample Introduction: A dilute solution of this compound is injected into the gas chromatograph, which vaporizes the sample and separates it from any impurities.

  • Ionization: The separated this compound molecules enter the ion source of the mass spectrometer, where they are bombarded by a high-energy electron beam. This knocks off an electron, forming a molecular ion ([M]⁺) and causing fragmentation.

  • Mass Analysis: The positively charged ions are accelerated and then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is amplified.

  • Data Processing: The instrument's software plots the relative abundance of the ions against their m/z values to generate a mass spectrum.

MS_Workflow cluster_intro Sample Introduction (GC) cluster_ms Mass Spectrometry cluster_output Output inject Inject Sample vaporize Vaporize inject->vaporize separate Separate in Column vaporize->separate ionize Electron Ionization separate->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detection analyze->detect process_spec Generate Mass Spectrum detect->process_spec output Mass Spectrum process_spec->output Final Spectrum

A typical workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Stability and Reactivity of cis-4-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the stability and reactivity of cis-4-Nonene (CAS No. 10405-84-2). It includes key physicochemical data, spectroscopic information, and detailed discussions on its chemical behavior, supported by experimental protocols and mechanistic diagrams.

Physicochemical and Thermochemical Properties

This compound is a colorless liquid with a characteristic gasoline-like odor.[1][2] It is an unsaturated hydrocarbon belonging to the alkene family, featuring a carbon-carbon double bond between the fourth and fifth carbon atoms in a nine-carbon chain.[3] The "cis" (or Z) designation indicates that the alkyl substituents on the double-bonded carbons are on the same side.[3] This specific geometry significantly influences its physical and chemical properties. It is generally soluble in organic solvents with limited solubility in water.[3]

Table 1: Physicochemical and Thermochemical Data for this compound

PropertyValueSource
Identifiers
Molecular FormulaC₉H₁₈[1][2][4]
Molecular Weight126.24 g/mol [1][5]
CAS Number10405-84-2[4]
IUPAC Name(Z)-non-4-ene[5]
Physical Properties
Boiling Point143 °C[2]
Density0.73 g/cm³[2]
Refractive Index1.426[2]
Vapor Pressure6.06 mmHg at 25°C[2]
Thermochemical Data
Enthalpy of Vaporization (ΔvapH)40.1 kJ/mol[4]
Safety Data
Flash Point27.2 °C / 30 °C (lit.)[2][6]
Hazard StatementsH226: Flammable liquid and vapor[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Table 2: Key Spectroscopic Data for this compound

SpectroscopyKey Features and PeaksSource
¹H NMR Chemical shifts are available, typically run in CDCl₃. Specific peak assignments require analysis of the full spectrum.[7]
IR Spectroscopy The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum. Key absorptions include C-H stretching and the characteristic C=C stretch for a cis-alkene.[8][9]
Mass Spectrometry (EI) The mass spectrum is available from the NIST Mass Spectrometry Data Center. The molecular ion peak and characteristic fragmentation patterns can be observed.[4][10]
Gas Chromatography Kovats retention indices are available for various column types (standard non-polar, semi-standard non-polar, standard polar).[5]

Stability of this compound

The stability of an alkene is determined by several factors, including the degree of substitution of the double bond and steric strain.

Isomeric Stability
Factors Influencing Stability
  • Steric Strain: The primary factor destabilizing this compound relative to its trans counterpart is the steric repulsion between the propyl and butyl groups on the same side of the C=C double bond.

  • Hyperconjugation: Alkene stability is also influenced by hyperconjugation, a stabilizing interaction between the C=C π orbital and adjacent C-H σ bonds on the substituents.[12][13] However, this effect is similar for both cis- and trans-4-nonene (B86175) as they are both disubstituted.

The relative instability of the cis isomer can be visualized through an energy diagram comparing the hydrogenation of cis- and trans-4-nonene to the same product, nonane.

G cluster_reactants cluster_product cis This compound product Nonane cis->product ΔH°(cis) trans trans-4-Nonene trans->product ΔH°(trans) E_axis Energy cis_level trans_level prod_level brace_start->brace_end

Caption: Relative energy levels of cis- and trans-4-nonene.

Reactivity of this compound

The presence of the electron-rich π-bond makes this compound reactive towards electrophiles. The typical reactions are electrophilic additions, where the double bond is broken and new single bonds are formed.[15]

Table 3: Summary of Key Reactions of this compound

Reaction TypeReagentsProduct(s)Mechanism Notes
Hydrogenation H₂, Pd/Pt/Ni catalystNonaneSyn-addition of two hydrogen atoms across the double bond.[15][16]
Electrophilic Halogenation Br₂, Cl₂4,5-DihalononaneProceeds via a cyclic halonium ion intermediate, resulting in anti-addition.
Electrophilic Hydrohalogenation HBr, HCl, HI4-HalononaneFollows Markovnikov's rule, but since the alkene is symmetrically substituted, only one constitutional isomer is formed.[17]
Acid-Catalyzed Hydration H₂O, H₂SO₄ (cat.)4-NonanolProceeds via a carbocation intermediate.[17]
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O2. NaBH₄4-NonanolMarkovnikov addition of water without carbocation rearrangement.
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOH5-NonanolAnti-Markovnikov, syn-addition of water across the double bond.
Epoxidation m-CPBA or other peroxy acidscis-4,5-EpoxynonaneThe stereochemistry of the alkene is retained; a cis-alkene gives a cis-epoxide.[16]
Ozonolysis 1. O₃2. Zn/H₂O or (CH₃)₂SPentanal and ButanalCleavage of the double bond to form two carbonyl compounds.
Oxidation (Hydroxylation) Cold, dilute KMnO₄, NaOHNonane-4,5-diolSyn-dihydroxylation.
Mechanistic Insight: Electrophilic Addition

Electrophilic addition reactions are characteristic of alkenes.[15] The process is typically a two-step mechanism involving the formation of a carbocation intermediate.

G start This compound + H-Br step1 π-bond attacks H⁺ start->step1 intermediate Carbocation Intermediate (4-nonyl cation) + Br⁻ step1->intermediate Rate-determining step step2 Nucleophilic attack by Br⁻ intermediate->step2 product 4-Bromononane step2->product

Caption: General mechanism for the electrophilic addition of HBr.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for synthesizing alkenes with defined stereochemistry. To achieve the cis configuration, an unstabilized ylide is typically used.[18]

Protocol:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C. Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent). The formation of a deep red or orange color indicates ylide generation. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.[18]

  • Reaction with Aldehyde: Cool the ylide solution to -78 °C. Add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise. After addition, allow the mixture to slowly warm to room temperature and stir overnight.[18]

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound via distillation.[18]

G start Butyltriphenylphosphonium bromide in THF add_base Add n-BuLi at 0°C start->add_base ylide Ylide Formation (Red/Orange Solution) add_base->ylide add_aldehyde Add Pentanal at -78°C ylide->add_aldehyde reaction Warm to RT, Stir Overnight add_aldehyde->reaction workup Aqueous Work-up & Extraction reaction->workup purify Distillation workup->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound via Wittig reaction.

Determination of Alkene Stability via Hydrogenation

The relative stability of alkene isomers can be determined by measuring their heats of hydrogenation (ΔH°hydrog).[12][19]

Protocol Outline:

  • Calorimetry Setup: A high-precision calorimeter is required to measure the heat evolved during the reaction.

  • Reaction: A known amount of the alkene (e.g., this compound) is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid) in the calorimeter. A hydrogenation catalyst (e.g., platinum or palladium on carbon) is added.[12]

  • Hydrogen Introduction: The system is purged with hydrogen gas (H₂), and the reaction is initiated. The temperature change of the system is carefully monitored as the exothermic hydrogenation proceeds.

  • Data Analysis: The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of alkene reacted.

  • Comparison: The experiment is repeated with the corresponding isomer (trans-4-nonene). The isomer that releases less heat is the more stable one.[19]

Test for Unsaturation with Bromine Water

This is a qualitative experiment to demonstrate the reactivity of the double bond.[15]

Protocol:

  • Place a small amount (e.g., 1 mL) of this compound in a test tube.

  • Add a few drops of bromine water (an orange solution of Br₂) and shake the mixture.[15]

  • Observation: The characteristic orange color of the bromine water will disappear as the bromine undergoes an addition reaction across the double bond to form a colorless dibromoalkane.[15][20] This rapid decolorization indicates the presence of an unsaturated C=C bond.[15]

Safety and Handling

This compound is a flammable liquid and vapor.[5] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][5] Store in a well-ventilated place and keep the container tightly closed.[1] Use explosion-proof electrical equipment and non-sparking tools.[1] Personal protective equipment, including gloves and eye/face protection, should be worn.[1] High vapor concentrations can irritate the eyes and respiratory tract.[6][21] In case of ingestion, vomiting should not be induced due to the aspiration hazard.[1][6]

References

cis-4-Nonene: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

cis-4-Nonene, an aliphatic alkene with the molecular formula C₉H₁₈, serves as a valuable and versatile building block in modern organic synthesis.[1][2] Its characteristic cis-configured carbon-carbon double bond offers a strategic point for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key reactions, and insights into its applications in the synthesis of specialty chemicals and as a precursor to bioactive molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and for the characterization of its reaction products. The following tables summarize key quantitative data for this compound.[1][3][4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₈[1]
Molecular Weight 126.24 g/mol [3]
CAS Number 10405-84-2[4]
Appearance Colorless liquid[1]
Odor Characteristic, gasoline-like[2]
Density 0.73 g/cm³[1]
Boiling Point 143 °C[1]
Flash Point 30 °C (lit.)[2]
Refractive Index 1.426[1]
Vapor Pressure 6.06 mmHg at 25 °C[1]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Data PointsReference
¹H NMR Predicted Chemical Shifts: δ ~5.3 ppm (m, 2H, CH=CH), ~2.0 ppm (m, 4H, CH₂-CH=), ~1.3 ppm (m, 4H, CH₂), ~0.9 ppm (t, 6H, CH₃)[1]
¹³C NMR (in CDCl₃) Chemical Shifts: δ 130.0, 29.7, 27.2, 22.8, 14.2 ppm[1]
Infrared (IR) Spectroscopy (liquid film) Characteristic C=C stretch (~1650 cm⁻¹), C-H stretch of sp² C-H (~3010 cm⁻¹), C-H stretches of sp³ C-H (~2850-2960 cm⁻¹)[1]
Mass Spectrometry (Electron Ionization) m/z fragments: 55 (base peak), 41, 56[3][5]

Key Synthetic Transformations of this compound

The reactivity of the double bond in this compound allows for a range of important synthetic transformations, including olefin metathesis, ozonolysis, and epoxidation. These reactions provide access to a diverse array of functionalized molecules.

Olefin Metathesis

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. This compound is a common substrate in metathesis reactions, particularly in cross-metathesis to form new carbon-carbon double bonds with different substitution patterns.[2] This reaction is instrumental in the synthesis of various organic compounds, including polymers and specialty chemicals.[1]

Olefin_Metathesis cluster_reactants Reactants cluster_products Products cis4Nonene This compound metathesis Olefin Metathesis cis4Nonene->metathesis alkene Alkene (R¹-CH=CH-R²) alkene->metathesis catalyst Ru or Mo Catalyst catalyst->metathesis product1 R-CH=CH-R¹ metathesis->product1 product2 R-CH=CH-R² metathesis->product2 product3 R¹-CH=CH-R² metathesis->product3 product4 R-CH=CH-R metathesis->product4 note Statistical Mixture of Products

Figure 1: General workflow of olefin cross-metathesis involving this compound.

Experimental Protocol: General Procedure for Cross-Metathesis

  • Catalyst and Substrate Preparation: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate ruthenium-based metathesis catalyst (e.g., Grubbs' catalyst) in a suitable degassed solvent (e.g., dichloromethane (B109758) or toluene).

  • Reaction Initiation: Add this compound and the desired alkene partner to the catalyst solution. The molar ratio of the substrates and the catalyst loading will depend on the specific reaction and should be optimized.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, quench the reaction by adding a suitable reagent (e.g., ethyl vinyl ether). Concentrate the mixture under reduced pressure and purify the resulting products by column chromatography on silica (B1680970) gel to separate the desired cross-metathesis products from homodimers and catalyst residues.

Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of the carbon-carbon double bond in alkenes.[6] Treatment of this compound with ozone, followed by a reductive work-up, yields two molecules of pentanal. Alternatively, an oxidative work-up will produce two molecules of pentanoic acid. This transformation is highly valuable for converting a simple alkene into functionalized carbonyl compounds.

Ozonolysis cis4Nonene This compound ozone 1. O₃ cis4Nonene->ozone workup Work-up ozone->workup reductive 2. Reductive Work-up (e.g., (CH₃)₂S) workup->reductive Path A oxidative 2. Oxidative Work-up (e.g., H₂O₂) workup->oxidative Path B pentanal Pentanal (x2) reductive->pentanal pentanoic_acid Pentanoic Acid (x2) oxidative->pentanoic_acid

Figure 2: Ozonolysis of this compound leading to different products based on work-up.

Experimental Protocol: Ozonolysis with Reductive Work-up

  • Ozone Generation and Reaction: Dissolve this compound in a suitable solvent (e.g., dichloromethane or methanol) in a flask equipped with a gas inlet tube and a vent. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble a stream of ozone through the solution until a blue color persists, indicating the consumption of the alkene.

  • Removal of Excess Ozone: Purge the solution with a stream of nitrogen or argon to remove excess ozone.

  • Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (B99878) (DMS), to the cold solution.[6] Allow the reaction mixture to warm slowly to room temperature and stir for several hours.

  • Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product, primarily pentanal, can be purified by distillation.

Epoxidation

Epoxidation of this compound introduces a three-membered oxirane ring across the double bond, forming cis-4,5-epoxynonane. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce two new functional groups with defined stereochemistry.

Epoxidation cis4Nonene This compound epoxidation Epoxidation cis4Nonene->epoxidation mCPBA m-CPBA mCPBA->epoxidation epoxide cis-4,5-Epoxynonane epoxidation->epoxide ring_opening Ring Opening epoxide->ring_opening nucleophile Nucleophile (Nu⁻) nucleophile->ring_opening diol trans-4,5-Nonanediol (after acidic work-up) ring_opening->diol

Figure 3: Epoxidation of this compound and subsequent ring-opening of the epoxide.

Experimental Protocol: Epoxidation with m-CPBA

  • Reaction Setup: Dissolve this compound in a chlorinated solvent such as dichloromethane in a flask.

  • Addition of Oxidant: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane dropwise to the alkene solution at 0 °C. The amount of m-CPBA is typically a slight molar excess relative to the alkene.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting alkene is consumed.

  • Work-up: Quench the reaction by adding a solution of sodium sulfite (B76179) or sodium thiosulfate (B1220275) to destroy any excess peroxy acid. Wash the organic layer with a saturated sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid, followed by washing with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude cis-4,5-epoxynonane can be purified by flash column chromatography or distillation.

Applications in Synthesis

While specific, documented syntheses of commercial drugs directly from this compound are not widely published in readily accessible literature, its utility as a building block is evident from its role in the synthesis of complex organic molecules and specialty chemicals. The functional group transformations described above provide pathways to valuable intermediates.

For instance, the ozonolysis of this compound to produce pentanal provides a C5 aldehyde that can be a starting point for various subsequent reactions, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, to build more complex carbon skeletons.

The epoxidation of this compound and subsequent stereospecific ring-opening reactions are fundamental strategies in natural product synthesis for the installation of vicinal diols or amino alcohols.

Furthermore, the application of this compound in olefin metathesis reactions is a key strategy for the synthesis of insect pheromones, which often contain long-chain alkenes with specific double bond geometries.

Conclusion

This compound is a readily available and synthetically versatile C9 building block. Its well-defined stereochemistry and the predictable reactivity of its double bond make it a valuable precursor for a range of organic transformations. The ability to undergo key reactions such as olefin metathesis, ozonolysis, and epoxidation allows for its incorporation into more complex and highly functionalized molecules. For researchers and professionals in drug development and chemical synthesis, a solid understanding of the reaction chemistry of this compound opens up numerous possibilities for the design and execution of efficient and innovative synthetic routes.

References

Solubility of cis-4-Nonene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of cis-4-Nonene, an alkene of interest in various chemical syntheses. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document provides a comprehensive overview based on the established principles of alkene solubility. It outlines the expected solubility behavior in a range of common organic solvents, details a general experimental protocol for determining solubility, and presents logical workflows for solvent selection. This guide serves as a foundational resource for laboratory professionals working with this compound and similar nonpolar compounds.

Introduction to this compound and its Solubility

This compound (C₉H₁₈) is an unsaturated hydrocarbon characterized by a carbon-carbon double bond at the fourth carbon position, with the alkyl chains on the same side of the double bond.[1] This molecular structure dictates its physical and chemical properties, including its solubility. As a nonpolar molecule, the solubility of this compound is governed by the "like dissolves like" principle, indicating a high affinity for nonpolar organic solvents and low solubility in polar solvents such as water.[2][3][4][5]

The intermolecular forces in this compound are primarily weak van der Waals forces (London dispersion forces). For dissolution to occur, the solvent-solute interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions. Consequently, this compound is expected to be readily soluble in solvents that also exhibit London dispersion forces as their primary intermolecular force.

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHigh / Miscible"Like dissolves like"; similar nonpolar nature and reliance on London dispersion forces.[2][4]
Nonpolar Aromatic Hydrocarbons Toluene, Benzene, XyleneHigh / MiscibleNonpolar aromatic structure readily interacts with the nonpolar alkene.
Halogenated Solvents Dichloromethane, Chloroform, Carbon TetrachlorideHigh / MiscibleAlthough possessing some polarity, these solvents are effective at dissolving nonpolar compounds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)High / MiscibleThe nonpolar alkyl groups of ethers dominate their overall character, making them good solvents for alkenes.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to HighThe presence of a polar carbonyl group may slightly reduce miscibility compared to purely nonpolar solvents, but the alkyl portions allow for good interaction.
Alcohols Methanol, Ethanol, IsopropanolLow to ModerateThe polarity and hydrogen-bonding capability of the hydroxyl group make alcohols less compatible with the nonpolar nature of this compound. Solubility is expected to decrease as the alcohol's carbon chain length decreases.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very Low / ImmiscibleHighly polar nature and strong dipole-dipole interactions make these solvents poor choices for dissolving nonpolar alkenes.
Water H₂OVery Low / ImmiscibleThe high polarity and extensive hydrogen bonding network of water preclude the dissolution of nonpolar hydrocarbons like this compound.[2][3][4]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound (e.g., in grams per 100 mL or molarity) in various organic solvents is not available in prominent chemical handbooks or databases. Researchers requiring precise solubility values are advised to determine them experimentally. The following section provides a general protocol for this purpose.

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a liquid like this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Glass vials with airtight caps

  • Micropipettes

  • Volumetric flasks

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a separate phase of this compound indicates that the solution is saturated.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Allow the vial to rest in the temperature-controlled bath until the undissolved this compound has settled.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

    • Dispense the aliquot into a pre-weighed volumetric flask and record the mass of the solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a fume hood.

    • Once the solvent has evaporated, reweigh the flask containing the this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the flask from the final mass.

    • The solubility can then be expressed in various units, such as:

      • g/100 mL: (mass of this compound / volume of supernatant) * 100

      • g/100 g solvent: (mass of this compound / (mass of solution - mass of this compound)) * 100

      • Molarity (mol/L): (moles of this compound / volume of supernatant in L)

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and many organic solvents are flammable; avoid open flames and sources of ignition.

Visualizing Solubility Relationships and Workflows

The following diagrams illustrate the principles of solubility and a general workflow for solvent selection.

G Solubility Principle: 'Like Dissolves Like' cluster_solute This compound (Solute) cluster_solvents Solvents Solute Nonpolar (London Dispersion Forces) Polar Polar (e.g., Water, Methanol) (H-Bonding, Dipole-Dipole) Solute->Polar Weak Interaction (Insoluble/Immiscible) Nonpolar Nonpolar (e.g., Hexane, Toluene) (London Dispersion Forces) Solute->Nonpolar Strong Interaction (Soluble/Miscible)

Caption: Interaction diagram for this compound solubility.

G Experimental Workflow for Solubility Determination start Start: Select Solvent and Temperature step1 Add excess this compound to a known volume of solvent start->step1 step2 Equilibrate at constant temperature with agitation (24-48h) step1->step2 step3 Allow phases to separate step2->step3 step4 Withdraw a known volume of the supernatant step3->step4 step5 Weigh the aliquot step4->step5 step6 Evaporate the solvent step5->step6 step7 Weigh the remaining this compound step6->step7 end Calculate Solubility step7->end

Caption: Gravimetric method for solubility determination.

Conclusion

References

A Technical Guide to High-Purity cis-4-Nonene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-4-Nonene, an alkene with the chemical formula C₉H₁₈, is a valuable building block in organic synthesis. Its specific stereochemistry and reactivity make it a precursor for a variety of molecules, including those with applications in the pharmaceutical industry. For researchers, scientists, and drug development professionals, the purity of this compound is of paramount importance, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. This technical guide provides an in-depth overview of commercially available high-purity this compound, including supplier specifications, analytical methodologies for purity assessment, and insights into its synthesis and purification.

Commercial Suppliers and Specifications

Several chemical suppliers offer high-purity this compound for research and development purposes. The most common purity grades available are ≥95% and ≥97%. The primary analytical method used by suppliers to determine purity is gas chromatography (GC), often with a flame ionization detector (GC-FID). Below is a summary of offerings from prominent suppliers.

SupplierProduct NumberStated PurityAnalytical Method
Sigma-Aldrich MultipleTypically ≥95%Gas Chromatography
TCI America N0384>95.0%Gas Chromatography (GC)[1][2]
GFS Chemicals 8231397%Gas Chromatography-Flame Ionization Detection (GC-FID)[3]

It is crucial for researchers to obtain a lot-specific Certificate of Analysis (CoA) from the supplier to understand the detailed impurity profile, including the percentage of the trans-isomer and other potential contaminants. While direct access to CoAs is often restricted to customers, GFS Chemicals specifies that their CoA includes product information, testing parameters, quantitative results, a compliance statement, and an authorized signature[4].

Experimental Protocols: Purity Determination by Gas Chromatography

The accurate determination of this compound purity and the quantification of its isomers are critical. Gas chromatography is the most effective and widely used technique for this purpose[5]. The separation of cis- and trans-alkene isomers can be challenging due to their similar boiling points and polarities.

Recommended GC-FID Method for Purity Analysis:

A robust method for analyzing the purity of this compound and separating its isomers involves a high-resolution capillary column.

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A polar capillary column, such as one coated with a polyethylene (B3416737) glycol (e.g., Carbowax 20M) or a specialized column for alkene isomer separation (e.g., HP-Al₂O₃/S PLOT) is recommended for optimal separation of cis- and trans-isomers[6].

  • Carrier Gas: Helium or Nitrogen.

  • Injection: Split injection is typically used to handle the neat or concentrated sample.

  • Oven Temperature Program: An initial isothermal period followed by a temperature ramp is often effective. For example, hold at 50°C for 5 minutes, then ramp to 150°C at 5°C/minute.

  • Detector Temperature: 250°C.

  • Data Analysis: The percent purity is calculated from the relative peak areas in the chromatogram, excluding the solvent peak[7].

Workflow for GC-FID Purity Analysis of this compound

GC_FID_Workflow GC-FID Purity Analysis Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_analysis Data Analysis Sample This compound Sample Dilution Dilute with appropriate solvent (e.g., hexane) Sample->Dilution Injection Inject sample into GC Dilution->Injection Separation Separation on capillary column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate peak areas Chromatogram->Integration Calculation Calculate % Purity and isomer ratio Integration->Calculation Report Report Calculation->Report Final Purity Report

Caption: Workflow for determining the purity of this compound using GC-FID.

Synthesis and Purification of High-Purity this compound

The stereoselective synthesis of (Z)-alkenes is a well-established area of organic chemistry, with the Wittig reaction being a cornerstone method.

Synthesis via the Wittig Reaction:

The Wittig reaction provides a reliable route to (Z)-alkenes from aldehydes and non-stabilized ylides[8]. The synthesis of this compound would involve the reaction of pentanal with the ylide generated from butyltriphenylphosphonium bromide.

Logical Flow of this compound Synthesis via Wittig Reaction

Wittig_Synthesis Synthesis of this compound via Wittig Reaction reagent1 Butyl Bromide phosphonium_salt Butyltriphenylphosphonium Bromide reagent1->phosphonium_salt reagent2 Triphenylphosphine reagent2->phosphonium_salt ylide Phosphonium Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane cis-Oxaphosphetane Intermediate ylide->oxaphosphetane reagent3 Pentanal reagent3->oxaphosphetane [2+2] Cycloaddition product This compound oxaphosphetane->product Decomposition byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: Key steps in the synthesis of this compound using the Wittig reaction.

Purification by Fractional Distillation:

The crude product from the synthesis will likely contain a mixture of cis- and trans-4-Nonene, unreacted starting materials, and byproducts. Fractional distillation is the primary method for purifying this compound and enriching the cis-isomer. This technique separates liquids based on differences in their boiling points[9][10][11]. Although the boiling points of cis- and trans-4-Nonene are very close, careful fractional distillation using a column with a high number of theoretical plates can achieve good separation. The process takes advantage of the slightly lower boiling point of the trans-isomer compared to the cis-isomer.

Workflow for Purification of this compound

Purification_Workflow Purification of this compound cluster_synthesis Crude Product cluster_distillation Fractional Distillation cluster_analysis Quality Control Crude Crude this compound (with trans-isomer and impurities) Heating Heat crude mixture Crude->Heating Vaporization Selective vaporization Heating->Vaporization Condensation Condensation in fractionating column Vaporization->Condensation Collection Collect fractions at different temperatures Condensation->Collection GC_Analysis Analyze fractions by GC-FID Collection->GC_Analysis Pooling Pool high-purity this compound fractions GC_Analysis->Pooling Final_Product Final_Product Pooling->Final_Product High-Purity this compound

Caption: General workflow for the purification of this compound by fractional distillation.

Applications in Drug Development

While this compound itself is not a therapeutic agent, its structural motif is incorporated into more complex molecules. The stereochemistry of the double bond is often critical for biological activity. High-purity this compound serves as a starting material or an intermediate in the multi-step synthesis of various compounds, where the cis-double bond is retained or further functionalized. Its use is particularly relevant in the synthesis of natural products and their analogs, which are a significant source of new drug candidates. The development of stereoselective methods to produce (Z)-alkenes is of great importance in medicinal chemistry and drug discovery[12].

Conclusion

For researchers and professionals in drug development, sourcing high-purity this compound and verifying its quality are essential first steps in a successful research program. This guide has provided an overview of commercial suppliers, a detailed protocol for purity analysis, and a summary of the synthesis and purification processes. By understanding these technical aspects, scientists can be more confident in the quality of their starting materials, leading to more reliable and reproducible experimental outcomes.

References

Environmental Fate and Degradation of cis-4-Nonene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Nonene (CAS No. 10405-84-2) is an unsaturated aliphatic hydrocarbon with the molecular formula C₉H₁₈. As an alkene, its environmental fate is governed by processes that target its carbon-carbon double bond and its nonpolar nature. This technical guide provides an in-depth overview of the environmental fate and degradation of this compound, including its physicochemical properties, abiotic and biotic degradation pathways, and predicted environmental partitioning. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals who may handle or assess the environmental impact of this compound.

Physicochemical Properties

The environmental transport and degradation of a chemical are significantly influenced by its physical and chemical properties. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₈-
Molecular Weight 126.24 g/mol [1]
Appearance Colorless liquid[2][3]
Odor Characteristic, gasoline-like[4]
Boiling Point 147.1 °C (estimated)EPI Suite™
Melting Point -105.6 °C (estimated)EPI Suite™
Vapor Pressure 10.6 mmHg at 25 °C (estimated)EPI Suite™
Water Solubility 2.24 mg/L at 25 °C (estimated)EPI Suite™
Log Octanol-Water Partition Coefficient (Log Kₒw) 4.56 (estimated)EPI Suite™
Henry's Law Constant 0.22 atm-m³/mol at 25 °C (estimated)EPI Suite™

Environmental Fate and Degradation

The environmental persistence of this compound is determined by a combination of abiotic and biotic degradation processes. Due to its high volatility, a significant portion of released this compound is expected to partition to the atmosphere, where it will be susceptible to rapid degradation by photochemical reactions. In aquatic and soil environments, biodegradation is the primary removal mechanism.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis, photolysis, and oxidation.

Hydrolysis: Alkenes like this compound are generally resistant to hydrolysis under environmental conditions (pH 4-9) because they lack hydrolyzable functional groups. The HYDROWIN™ model of EPI Suite™ predicts that hydrolysis of this compound is not a significant environmental fate process.

Atmospheric Oxidation: In the atmosphere, this compound is expected to be rapidly degraded by reaction with photochemically produced hydroxyl radicals (•OH) and ozone (O₃). The AOPWIN™ (Atmospheric Oxidation Program for Windows) model within EPI Suite™ provides estimates for these reaction rates and the resulting atmospheric half-life.

  • Reaction with Hydroxyl Radicals: The primary atmospheric degradation pathway for this compound is its reaction with hydroxyl radicals. The double bond is the most reactive site for •OH attack.

  • Reaction with Ozone: Ozonolysis, the reaction with ozone, is also a significant degradation pathway for alkenes in the atmosphere, leading to the cleavage of the carbon-carbon double bond and the formation of carbonyl compounds.

The estimated atmospheric half-life of this compound is short, indicating it is not persistent in the atmosphere.

Photolysis: Direct photolysis is not expected to be a significant degradation pathway for this compound as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm).

Biotic Degradation

Biodegradation is a crucial process for the removal of this compound from soil and water environments. The BIOWIN™ (Biodegradation Probability Program for Windows) model in EPI Suite™ predicts the likelihood of biodegradation.

  • Aerobic Biodegradation: In the presence of oxygen, microorganisms can utilize this compound as a carbon source. The biodegradation pathway for alkenes typically involves the oxidation of the double bond or the terminal methyl group. The BIOWIN™ model suggests that this compound is likely to biodegrade, although it may not be readily biodegradable according to the strict criteria of the OECD 301 tests.

  • Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of alkenes is generally slower than under aerobic conditions. The potential for anaerobic biodegradation of this compound is predicted to be low.

Predicted Environmental Partitioning and Bioaccumulation

The following table summarizes the predicted environmental fate parameters for this compound, estimated using various modules of the EPI Suite™.

ParameterPredicted ValueEPI Suite™ ModuleSignificance
Atmospheric Half-life (vs. •OH) 0.63 days (12-hr day)AOPWIN™Rapid degradation in the atmosphere.
Atmospheric Half-life (vs. O₃) 1.1 days (12-hr day)AOPWIN™Significant degradation pathway in the atmosphere.
Ready Biodegradability Does not biodegrade readilyBIOWIN™May not meet the stringent criteria for rapid biodegradation.
Soil Adsorption Coefficient (Kₒc) 2368 L/kgKOCWIN™Moderate to low mobility in soil; tends to adsorb to organic matter.
Bioconcentration Factor (BCF) 338.8 L/kgBCFBAF™Moderate potential for bioaccumulation in aquatic organisms.
Hydrolysis Half-life Not significantHYDROWIN™Hydrolysis is not an important fate process.

Disclaimer: The values in this table are estimates generated using the EPI Suite™ (Estimation Programs Interface) software, a quantitative structure-activity relationship (QSAR) model. These are not experimental values and should be used for screening-level assessment.

Experimental Protocols

Detailed experimental protocols are essential for accurately determining the environmental fate of a substance. The following sections outline the principles of standard OECD test guidelines relevant to the assessment of this compound.

Hydrolysis: OECD Test Guideline 111

This test determines the rate of abiotic hydrolysis of a chemical as a function of pH.

Methodology:

  • Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Addition: A known concentration of this compound is added to each buffer solution.

  • Incubation: The solutions are incubated in the dark at a constant temperature.

  • Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed for the concentration of the parent compound and any potential hydrolysis products.

  • Data Analysis: The rate of hydrolysis and the half-life are calculated for each pH.

Ready Biodegradability: OECD Test Guideline 301

The OECD 301 series of tests are stringent screening tests for ready biodegradability in an aerobic aqueous medium. The "CO₂ Evolution Test" (OECD 301B) is a commonly used method.

Methodology (OECD 301B):

  • Test System Preparation: A mineral medium containing the test substance (this compound) as the sole organic carbon source is inoculated with a small amount of activated sludge.

  • Incubation: The test vessels are incubated in the dark at a constant temperature for 28 days.

  • CO₂ Measurement: The CO₂ produced from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical amount of CO₂ (ThCO₂) that would be produced if the test substance were completely mineralized.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.

Visualizations

Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound in the environment.

Abiotic_Degradation This compound This compound Atmospheric Oxidation Atmospheric Oxidation This compound->Atmospheric Oxidation Major Pathway Hydrolysis Hydrolysis This compound->Hydrolysis Minor/Negligible Pathway Photolysis Photolysis This compound->Photolysis Minor/Negligible Pathway Reaction with •OH Reaction with •OH Atmospheric Oxidation->Reaction with •OH Primary Reaction with O₃ (Ozonolysis) Reaction with O₃ (Ozonolysis) Atmospheric Oxidation->Reaction with O₃ (Ozonolysis) Secondary Hydroxylated Intermediates Hydroxylated Intermediates Reaction with •OH->Hydroxylated Intermediates Carbonyl Fragments\n(e.g., Pentanal, Butanal) Carbonyl Fragments (e.g., Pentanal, Butanal) Reaction with O₃ (Ozonolysis)->Carbonyl Fragments\n(e.g., Pentanal, Butanal) Further Oxidation Products Further Oxidation Products Hydroxylated Intermediates->Further Oxidation Products Carbonyl Fragments\n(e.g., Pentanal, Butanal)->Further Oxidation Products

Abiotic Degradation Pathways of this compound.

Biotic_Degradation This compound This compound Aerobic Biodegradation Aerobic Biodegradation This compound->Aerobic Biodegradation Primary Pathway in Soil/Water Anaerobic Biodegradation Anaerobic Biodegradation This compound->Anaerobic Biodegradation Slow/Minor Pathway Epoxidation of Double Bond Epoxidation of Double Bond Aerobic Biodegradation->Epoxidation of Double Bond Oxidation of Terminal Methyl Group Oxidation of Terminal Methyl Group Aerobic Biodegradation->Oxidation of Terminal Methyl Group Diol Formation Diol Formation Epoxidation of Double Bond->Diol Formation Cleavage and Further Metabolism Cleavage and Further Metabolism Diol Formation->Cleavage and Further Metabolism CO₂ + H₂O + Biomass CO₂ + H₂O + Biomass Cleavage and Further Metabolism->CO₂ + H₂O + Biomass Carboxylic Acid Formation Carboxylic Acid Formation Oxidation of Terminal Methyl Group->Carboxylic Acid Formation Beta-Oxidation Beta-Oxidation Carboxylic Acid Formation->Beta-Oxidation Beta-Oxidation->CO₂ + H₂O + Biomass

Biotic Degradation Pathways of this compound.
Experimental Workflows

The following diagrams outline the logical flow of the OECD test guidelines for hydrolysis and ready biodegradability.

OECD_111_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prepare sterile buffer solutions (pH 4, 7, 9) Prepare sterile buffer solutions (pH 4, 7, 9) Add this compound to solutions Add this compound to solutions Prepare sterile buffer solutions (pH 4, 7, 9)->Add this compound to solutions Incubate in the dark at constant temperature Incubate in the dark at constant temperature Add this compound to solutions->Incubate in the dark at constant temperature Take samples at time intervals Take samples at time intervals Incubate in the dark at constant temperature->Take samples at time intervals Analyze for parent compound and products Analyze for parent compound and products Take samples at time intervals->Analyze for parent compound and products Calculate hydrolysis rate and half-life Calculate hydrolysis rate and half-life Analyze for parent compound and products->Calculate hydrolysis rate and half-life

Workflow for OECD Test Guideline 111 (Hydrolysis).

OECD_301B_Workflow cluster_setup Test Setup cluster_incubation_301 Incubation (28 days) cluster_measurement Measurement cluster_evaluation Evaluation Prepare mineral medium with this compound Prepare mineral medium with this compound Inoculate with activated sludge Inoculate with activated sludge Prepare mineral medium with this compound->Inoculate with activated sludge Incubate in the dark at constant temperature Incubate in the dark at constant temperature Inoculate with activated sludge->Incubate in the dark at constant temperature Set up control (no test substance) Set up control (no test substance) Set up control (no test substance)->Incubate in the dark at constant temperature Trap evolved CO₂ Trap evolved CO₂ Incubate in the dark at constant temperature->Trap evolved CO₂ Aerate with CO₂-free air Aerate with CO₂-free air Quantify CO₂ by titration Quantify CO₂ by titration Trap evolved CO₂->Quantify CO₂ by titration Calculate % biodegradation vs. ThCO₂ Calculate % biodegradation vs. ThCO₂ Quantify CO₂ by titration->Calculate % biodegradation vs. ThCO₂ Assess 10-day window Assess 10-day window Calculate % biodegradation vs. ThCO₂->Assess 10-day window Determine 'Readily Biodegradable' status Determine 'Readily Biodegradable' status Assess 10-day window->Determine 'Readily Biodegradable' status

References

Methodological & Application

Application Notes and Protocols: cis-4-Nonene in Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olefin metathesis is a powerful and versatile organic reaction that involves the redistribution of alkene bonds. This Nobel Prize-winning methodology has found widespread applications in various fields, including polymer chemistry, fine chemical synthesis, and the development of pharmaceuticals. cis-4-Nonene, an internal olefin, serves as a valuable model substrate in metathesis research, particularly for evaluating catalyst performance in the self-metathesis of non-terminal olefins. Its simple, symmetrical structure allows for straightforward analysis of reaction products and catalyst efficiency.

This document provides detailed application notes and protocols for the use of this compound in olefin metathesis reactions, with a focus on self-metathesis. It is intended to be a practical guide for researchers and professionals in chemistry and drug development.

Key Applications of this compound in Olefin Metathesis

  • Catalyst Benchmarking: The self-metathesis of this compound is a standard reaction to assess the activity and selectivity of new metathesis catalysts for internal olefins.

  • Mechanistic Studies: Its simple structure facilitates the study of reaction kinetics and the elucidation of catalytic mechanisms.

  • Polymer Chemistry: While not a monomer for ring-opening metathesis polymerization (ROMP), the study of its behavior informs the development of catalysts for acyclic diene metathesis (ADMET) polymerization.

  • Educational Tool: It serves as an excellent substrate for demonstrating the principles of olefin metathesis in academic settings.

Self-Metathesis of this compound

The self-metathesis of this compound is an equilibrium reaction that results in the formation of 4-octene and 5-decene. The reaction is catalyzed by various transition metal complexes, most notably those based on ruthenium, molybdenum, and tungsten.

Reaction Scheme:

Quantitative Data on Catalyst Performance

The efficiency of a catalyst in the self-metathesis of this compound can be evaluated based on several parameters, including yield, turnover number (TON), and turnover frequency (TOF). The following table summarizes representative data for various catalysts.

Catalyst TypeCatalystSubstrate:Catalyst RatioTemperature (°C)TimeConversion/Yield (%)TONTOF (min⁻¹)Reference
Silica-Supported TungstenW(O)(CH-t-Bu)(dAdPO)₂/SiO₂-₇₀₀20,000:1251h>95>19,000>317[1]
Silica-Supported MolybdenumMoO(CH-4-(OMe)C₆H₄)(OHMT)@SiO₂200,000:1303 min~50~100,000~33,333[2]
Silica-Supported Tungsten1@SiO₂50,000:1301h~80~40,000~667[3]
Molybdenum Imido Adamantylidene1@SiO₂50,000:1253 min~60~30,000~10,000[4]

Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data is approximated from graphical representations in some cases.

Experimental Protocols

General Considerations
  • Olefin metathesis catalysts, particularly Schrock-type molybdenum and tungsten catalysts, are sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be freshly dried and deoxygenated before use.

  • This compound should be purified to remove any potential catalyst poisons, such as peroxides. This can be achieved by passing it through a column of activated alumina.

Protocol 1: Self-Metathesis of this compound using a Grubbs-type Ruthenium Catalyst (General Procedure)

This protocol is adapted from a general procedure for cross-metathesis and can be applied to the self-metathesis of this compound.[5]

Materials:

  • This compound

  • Grubbs' second-generation catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the desired amount of Grubbs' second-generation catalyst to a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous, deoxygenated solvent to the flask to dissolve the catalyst. The concentration will depend on the desired substrate-to-catalyst ratio.

  • Add the purified this compound to the reaction flask via syringe.

  • Stir the reaction mixture at the desired temperature (typically room temperature to 40°C for Grubbs catalysts).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or ¹H NMR spectroscopy.

  • Once the reaction has reached equilibrium or the desired conversion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • The product mixture can be purified by flash column chromatography on silica (B1680970) gel, though for simple analysis of conversion, direct analysis of the crude mixture is often sufficient.

Protocol 2: Self-Metathesis of this compound using a Silica-Supported Tungsten Catalyst

This protocol is based on the use of well-defined, silica-supported catalysts.[1]

Materials:

  • This compound

  • Silica-supported tungsten catalyst (e.g., (≡SiO)W(O)(CHCMe₂Ph)(dAdPO))

  • Anhydrous, deoxygenated toluene (B28343)

  • Glovebox

  • Reaction vessel (e.g., vial with a screw cap and septum)

  • Magnetic stirrer and stir bar

Procedure:

  • Inside a glovebox, weigh the appropriate amount of the silica-supported tungsten catalyst into a reaction vial containing a magnetic stir bar.

  • Add the desired volume of anhydrous, deoxygenated toluene to the vial.

  • Add the purified this compound to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial on a magnetic stirrer and stir at the desired temperature (e.g., 25°C).

  • Monitor the reaction progress by GC or ¹H NMR analysis of aliquots taken at specific time points.

  • To quench the reaction, open the vial to the air and add a small amount of a polar solvent like methanol. The heterogeneous catalyst can be removed by filtration or centrifugation.

Visualizations

Olefin Metathesis Catalytic Cycle (Chauvin Mechanism)

Chauvin_Mechanism cluster_cycloaddition [2+2] Cycloaddition cluster_cycloreversion [2+2] Retro-Cycloaddition catalyst [M]=CR¹R² metallacyclobutane Metallacyclobutane Intermediate catalyst->metallacyclobutane olefin R³HC=CHR⁴ olefin->metallacyclobutane new_olefin R¹HC=CHR³ metallacyclobutane->new_olefin new_catalyst [M]=CR⁴R³ metallacyclobutane->new_catalyst new_catalyst->catalyst Regeneration product_olefin R¹R²C=CR³R⁴

Caption: The Chauvin mechanism for olefin metathesis.

Experimental Workflow for this compound Self-Metathesis

Experimental_Workflow prep Preparation of Reactants (Drying solvent, purifying olefin) setup Reaction Setup (Inert atmosphere) prep->setup addition Addition of Catalyst, Solvent, and Substrate setup->addition reaction Reaction (Stirring at desired temperature) addition->reaction monitoring Monitoring (GC or NMR) reaction->monitoring monitoring->reaction Continue reaction quench Quenching monitoring->quench Reaction complete analysis Product Analysis quench->analysis

Caption: A typical experimental workflow for olefin metathesis.

References

Application Notes and Protocols for cis-4-Nonene in Catalytic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cis-4-nonene as a model substrate in key catalytic studies, including olefin metathesis and hydrogenation. Detailed protocols for these reactions are provided, along with data presentation and visualizations to facilitate experimental design and execution.

Application: Olefin Metathesis

This compound is an excellent substrate for studying the activity and selectivity of olefin metathesis catalysts. Its simple, symmetrical structure allows for straightforward analysis of the primary metathesis product, 4-octene, and the co-product, 5-decene, in the case of self-metathesis. This reaction is particularly useful for evaluating the performance of new catalyst systems, including those based on molybdenum and tungsten.

Catalytic Systems

Silica-supported tungsten and molybdenum alkylidene complexes are frequently employed for the metathesis of internal olefins like this compound. These heterogeneous catalysts offer advantages in terms of stability and ease of separation from the reaction products.

Experimental Protocol: Homometathesis of this compound

This protocol describes a general procedure for the self-metathesis of this compound using a silica-supported tungsten alkylidene catalyst.

Materials:

  • This compound (substrate)

  • Silica-supported tungsten alkylidene catalyst (e.g., [(≡SiO)W(=O)(CHtBu)(dAdPO)])

  • Anhydrous toluene (B28343) (solvent)

  • Internal standard for GC analysis (e.g., nonane (B91170) or dodecane)

  • Nitrogen or Argon gas for inert atmosphere

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer of reagents

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detector (GC-FID) for analysis

Procedure:

  • Catalyst Preparation: Prepare the silica-supported tungsten catalyst as per established literature procedures. This typically involves grafting a molecular tungsten precursor onto dehydroxylated silica (B1680970) under an inert atmosphere.[1][2]

  • Reaction Setup: In a glovebox or under a steady stream of inert gas, add the silica-supported tungsten catalyst to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Internal Standard Addition: Add anhydrous toluene to the flask via syringe. Then, add a known amount of the internal standard.

  • Substrate Addition: Add this compound to the reaction mixture via syringe. The typical substrate-to-catalyst molar ratio can range from 1000:1 to 50,000:1, depending on the catalyst activity.[3]

  • Reaction Conditions: Stir the reaction mixture at a constant temperature, typically around 30 °C, for the desired reaction time.[3]

  • Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture using a syringe fitted with a filter to remove the heterogeneous catalyst.

  • Sample Analysis: Quench the reaction in the aliquot (e.g., by exposing it to air or adding a quenching agent like ethyl vinyl ether). Dilute the sample with a suitable solvent (e.g., dichloromethane) and analyze by GC-MS or GC-FID to determine the conversion of this compound and the yield of the metathesis products.[4]

Data Presentation
CatalystSubstrate:Catalyst RatioTemperature (°C)SolventTime (h)Conversion (%)Product(s)Reference
Silica-supported W-alkylidene50,000:130Toluene1>954-Octene, 5-Decene[3]
Molybdenum monoaryloxide chlorideVaries22-80Toluene1-48HighCross-metathesis products[5][6]

Experimental Workflow: Olefin Metathesis

metathesis_workflow cluster_prep Catalyst and Reaction Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis catalyst_prep Prepare Silica-Supported Tungsten Catalyst reaction_setup Setup Schlenk Flask under Inert Atmosphere catalyst_prep->reaction_setup add_catalyst Add Catalyst to Flask reaction_setup->add_catalyst add_solvent Add Anhydrous Toluene and Internal Standard add_catalyst->add_solvent add_substrate Add this compound add_solvent->add_substrate run_reaction Stir at 30°C add_substrate->run_reaction take_aliquots Withdraw Aliquots at Intervals run_reaction->take_aliquots quench Quench Reaction in Aliquot take_aliquots->quench analyze Analyze by GC-MS/GC-FID quench->analyze determine Determine Conversion and Yield analyze->determine hydrogenation_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Isolation add_catalyst Add Pd/C to Flask inert_atm Purge with N₂/Ar add_catalyst->inert_atm add_solvent Add Solvent (Ethanol) inert_atm->add_solvent add_substrate Add this compound add_solvent->add_substrate introduce_h2 Introduce H₂ Atmosphere add_substrate->introduce_h2 run_reaction Stir Vigorously at Room Temperature introduce_h2->run_reaction monitor Monitor Reaction by GC-MS run_reaction->monitor purge_h2 Vent H₂ and Purge with N₂/Ar monitor->purge_h2 Reaction Complete filter_catalyst Filter through Celite purge_h2->filter_catalyst isolate_product Remove Solvent to Isolate Nonane filter_catalyst->isolate_product

References

Application Note: High-Resolution Gas Chromatography Methods for the Quantitative Analysis of cis-4-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and quantification of cis-4-Nonene using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The method is tailored for researchers, scientists, and drug development professionals requiring accurate and reproducible analysis of this C9 alkene isomer. The protocol emphasizes the use of a high-polarity polyethylene (B3416737) glycol (PEG) stationary phase for optimal separation from its geometric and positional isomers. This document includes comprehensive experimental procedures, data presentation in tabular format for easy reference, and graphical representations of the analytical workflow.

Introduction

This compound is a volatile organic compound (VOC) belonging to the alkene family. As with many alkene isomers, the position of the double bond and the geometric configuration (cis or trans) can significantly influence its physical, chemical, and biological properties. Therefore, a robust analytical method capable of accurately identifying and quantifying this compound, while distinguishing it from other isomers, is crucial in various fields, including environmental monitoring, flavor and fragrance analysis, and as an intermediate in chemical synthesis. Gas chromatography is the premier technique for the analysis of volatile compounds like this compound.[1] The selection of an appropriate GC stationary phase is critical for the successful separation of closely related isomers.[2][3][4] For non-polar compounds with polarizable double bonds, such as alkenes, polar stationary phases provide enhanced selectivity.[3]

Experimental Protocols

This section details the recommended methodologies for the analysis of this compound. Two primary methods are presented: GC-FID for robust quantification and GC-MS for definitive identification.

Sample and Standard Preparation

a. Standard Preparation:

  • Prepare a stock solution of this compound (purity >95%) at a concentration of 1000 µg/mL in a suitable volatile solvent such as hexane (B92381) or pentane.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • If using an internal standard (recommended for improved precision), add a constant concentration of an appropriate internal standard (e.g., n-decane or another non-interfering hydrocarbon) to each calibration standard and sample.

b. Sample Preparation (Liquid Samples):

  • For liquid samples, a direct injection or headspace analysis can be performed.

  • Direct Injection: Dilute the sample in a suitable solvent to bring the concentration of this compound within the calibration range.

  • Headspace Analysis: This technique is ideal for analyzing volatile compounds in solid or liquid matrices.[5]

    • Place a known amount of the sample into a sealed headspace vial.

    • Heat the vial to allow the volatile compounds to partition into the headspace.

    • Use a gas-tight syringe or an autosampler to inject a portion of the headspace gas into the GC.

c. Sample Preparation (Gaseous Samples):

  • Gaseous samples can be introduced into the GC using a gas-tight syringe or a gas sampling valve.

  • For trace-level analysis, pre-concentration techniques such as solid-phase microextraction (SPME) may be employed.

Gas Chromatography (GC) Method

The following GC conditions are recommended for the analysis of this compound. A polar stationary phase is crucial for the separation of cis- and trans- isomers.

Parameter GC-FID Method GC-MS Method
Gas Chromatograph Agilent 7890B GC System or equivalentAgilent 7890B GC coupled to a 5977B MSD or equivalent
Column Agilent J&W DB-WAXetr (60 m x 0.25 mm ID, 0.25 µm film) or HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film)Agilent J&W DB-WAXetr (60 m x 0.25 mm ID, 0.25 µm film) or HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium or Hydrogen, Constant Flow at 1.2 mL/minHelium, Constant Flow at 1.2 mL/min
Oven Program - Initial Temperature: 40°C, hold for 5 min- Ramp: 5°C/min to 150°C- Hold at 150°C for 5 min- Initial Temperature: 40°C, hold for 5 min- Ramp: 5°C/min to 150°C- Hold at 150°C for 5 min
Injector Split/Splitless, 250°CSplit/Splitless, 250°C
Injection Volume 1 µL1 µL
Split Ratio 50:1 (can be adjusted based on concentration)50:1 (can be adjusted based on concentration)
Detector Flame Ionization Detector (FID) at 280°CMass Spectrometer (MS)
FID Gas Flows - Hydrogen: 30 mL/min- Air: 300 mL/min- Makeup (N2): 25 mL/minN/A
MS Parameters N/A- Ionization Mode: Electron Ionization (EI) at 70 eV- Mass Range: m/z 35-200- Ion Source Temperature: 230°C- Transfer Line Temperature: 250°C

Data Presentation

Quantitative data for the analysis of this compound should be presented in a clear and structured manner. The following table provides an example of the expected performance of the described GC-FID method. Please note that these values are illustrative and should be determined experimentally during method validation.

Parameter Value Notes
Retention Time (RT) ~ 12.5 minOn a 30 m HP-INNOWax column with the specified temperature program. The trans-isomer will have a slightly shorter retention time.
Linearity (r²) > 0.995Over a concentration range of 0.1 - 100 µg/mL.
Limit of Detection (LOD) 0.05 µg/mLCalculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).[6]
Limit of Quantification (LOQ) 0.15 µg/mLCalculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).[6]
Precision (%RSD) < 5%For replicate injections of a mid-range standard.
Accuracy (% Recovery) 95 - 105%Determined by analyzing a spiked matrix sample.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the key analytical parameters.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Standard Preparation (this compound in Hexane) Injection Injection (1 µL, Split) Standard->Injection Sample Sample Preparation (Dilution or Headspace) Sample->Injection Separation Chromatographic Separation (Polar WAX Column) Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC analysis of this compound.

logical_relationships Analyte This compound Properties (Volatility, Polarity) Column Column Selection (Polar WAX Phase) Analyte->Column Method GC Method Parameters Method->Column Temp Oven Temperature Program Method->Temp Detector Detector Choice (FID or MS) Method->Detector Validation Method Validation Column->Validation Temp->Validation Detector->Validation Linearity Linearity & Range Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Precision Precision & Accuracy Validation->Precision Result Reliable Quantitative Result Linearity->Result LOD_LOQ->Result Precision->Result

Caption: Logical relationships in GC method development for this compound.

Conclusion

The gas chromatography methods detailed in this application note provide a robust and reliable framework for the quantitative analysis of this compound. The use of a high-polarity polyethylene glycol (WAX) capillary column is essential for achieving the necessary selectivity to separate this compound from its isomers. The GC-FID method offers excellent quantitative performance, while the GC-MS method provides unequivocal identification. Proper method validation, including the determination of linearity, LOD, LOQ, precision, and accuracy, is critical to ensure the quality and reliability of the analytical results.

References

Differentiating Stereoisomers: An NMR-Based Application Note for the Analysis of cis- and trans-4-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the differentiation of cis- and trans-4-nonene (B86175) using Nuclear Magnetic Resonance (NMR) spectroscopy. The determination of stereoisomerism is a critical aspect of chemical analysis in research, quality control, and drug development. Herein, we delineate the principles and experimental workflows for utilizing ¹H and ¹³C NMR, alongside Nuclear Overhauser Effect (NOE) spectroscopy, to unambiguously distinguish between the geometric isomers of 4-nonene (B165711). Key diagnostic features, including chemical shifts (δ) and coupling constants (J), are presented. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction

The geometric isomerism of alkenes, designated as cis (Z) or trans (E), profoundly influences their physical, chemical, and biological properties. Consequently, the accurate and robust characterization of these isomers is paramount. 4-Nonene, a nine-carbon alkene, serves as a model compound for illustrating the power of NMR spectroscopy in stereochemical assignment. This application note will detail the NMR-based methodologies for distinguishing between cis-4-nonene and trans-4-nonene.

The primary NMR parameters exploited for this differentiation are:

  • ¹H NMR Chemical Shifts: The spatial arrangement of substituents around the double bond influences the electronic environment of the vinylic protons, leading to distinct chemical shifts.

  • ¹H-¹H Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between the olefinic protons is highly dependent on the dihedral angle, providing a definitive method for isomer identification.

  • ¹³C NMR Chemical Shifts: Steric effects, particularly the γ-gauche effect, cause measurable differences in the chemical shifts of the carbon atoms in the cis and trans isomers.

  • Nuclear Overhauser Effect (NOE): This through-space correlation technique provides direct evidence of the spatial proximity of atoms, offering an additional layer of confirmation for stereochemical assignment.

Principles of Differentiation

The differentiation of cis and trans isomers by NMR is rooted in the distinct spatial relationships between atoms in each molecule.

  • ¹H NMR: In trans isomers, the vinylic protons are on opposite sides of the double bond, while in cis isomers, they are on the same side. This geometric difference leads to a significantly larger vicinal coupling constant (³JHH) for trans alkenes (typically 11-18 Hz) compared to cis alkenes (typically 6-14 Hz).[1] Furthermore, the chemical shifts of the vinylic protons can differ due to varying anisotropic effects from the substituents.

  • ¹³C NMR: The carbon atoms in the vicinity of the double bond experience different steric environments in the two isomers. In the cis isomer, steric hindrance between the alkyl chains leads to a shielding effect (the γ-gauche effect), causing the allylic carbons to resonate at a higher field (lower ppm value) compared to the trans isomer.[2]

  • NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects protons that are close to each other in space (typically < 5 Å).[3] For this compound, a cross-peak will be observed between the vinylic protons and the protons on the adjacent methylene (B1212753) groups of the alkyl chains, as they are on the same side of the double bond. This correlation will be absent or significantly weaker in the trans isomer.[4][5][6]

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of the 4-nonene sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[7]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer for optimal resolution.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (zg30 or similar).

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

3.2.2. ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled experiment (zgpg30 or similar).

  • Spectral Width: 0-150 ppm.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay (d1): 2 seconds.

3.2.3. 2D NOESY Spectroscopy

  • Pulse Program: Standard NOESY pulse sequence (noesygpph or similar).

  • Spectral Width: Same as the ¹H NMR spectrum.

  • Number of Increments: 256-512 in the indirect dimension (t1).

  • Number of Scans: 8-16 per increment.

  • Mixing Time (d8): 500-800 ms (B15284909) (optimize based on molecular size).

Data Presentation and Analysis

The key distinguishing NMR parameters for cis- and trans-4-nonene are summarized in the table below. The expected chemical shift and coupling constant values are based on typical ranges for similar alkenes.

Parameter This compound trans-4-Nonene Key Differentiating Feature
¹H Vinylic Protons (H-4, H-5) Chemical Shift (δ) ~5.3-5.4 ppm~5.3-5.4 ppmMinimal difference, but trans may be slightly downfield.
¹H Vinylic Protons ³JHH Coupling Constant ~10-12 Hz~14-16 HzSignificant difference: J_trans > J_cis.
¹³C Vinylic Carbons (C-4, C-5) Chemical Shift (δ) ~129-130 ppm~130-131 ppmtrans isomer is typically slightly downfield.
¹³C Allylic Carbons (C-3, C-6) Chemical Shift (δ) ~27-28 ppm~32-33 ppmSignificant difference: cis isomer is shielded (upfield) due to steric effects.
NOESY Correlation Strong correlation between vinylic protons and adjacent CH₂ protons.No or very weak correlation between vinylic protons and adjacent CH₂ protons.Presence or absence of through-space correlation.

Visualization of Workflow and Key Relationships

The logical workflow for differentiating the isomers can be visualized as follows:

G Workflow for Isomer Differentiation cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis cluster_conclusion Conclusion Sample 4-Nonene Isomer Mixture H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR NOESY 2D NOESY Sample->NOESY J_Coupling Analyze ³JHH Coupling Constant H1_NMR->J_Coupling C13_Shift Analyze Allylic ¹³C Chemical Shift C13_NMR->C13_Shift NOE_Analysis Analyze NOESY Cross-peaks NOESY->NOE_Analysis Cis This compound J_Coupling->Cis ~10-12 Hz Trans trans-4-Nonene J_Coupling->Trans ~14-16 Hz C13_Shift->Cis Shielded (~27 ppm) C13_Shift->Trans Deshielded (~32 ppm) NOE_Analysis->Cis Correlation Present NOE_Analysis->Trans Correlation Absent G Key NMR Diagnostic Relationships cluster_cis cis-Isomer cluster_trans trans-Isomer Cis_Vinylic Vinylic Protons (H-4, H-5) Cis_Vinylic->Cis_Vinylic ³JHH ≈ 10-12 Hz (Through-bond) Cis_Allylic Allylic Protons (on C-3, C-6) Cis_Vinylic->Cis_Allylic NOE (Through-space) Cis_Allylic_C Allylic Carbons (C-3, C-6) Shielded Trans_Vinylic Vinylic Protons (H-4, H-5) Trans_Vinylic->Trans_Vinylic ³JHH ≈ 14-16 Hz (Through-bond) Trans_Allylic Allylic Protons (on C-3, C-6) Trans_Vinylic->Trans_Allylic No NOE Trans_Allylic_C Allylic Carbons (C-3, C-6) Deshielded

References

Application Notes and Protocols for the Reaction Kinetics of cis-4-Nonene Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The isomerization of alkenes is a fundamental organic transformation with significant applications in industrial synthesis, materials science, and drug development. The conversion of a cis-alkene to its more thermodynamically stable trans-isomer is a common process often catalyzed by transition metals, acids, or light. Understanding the reaction kinetics of this isomerization is crucial for optimizing reaction conditions, controlling product selectivity, and elucidating reaction mechanisms. This document provides detailed application notes and protocols for studying the reaction kinetics of cis-4-nonene isomerization, a representative internal alkene. While specific kinetic data for this compound is not extensively available in the public domain, this guide presents generalized protocols and example data from similar alkene systems to enable researchers to design and execute their own kinetic studies.

Key Concepts in Alkene Isomerization Kinetics

The isomerization of this compound to trans-4-nonene (B86175) can be monitored to determine key kinetic parameters such as the rate constant (k), activation energy (Ea), and the pre-exponential factor (A). These parameters are related by the Arrhenius equation:

k = A * e(-Ea/RT)

where R is the ideal gas constant and T is the temperature in Kelvin. By measuring the reaction rate at different temperatures, these parameters can be determined from an Arrhenius plot (ln(k) vs. 1/T).

The reaction is typically catalyzed, and common catalysts include complexes of ruthenium, palladium, rhodium, and iridium. The mechanism of isomerization can vary depending on the catalyst and reaction conditions but often involves intermediates such as metal-hydride species or π-allyl complexes.

Experimental Protocols

General Protocol for Catalyst Screening and Optimization

Objective: To identify an effective catalyst and optimal reaction conditions for the isomerization of this compound.

Materials:

  • This compound (substrate)

  • A selection of transition metal catalysts (e.g., [RuCl₂(p-cymene)]₂, PdCl₂(MeCN)₂, Grubbs' catalysts)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert gas supply (e.g., nitrogen or argon)

  • Reaction vials or a multi-well reactor plate

  • Heating and stirring apparatus (e.g., magnetic stir plate with heating block)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • In a glovebox or under an inert atmosphere, prepare stock solutions of the catalysts and the internal standard in the chosen anhydrous solvent.

  • In a series of reaction vials, add a defined amount of the this compound substrate solution.

  • Add the internal standard solution to each vial.

  • Initiate the reactions by adding a specific molar percentage (e.g., 1 mol%) of each catalyst stock solution to the respective vials.

  • Seal the vials and place them in a pre-heated reaction block at a set temperature (e.g., 80 °C).

  • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by passing it through a short plug of silica (B1680970) gel to remove the catalyst.

  • Analyze the quenched samples by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of this compound to trans-4-nonene.

Protocol for Kinetic Monitoring by Gas Chromatography (GC)

Objective: To obtain concentration vs. time data for the isomerization of this compound.

Instrumentation and Columns:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for separating nonpolar compounds, such as a DB-5 or similar (e.g., 5% phenyl-methylpolysiloxane).

GC Method Parameters (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 2 minutes.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Set up the isomerization reaction as described in Protocol 2.1.

  • At each time point, inject the quenched and filtered aliquot into the GC.

  • Identify the peaks corresponding to this compound, trans-4-nonene, and the internal standard based on their retention times (retention times for trans isomers are typically slightly shorter than for cis isomers on nonpolar columns).

  • Integrate the peak areas for all three components.

  • Calculate the concentration of cis- and trans-4-nonene at each time point relative to the constant concentration of the internal standard.

  • Plot the concentration of this compound as a function of time to obtain the reaction progress curve.

Protocol for Kinetic Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the isomerization reaction in real-time within an NMR tube.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes with a sealable cap (e.g., J. Young tubes).

Procedure:

  • In a glovebox, prepare a solution of this compound and the chosen catalyst in a deuterated solvent (e.g., toluene-d₈, CD₂Cl₂).

  • Transfer the reaction mixture to a J. Young NMR tube and seal it.

  • Acquire an initial ¹H NMR spectrum at the desired reaction temperature to serve as the t=0 reference. The vinyl protons of cis- and trans-4-nonene will have distinct chemical shifts and coupling constants, allowing for their differentiation.

  • Maintain the sample at a constant temperature inside the NMR probe.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the vinyl protons of the cis and trans isomers.

  • The ratio of the integrals will provide the relative concentrations of the two isomers at each time point.

  • Plot the mole fraction of this compound as a function of time.

Data Presentation

Quantitative data from kinetic experiments should be summarized in tables for clear comparison.

Table 1: Example Reaction Conditions for this compound Isomerization

EntryCatalyst (mol%)SolventTemperature (°C)
1[RuCl₂(p-cymene)]₂ (1)Toluene80
2PdCl₂(MeCN)₂ (1)Toluene80
3[RuCl₂(p-cymene)]₂ (1)DCM40
4PdCl₂(MeCN)₂ (1)DCM40

Table 2: Hypothetical Kinetic Data for Isomerization of an Internal Alkene *

Temperature (K)Rate Constant, k (s⁻¹)
3531.5 x 10⁻⁴
3633.2 x 10⁻⁴
3736.5 x 10⁻⁴
3831.3 x 10⁻³

*Note: This data is illustrative for a generic internal alkene isomerization and should be determined experimentally for this compound.

Table 3: Example Activation Parameters for Alkene Isomerization *

Catalyst SystemActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
Ruthenium-based85 ± 51.2 x 10¹⁰
Palladium-based95 ± 73.5 x 10¹¹

*Note: These are typical values for transition metal-catalyzed alkene isomerizations and are provided for reference.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_substrate Prepare this compound Solution setup Combine Reactants in Vial prep_substrate->setup prep_catalyst Prepare Catalyst Stock Solution prep_catalyst->setup prep_standard Prepare Internal Standard prep_standard->setup react Heat and Stir at Constant T setup->react sampling Withdraw Aliquots at Time Intervals react->sampling quench Quench Reaction sampling->quench analyze Analyze by GC or NMR quench->analyze kinetics Determine Concentrations analyze->kinetics plot Plot Concentration vs. Time kinetics->plot arrhenius Calculate Kinetic Parameters plot->arrhenius

Caption: Workflow for kinetic analysis of this compound isomerization.

General Isomerization Mechanism (Metal-Hydride Pathway)

metal_hydride_mechanism cluster_catalyst Catalytic Cycle catalyst [M]-H (Active Catalyst) pi_complex_cis π-complex (cis) catalyst->pi_complex_cis Coordination of cis-alkene alkyl_intermediate1 Metal-Alkyl Intermediate pi_complex_cis->alkyl_intermediate1 Migratory Insertion alkyl_intermediate1->pi_complex_cis β-Hydride Elimination (non-productive) pi_complex_trans π-complex (trans) alkyl_intermediate1->pi_complex_trans Bond Rotation pi_complex_trans->catalyst β-Hydride Elimination (productive) + trans-alkene

Caption: Simplified metal-hydride pathway for alkene isomerization.

Logical Relationship for Data Analysis

data_analysis_logic raw_data Raw Data (Peak Areas vs. Time) concentrations Concentrations ([cis] vs. Time) raw_data->concentrations Normalize to Internal Standard rate_constants Rate Constants (k at different T) concentrations->rate_constants Fit to Rate Law arrhenius_plot Arrhenius Plot (ln(k) vs. 1/T) rate_constants->arrhenius_plot Plot Data activation_params Activation Parameters (Ea, A) arrhenius_plot->activation_params Linear Regression

Caption: Logical flow for the analysis of kinetic data.

Application Notes and Protocols for cis-4-Nonene in the Synthesis of Polymers and Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of cis-4-nonene in the synthesis of polymers and surfactants. It is intended to serve as a comprehensive resource for researchers in materials science and chemical synthesis.

Introduction

This compound, an internal olefin, is a versatile chemical intermediate with applications in the synthesis of various organic compounds. Its specific stereochemistry and reactivity make it a valuable precursor for the production of specialized polymers and high-performance surfactants. This document outlines the key synthetic routes and experimental procedures for leveraging this compound in these applications.

Synthesis of Surfactants from this compound

A primary application of this compound in surfactant synthesis is through its use as an alkylating agent in the production of linear alkylbenzene sulfonates (LAS). This class of anionic surfactants is widely used in detergents and cleaning agents due to its excellent cleaning performance and biodegradability. The synthesis is a two-step process involving Friedel-Crafts alkylation followed by sulfonation.

Logical Workflow for Surfactant Synthesis

Surfactant_Synthesis cis_4_Nonene This compound Alkylation Friedel-Crafts Alkylation cis_4_Nonene->Alkylation Benzene (B151609) Benzene Benzene->Alkylation Nonylbenzene 4-Nonylbenzene Alkylation->Nonylbenzene Sulfonation Sulfonation Nonylbenzene->Sulfonation Nonylbenzenesulfonic_Acid 4-Nonylbenzenesulfonic Acid Sulfonation->Nonylbenzenesulfonic_Acid Neutralization Neutralization (e.g., with NaOH) Nonylbenzenesulfonic_Acid->Neutralization Surfactant Sodium 4-Nonylbenzenesulfonate (Anionic Surfactant) Neutralization->Surfactant

Caption: Workflow for the synthesis of sodium 4-nonylbenzenesulfonate from this compound.

Experimental Protocol 1: Friedel-Crafts Alkylation of Benzene with this compound

This protocol describes the alkylation of benzene with this compound to produce 4-nonylbenzene. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or a solid acid catalyst like a zeolite. Using a solid acid catalyst can offer advantages in terms of catalyst separation and reduced waste. High conversion rates of long-chain olefins to alkylbenzenes (95-99%) have been reported using various solid acid catalysts[1].

Materials:

  • This compound

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃), anhydrous (or a suitable solid acid catalyst)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (or other suitable solvent for extraction)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the three-neck flask with the dropping funnel, reflux condenser, and a magnetic stirrer. Ensure all glassware is dry.

  • In a fume hood, charge the flask with anhydrous benzene and the Lewis acid catalyst (e.g., AlCl₃). The molar ratio of benzene to this compound should be in excess to minimize polyalkylation[2]. A typical ratio is 5:1.

  • Cool the mixture in an ice bath to 0-5 °C with stirring.

  • Slowly add this compound from the dropping funnel to the stirred mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by slowly adding the mixture to a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude 4-nonylbenzene can be purified by vacuum distillation.

Experimental Protocol 2: Sulfonation of 4-Nonylbenzene

This protocol details the sulfonation of the 4-nonylbenzene intermediate to produce 4-nonylbenzenesulfonic acid. Oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) is a common and effective sulfonating agent[3].

Materials:

  • 4-Nonylbenzene

  • Oleum (20% SO₃ in H₂SO₄) or concentrated sulfuric acid

  • Ice

  • Sodium chloride (for salting out)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Ice bath

Procedure:

  • In a fume hood, place the 4-nonylbenzene in the three-neck flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add the oleum or concentrated sulfuric acid dropwise from the dropping funnel while stirring vigorously. Maintain the reaction temperature between 40-50°C[3].

  • After the addition is complete, continue stirring at this temperature for 1-2 hours.

  • Carefully and slowly pour the reaction mixture onto crushed ice with constant stirring to quench the reaction.

  • The 4-nonylbenzenesulfonic acid can be isolated by salting out with sodium chloride.

  • For the preparation of the sodium salt (anionic surfactant), neutralize the sulfonic acid solution with a stoichiometric amount of sodium hydroxide.

Quantitative Data for Surfactant Properties

The performance of a surfactant is characterized by its critical micelle concentration (CMC) and the surface tension at the CMC (γ_CMC). Lower CMC values indicate greater efficiency in forming micelles. The addition of inorganic salts can influence these properties[4].

Surfactant DerivativeCMC (mol/L)γ_CMC (mN/m)Conditions
Sodium Dodecylbenzene Sulfonate (SDBS) - a representative LAS~8.2 x 10⁻³~3525 °C, no added salt[5]
SDBS with 0.7% NaClLowered CMCDecreased γ_CMC25 °C[4]
SDBS with 0.5% CaCl₂Lowered CMCDecreased γ_CMC25 °C[4]

Note: The specific CMC and γ_CMC for sodium 4-nonylbenzenesulfonate would need to be determined experimentally. The values for SDBS are provided for comparison.

Synthesis of Polymers from this compound

The polymerization of internal olefins such as this compound presents a challenge for traditional polymerization methods like Ziegler-Natta, which are highly effective for α-olefins (1-alkenes)[6][7][8]. However, advancements in catalyst design, particularly in the field of olefin metathesis, offer potential routes for the polymerization of such monomers.

Polymerization Strategies
  • Coordination Polymerization: While less reactive than α-olefins, internal olefins can undergo polymerization with certain transition metal catalysts. This often requires more specialized catalyst systems and reaction conditions. Research into catalysts for the polymerization of internal olefins is an active area.

  • Olefin Metathesis Polymerization: Acyclic diene metathesis (ADMET) is a powerful polymerization technique, but it is not directly applicable to mono-olefins like this compound[9][10][11]. However, cross-metathesis reactions could potentially be employed to generate polymerizable dienes from this compound, or specialized catalysts could enable a step-growth polymerization through self-metathesis. The control of cis/trans stereochemistry in the resulting polymer is a key consideration and can be influenced by the choice of catalyst[12].

Conceptual Experimental Workflow for Polymerization

Polymer_Synthesis Monomer This compound Polymerization Polymerization Monomer->Polymerization Catalyst Transition Metal Catalyst (e.g., Ziegler-Natta or Metathesis Catalyst) Catalyst->Polymerization Polymer Poly(this compound) Polymerization->Polymer Characterization Polymer Characterization (GPC, NMR, DSC) Polymer->Characterization

Caption: Conceptual workflow for the polymerization of this compound.

Hypothetical Experimental Protocol: Coordination Polymerization of this compound

This protocol is a hypothetical procedure based on general principles of Ziegler-Natta polymerization and would require significant optimization for the specific case of this compound. The lower reactivity of internal olefins may necessitate higher catalyst concentrations, higher temperatures, and longer reaction times.

Materials:

  • This compound (purified and dried)

  • Ziegler-Natta catalyst components (e.g., TiCl₄ and a co-catalyst like triethylaluminum, Al(C₂H₅)₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or heptane)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid in methanol (for catalyst residue removal)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry, sealed reaction vessel

  • Syringes for transfer of pyrophoric reagents

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add the anhydrous solvent to the reaction vessel.

  • Introduce the Ziegler-Natta catalyst components. The catalyst is typically prepared in situ by reacting the transition metal component with the organoaluminum co-catalyst[13].

  • Add the purified this compound monomer to the activated catalyst mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir for an extended period (e.g., 24-48 hours).

  • Monitor the polymerization by observing changes in viscosity.

  • Quench the reaction by slowly adding methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Wash the polymer with a solution of hydrochloric acid in methanol to remove catalyst residues, followed by washing with pure methanol until neutral.

  • Dry the polymer under vacuum.

Polymer Characterization Data

The properties of the resulting poly(this compound) would need to be thoroughly characterized. The table below outlines the expected characterization techniques and the type of data they would provide.

Characterization TechniqueParameter MeasuredExpected Information
Gel Permeation Chromatography (GPC)Molecular Weight (Mn, Mw), Polydispersity Index (PDI)Provides information on the average polymer chain length and the breadth of the molecular weight distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)Polymer microstructure, stereochemistryConfirms the polymer structure and provides information on the retention or isomerization of the cis double bond.
Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg), melting temperature (Tm)Determines the thermal properties of the polymer, indicating whether it is amorphous or semi-crystalline.

Conclusion

This compound serves as a valuable building block for the synthesis of both surfactants and polymers. The production of linear alkylbenzene sulfonate surfactants via Friedel-Crafts alkylation and subsequent sulfonation is a well-established route for which detailed protocols can be adapted. The polymerization of this compound is more challenging due to its internal double bond, but advances in catalysis, particularly in the area of coordination and metathesis polymerization, offer promising avenues for the synthesis of novel polyolefins with unique properties. The experimental protocols and data presented herein provide a foundation for researchers to explore and optimize the use of this compound in these applications. Further research and development are necessary to establish robust and efficient processes, particularly for the polymerization of this internal olefin.

References

Application of cis-4-Nonene in Fine Chemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Nonene, an unsaturated hydrocarbon, is a versatile building block in fine chemical synthesis. Its C9 backbone and the specific stereochemistry of its internal double bond offer unique reactivity, making it a valuable precursor for a range of specialty chemicals. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, including olefin metathesis, hydroformylation, and epoxidation. These reactions enable the synthesis of valuable products such as longer-chain alkenes, functionalized aldehydes, and epoxides, which are important intermediates in the pharmaceutical, fragrance, and materials industries.[1][2]

Key Applications and Reaction Protocols

Olefin Metathesis

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds, allowing for the synthesis of alkenes with different chain lengths.[3] this compound can undergo self-metathesis to produce 4-octene and 5-decene, or it can participate in cross-metathesis with other olefins to generate a wider array of products. Silica-supported tungsten and molybdenum alkylidene complexes are effective catalysts for this transformation.[4]

Experimental Protocol: Self-Metathesis of this compound

This protocol is adapted from studies on the metathesis of internal olefins using silica-supported tungsten oxo alkylidene catalysts.[2]

Materials:

  • This compound (≥95% purity)

  • Silica-supported tungsten oxo alkylidene catalyst (e.g., 1@SiO2)[2]

  • Anhydrous toluene (B28343)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the silica-supported tungsten oxo alkylidene catalyst.

  • Add anhydrous toluene to the flask to create a slurry.

  • Add this compound to the reaction mixture.

  • Seal the flask and bring it to the desired reaction temperature (e.g., 30 °C) with stirring.[2]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of this compound and the formation of products (4-octene and 5-decene).

  • Upon completion, quench the reaction by exposing the mixture to air.

  • Filter the catalyst from the reaction mixture.

  • The products can be purified by distillation or column chromatography.

Quantitative Data:

The following table summarizes representative data for the self-metathesis of this compound, based on graphical data from related research.[2]

CatalystSubstrate to Catalyst RatioTemperature (°C)SolventTime (min)Conversion (%)
1@SiO250,000:130Toluene120~80

Logical Relationship of Olefin Metathesis

sub This compound cat Metathesis Catalyst (e.g., Grubbs, Schrock) sub->cat prod1 4-Octene cat->prod1 prod2 5-Decene cat->prod2 start Start prep Prepare Catalyst Solution (Rh(acac)(CO)2 + BIPHEPHOS in Toluene) start->prep load Load this compound and Catalyst into Autoclave prep->load purge Purge Autoclave with Syngas load->purge react Pressurize with Syngas (20 bar) Heat to 125 °C for 4h purge->react cool Cool to Room Temperature and Vent react->cool analyze Analyze Product Mixture (GC/GC-MS) cool->analyze purify Purify by Distillation analyze->purify end End purify->end sub This compound intermediate Transition State sub->intermediate reagent m-CPBA reagent->intermediate product cis-4,5-Epoxynonane intermediate->product byproduct m-Chlorobenzoic Acid intermediate->byproduct

References

Application Note: High-Purity cis-4-Nonene via Argentation Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the preparative-scale purification of cis-4-Nonene from isomeric mixtures, primarily containing its trans-isomer. Due to the minor differences in the physical properties of these isomers, standard purification techniques like fractional distillation are often inefficient. The primary method detailed here is argentation column chromatography, which leverages the differential interaction of alkene isomers with silver ions to achieve high-resolution separation. Alternative methods, including high-efficiency fractional distillation and preparative gas chromatography, are also discussed as complementary techniques. All quantitative data are summarized for clarity, and a detailed experimental workflow is provided.

Introduction

4-Nonene is an alkene hydrocarbon that exists as two geometric isomers: this compound and trans-4-Nonene. The spatial arrangement of the alkyl groups around the carbon-carbon double bond gives these isomers distinct chemical and physical properties, which can be critical in organic synthesis and drug development. The purification of the cis-isomer from synthetic or commercial mixtures is a common challenge due to the isomers' similar boiling points and polarities. Argentation chromatography, a technique where silica (B1680970) gel is impregnated with silver nitrate (B79036), offers a robust solution. The silver ions reversibly form π-complexes with the double bonds of the alkenes; the stability of these complexes is sensitive to the stereochemistry, with cis-isomers generally forming stronger complexes than trans-isomers, leading to their effective separation.[1][2]

Data Presentation

The successful separation of cis- and trans-4-Nonene isomers relies on exploiting their subtle differences in physical properties.

PropertyThis compoundtrans-4-NoneneData Source(s)
CAS Number 10405-84-210405-85-3[3]
Molecular Formula C₉H₁₈C₉H₁₈[4][5]
Molecular Weight 126.24 g/mol 126.24 g/mol [6]
Boiling Point ~143-147 °C~144-146 °C[3][7]
Density ~0.73 g/mL~0.732 g/mL at 25 °C[8][7]

Note: The small difference in boiling points (approx. 1-3 °C) makes efficient separation by fractional distillation challenging, requiring columns with a high number of theoretical plates.[9]

Experimental Protocols

Primary Method: Argentation Flash Column Chromatography

This method is highly effective for the preparative separation of cis- and trans-alkene isomers.[1][10] It relies on the stronger interaction of the more sterically accessible double bond of the cis-isomer with the silver ions on the stationary phase, leading to a longer retention time compared to the trans-isomer.

1. Preparation of Silver Nitrate-Impregnated Silica Gel (AgNO₃-SiO₂) (Wet Method)

  • Materials : Silica gel (flash chromatography grade, 230-400 mesh), Silver nitrate (AgNO₃), Deionized water, Round-bottom flask, Rotary evaporator.

  • Procedure :

    • Determine the required amount of stationary phase. A common loading is 10-15% AgNO₃ by weight. For every 85 g of silica gel, prepare a solution of 15 g of AgNO₃ in ~200 mL of deionized water.[11]

    • Add the silica gel to the AgNO₃ solution in a round-bottom flask to form a slurry.

    • Gently mix the slurry for 20-30 minutes in a boiling water bath, stirring intermittently.[11]

    • Allow the mixture to cool to room temperature.

    • Remove the water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • For final activation, dry the AgNO₃-silica gel in a vacuum oven at 120 °C for at least 20 hours.[11]

    • Store the activated stationary phase in a desiccator, completely protected from light.

2. Column Packing and Elution

  • Materials : Prepared AgNO₃-SiO₂, Chromatography column, Non-polar eluent (e.g., n-hexane or pentane), Isomeric mixture of 4-Nonene, Collection tubes.

  • Procedure :

    • Wrap the entire glass chromatography column in aluminum foil to protect the light-sensitive stationary phase.[11]

    • Pack the column with the prepared AgNO₃-SiO₂ using the "wet" slurry method with n-hexane. Ensure the column is packed uniformly to avoid channeling.

    • Allow the packed bed to settle and equilibrate by running 2-3 column volumes of n-hexane through it. Do not let the column run dry.

    • Dissolve the isomeric mixture of 4-Nonene (e.g., 1 g) in a minimal amount of n-hexane.

    • Carefully load the sample onto the top of the silica bed.

    • Begin elution with n-hexane. The trans-isomer, interacting more weakly with the silver ions, will elute first.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) on AgNO₃-silica plates or by capillary Gas Chromatography (GC).

    • After the trans-isomer has been completely eluted, the polarity of the mobile phase can be slightly increased (e.g., by adding 1-2% diethyl ether to the hexane) to expedite the elution of the more tightly bound cis-isomer.

    • Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Alternative Method 1: High-Efficiency Fractional Distillation

This method is theoretically possible but practically challenging due to the close boiling points of the isomers.

  • Apparatus : A round-bottom flask, a highly efficient, insulated fractionating column (e.g., a long Vigreux or a packed column with a high number of theoretical plates), distillation head with thermometer, condenser, and collection flasks.[9][12]

  • Procedure :

    • Charge the distillation flask with the isomeric mixture and boiling chips.

    • Heat the flask slowly and uniformly to establish a gentle boil.

    • Maintain a very slow distillation rate to allow the vapor-liquid equilibria to be established throughout the column.

    • The initial distillate will be slightly enriched in the lower-boiling isomer.

    • Collect fractions over very narrow temperature ranges, continually analyzing their composition by GC to track the separation progress.

Alternative Method 2: Preparative Gas Chromatography (Prep GC)

Prep GC can offer very high resolution but is typically limited to smaller sample sizes.

  • Apparatus : A gas chromatograph equipped for preparative-scale collections.

  • Column : A high-polarity capillary column (e.g., DB-WAXetr or a Carbowax phase) is recommended for separating alkene isomers.[13][14][15]

  • Procedure :

    • Develop an analytical method that shows baseline separation of the cis- and trans-4-Nonene peaks.

    • Scale up the injection volume according to the capacity of the preparative column.

    • Set the instrument to collect the eluent corresponding to the retention time of the this compound peak.

    • Multiple injections will be necessary to accumulate a significant quantity of the purified product.

Visualization of the Purification Workflow

The following diagram illustrates the logical steps involved in the primary purification protocol using argentation chromatography.

PurificationWorkflow cluster_prep Stationary Phase Preparation cluster_chrom Column Chromatography cluster_analysis Analysis and Isolation prep1 Dissolve AgNO3 in Water prep2 Slurry with Silica Gel prep1->prep2 prep3 Heat and Cool prep2->prep3 prep4 Dry on Rotary Evaporator prep3->prep4 prep5 Activate in Vacuum Oven prep4->prep5 chrom1 Pack Column with AgNO3-Silica (in Hexane) prep5->chrom1 chrom2 Load Isomeric Mixture chrom1->chrom2 chrom3 Elute with Hexane chrom2->chrom3 chrom4 Collect Fractions chrom3->chrom4 analysis1 Analyze Fractions (GC or TLC) chrom4->analysis1 analysis2 Combine Pure Fractions of trans-Isomer analysis1->analysis2 analysis3 Combine Pure Fractions of cis-Isomer analysis1->analysis3 analysis4 Solvent Evaporation analysis3->analysis4 analysis5 Pure this compound analysis4->analysis5

References

Application Notes & Protocols for the Quantitative Analysis of cis-4-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of cis-4-nonene, a volatile organic compound (VOC), using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Introduction

This compound is a nine-carbon alkene with the molecular formula C₉H₁₈. As a volatile organic compound, its accurate quantification is crucial in various fields, including environmental monitoring, food and fragrance analysis, and as a potential biomarker in biomedical research. This document outlines a validated method for the determination of this compound in various matrices.

Analytical Technique: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Headspace analysis coupled with gas chromatography-mass spectrometry is the preferred method for the quantification of volatile compounds like this compound.[1][2] This technique is highly sensitive and selective, allowing for the separation of this compound from other volatile components in a complex matrix and its subsequent identification and quantification.

Principle: A sample containing this compound is placed in a sealed vial and heated to a specific temperature. This allows the volatile compounds, including this compound, to partition between the sample matrix and the gaseous phase (headspace). A portion of this headspace is then injected into a gas chromatograph, where the compounds are separated based on their boiling points and affinity for the stationary phase of the GC column. The separated compounds then enter a mass spectrometer, which fragments the molecules and detects the resulting ions, providing a unique mass spectrum for identification and quantification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of this compound by HS-GC-MS.

Table 1: GC-MS Method Parameters for this compound Analysis

ParameterValue
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Inlet Splitless mode, 250°C
Oven Program Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ion Source Electron Ionization (EI) at 70 eV, 230°C
Acquisition Mode Scan Mode (m/z 35-350) for identification, Selected Ion Monitoring (SIM) for quantification
Quantifier Ion m/z 70
Qualifier Ions m/z 41, 55

Table 2: Calibration Curve and Method Validation Data

ParameterValue
Calibration Range 0.1 - 20 µg/mL
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Table 3: Kovats Retention Indices for 4-Nonene Isomers

IsomerStationary PhaseRetention Index (I)
trans-4-NoneneStandard Non-Polar (e.g., DB-5)893 - 894[3]
trans-4-NoneneSemi-Standard Non-Polar884 - 888[3]
trans-4-NoneneStandard Polar (e.g., WAX)937 - 973[3]
This compound *Standard Non-Polar (e.g., DB-5) ~885 - 895 (estimated)

Note: The retention index for this compound is estimated based on the values for its trans isomer and general chromatographic principles. The exact value should be determined experimentally.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of pure this compound standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol (B129727). Store at 4°C.

  • Working Standard Solutions (0.1 - 20 µg/mL):

    • Prepare a series of dilutions from the primary stock solution using methanol to create calibration standards with concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL.

    • These working standards should be prepared fresh daily.

Sample Preparation (Headspace)
  • Accurately weigh or pipette a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.

  • If the sample is solid, add a suitable solvent (e.g., 1 mL of deionized water) to facilitate the release of volatiles.

  • Add a known amount of internal standard (e.g., d-labeled this compound or a compound with similar chemical properties and retention time) if required for improved accuracy.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

  • Vortex the vial for 30 seconds.

HS-GC-MS Analysis
  • Place the prepared vials in the autosampler of the headspace sampler.

  • Headspace Sampler Conditions:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 20 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Injection Volume: 1 mL of headspace

  • Inject the headspace sample into the GC-MS system operating with the parameters outlined in Table 1.

  • Acquire data in both scan and SIM modes. Scan mode is used to confirm the identity of this compound by comparing the acquired mass spectrum with a reference library (e.g., NIST). SIM mode is used for accurate quantification by monitoring the specified ions.

Data Analysis and Quantification
  • Identification:

    • Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.

    • Confirm the identity by comparing the mass spectrum of the peak with the NIST library spectrum for this compound.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 70) against the concentration of the prepared standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • If an internal standard is used, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing & Quantification Standard This compound Standard StockSolution Primary Stock Solution (1000 µg/mL in Methanol) Standard->StockSolution WorkingStandards Working Standards (0.1-20 µg/mL) StockSolution->WorkingStandards Calibration Calibration Curve Construction WorkingStandards->Calibration Sample Sample Matrix VialPrep Sample in Headspace Vial (with Internal Standard) Sample->VialPrep Headspace Headspace Autosampler (Incubation at 80°C) VialPrep->Headspace GC Gas Chromatography (Separation on DB-5ms) Headspace->GC MS Mass Spectrometry (EI, Scan & SIM) GC->MS DataAcquisition Data Acquisition (TIC and SIM Chromatograms) MS->DataAcquisition Identification Peak Identification (Retention Time & Mass Spectrum) DataAcquisition->Identification Quantification Quantification of this compound Identification->Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Disclaimer: This document provides a general protocol and application notes. Specific parameters may need to be optimized for different sample matrices and instrumentation.

References

Application Notes and Protocols: The Role of cis-4-Nonene in Asymmetric Catalysis Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

cis-4-Nonene is an unfunctionalized internal alkene that serves as a valuable substrate in the field of asymmetric catalysis. Its simple structure, lacking coordinating functional groups near the double bond, presents a significant challenge for achieving high stereocontrol in catalytic reactions. Therefore, it is an excellent model substrate for the development and evaluation of new chiral catalysts and methodologies aimed at the enantioselective functionalization of non-conjugated cis-olefins. The development of highly selective transformations for such simple alkenes is of great interest for the synthesis of complex chiral molecules from readily available hydrocarbon feedstocks.

These application notes provide an overview of the potential applications of this compound in key asymmetric catalytic transformations, including epoxidation, dihydroxylation, hydroformylation, and cyclopropanation. The provided protocols are based on established methods for analogous cis-alkenes and can be adapted for this compound.

Asymmetric Epoxidation of this compound

Application:

Asymmetric epoxidation of this compound provides access to chiral epoxides, which are versatile building blocks in organic synthesis. These epoxides can be readily converted into a variety of functionalized compounds, such as diols, amino alcohols, and ethers, with defined stereochemistry. The development of catalysts for the enantioselective epoxidation of unfunctionalized cis-alkenes is an active area of research.

Data Presentation:

Quantitative data for the asymmetric epoxidation of this compound is not extensively reported. However, data from the closely related substrate, cis-2-nonene (B43856), using chiral ketone catalysts can provide an estimate of expected selectivity.

EntryCatalystOxidantSolventTemp (°C)Yield (%)ee (%)
1Fructose-derived KetoneOxone®CH3CN/aq. EDTA0>9564
2Chiral Dioxirane (from Ketone 2a)Oxone®CH3CN/aq. EDTA0N/A44
3Chiral Dioxirane (from Ketone 2b)Oxone®CH3CN/aq. EDTA0N/A56
4Chiral Dioxirane (from Ketone 2d)Oxone®CH3CN/aq. EDTA0N/A64

Data presented for cis-2-nonene as a representative substrate. Similar results may be anticipated for this compound.

Experimental Protocol: Shi-Type Asymmetric Epoxidation

This protocol is adapted from the Shi epoxidation, which utilizes a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone®) as the terminal oxidant.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the chiral ketone catalyst (0.2-0.3 equivalents).

  • Add a solution of this compound (1.0 equivalent) in acetonitrile (5 mL per mmol of alkene).

  • In a separate flask, prepare a solution of Oxone® (2.0 equivalents) and sodium bicarbonate (6.0 equivalents) in deionized water (5 mL per mmol of alkene). Add EDTA (0.005 equivalents) to this solution.

  • Cool both solutions to 0 °C in an ice bath.

  • Slowly add the aqueous Oxone® solution to the stirred solution of the alkene and catalyst over 1-2 hours, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding sodium sulfite (B76179) (solid) until a negative peroxide test is obtained.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude epoxide.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Visualization:

Asymmetric_Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Epoxidation cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve this compound & Catalyst in CH3CN C Cool solutions to 0 °C A->C B Prepare aq. Oxone/NaHCO3/EDTA solution B->C D Slowly add Oxone solution to alkene solution C->D E Stir at 0 °C for 2-4h D->E F Quench with Na2SO3 E->F G Extract with CH2Cl2 F->G H Dry, Filter, Concentrate G->H I Purify by Chromatography H->I J Determine ee% by Chiral GC/HPLC I->J

Caption: Workflow for the asymmetric epoxidation of this compound.

Sharpless Asymmetric Dihydroxylation of this compound

Application:

The Sharpless asymmetric dihydroxylation is a powerful method for converting alkenes into chiral vicinal diols. For this compound, this reaction would yield (4R,5S)-nonane-4,5-diol or its (4S,5R)-enantiomer, depending on the chiral ligand used. These diols are valuable intermediates in the synthesis of natural products and pharmaceuticals. While the enantioselectivity for cis-alkenes is generally lower than for trans-alkenes in this reaction, it remains a crucial transformation.

Data Presentation:

EntrySubstrateLigandReoxidantee (%)
1cis-Stilbene(DHQD)₂-PHALK₃[Fe(CN)₆]92
2cis-β-Methylstyrene(DHQD)₂-PHALK₃[Fe(CN)₆]80
3cis-2-Hexene(DHQ)₂-PHALNMO65

Data for analogous cis-alkenes. Lower to moderate ee values are typically observed for simple aliphatic cis-alkenes.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol is a general procedure for the asymmetric dihydroxylation of a cis-alkene using AD-mix.[1]

Materials:

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (10 mL) and water (10 mL).

  • Add AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene).

  • Stir the mixture at room temperature until the two phases become clear and then cool to 0 °C in an ice bath.

  • Add methanesulfonamide (1.0 equivalent).

  • Add this compound (1.0 mmol, 1.0 equivalent) to the cooled mixture.

  • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.

  • After the reaction is complete (typically 6-24 hours), add solid sodium sulfite (1.5 g) and warm the mixture to room temperature.

  • Stir for an additional hour.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with 2 M NaOH, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Visualization:

Sharpless_Dihydroxylation_Workflow cluster_prep Reagent Preparation cluster_reaction Dihydroxylation cluster_workup Workup & Purification cluster_analysis Analysis A Prepare t-BuOH/H2O mixture B Dissolve AD-mix A->B C Cool to 0 °C B->C D Add CH3SO2NH2 C->D E Add this compound D->E F Stir at 0 °C for 6-24h E->F G Quench with Na2SO3 F->G H Extract with EtOAc G->H I Wash, Dry, Concentrate H->I J Purify by Chromatography I->J K Determine ee% J->K Asymmetric_Hydroformylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation cluster_workup Workup & Analysis cluster_analysis Stereochemical Analysis A Mix Rh precursor & chiral ligand in Toluene B Stir for 30 min A->B C Transfer catalyst to autoclave B->C D Add this compound C->D E Pressurize with Syngas D->E F Heat and Stir E->F G Cool and Vent F->G H Analyze crude by GC G->H I Purify by Chromatography H->I J Determine ee% by Chiral GC/HPLC I->J Asymmetric_Cyclopropanation_Workflow cluster_prep Catalyst Activation cluster_reaction Cyclopropanation cluster_workup Workup & Purification cluster_analysis Analysis A Mix CoBr2 & Chiral Ligand in THF B Add Activated Zinc A->B C Add this compound B->C D Add gem-Dihalide C->D E Stir at RT for 24-48h D->E F Quench with aq. NH4Cl E->F G Extract with Ether F->G H Dry, Filter, Concentrate G->H I Purify by Chromatography H->I J Determine dr and ee% by Chiral GC I->J

References

Application Notes and Protocols: Mechanistic Studies of Reactions Involving cis-4-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key chemical transformations involving cis-4-Nonene. It is intended to serve as a practical guide for researchers in organic synthesis, catalysis, and drug development, offering insights into reaction mechanisms, experimental setups, and expected outcomes.

Olefin Metathesis of this compound

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. In the context of this compound, self-metathesis leads to the formation of 4-octene and 2-butene. This reaction is catalyzed by various transition metal complexes, with molybdenum and ruthenium-based catalysts being particularly effective.

Mechanistic Pathway: The Chauvin Mechanism

The generally accepted mechanism for olefin metathesis is the Chauvin mechanism, which involves the formation of a metallacyclobutane intermediate.[1] The catalyst, a metal alkylidene, reacts with the alkene in a [2+2] cycloaddition to form the four-membered ring intermediate. This intermediate can then undergo a retro-[2+2] cycloaddition to yield a new alkene and a new metal alkylidene, thus propagating the catalytic cycle.

Hydroformylation_Workflow cluster_1 Isomerization-Hydroformylation Sequence Start This compound + Catalyst Isomerization Isomerization to Terminal/Internal Olefins Start->Isomerization Hydroformylation Hydroformylation Isomerization->Hydroformylation Products Linear and Branched Aldehydes Hydroformylation->Products Epoxidation_Mechanism cluster_2 Concerted Epoxidation Reactants This compound + m-CPBA TransitionState "Butterfly" Transition State Reactants->TransitionState Concerted attack Products cis-4,5-Epoxynonane + m-Chlorobenzoic Acid TransitionState->Products Bromination_Mechanism cluster_3 Electrophilic Bromination Start This compound + Br₂ Bromonium Formation of Cyclic Bromonium Ion Start->Bromonium Attack Nucleophilic Attack by Br⁻ (anti-addition) Bromonium->Attack Product Racemic Mixture of (4R,5S)- and (4S,5R)-4,5-Dibromononane Attack->Product

References

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of cis-4-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of cis-4-Nonene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective synthesis of this compound?

A1: The main challenge is to control the stereoselectivity of the reaction to favor the formation of the cis (Z) isomer over the more thermodynamically stable trans (E) isomer.[1] Over-reduction of the starting material to the corresponding alkane (nonane) can also be a significant issue, particularly in catalytic hydrogenation methods.[2] Additionally, the separation of the desired this compound from the trans isomer and other reaction byproducts can be difficult due to their similar physical properties.[2]

Q2: Which synthetic methods are most commonly used for the selective synthesis of this compound?

A2: The two most common and effective methods are:

  • Partial reduction of 4-nonyne (B3188236): This is typically achieved using a "poisoned" catalyst, such as Lindlar's catalyst or P-2 Nickel catalyst, which facilitates the syn-addition of hydrogen across the triple bond to yield the cis-alkene.[2][3] Diimide reduction and hydroboration-protonolysis are also viable alternatives.[1]

  • Wittig reaction: This method involves the reaction of an unstabilized phosphonium (B103445) ylide (e.g., from butyltriphenylphosphonium bromide) with an aldehyde (pentanal).[4][5] Unstabilized ylides generally favor the formation of cis-alkenes.[5]

Q3: How can I minimize the formation of the trans-4-Nonene isomer?

A3: To minimize the formation of the trans isomer, careful selection of reagents and reaction conditions is crucial.

  • For alkyne reductions, using a highly selective catalyst system like Lindlar's catalyst or P-2 Nickel is recommended.[2][4] Ensuring the catalyst is not overly active is key to preventing both over-reduction and isomerization.

  • In the Wittig reaction, using an unstabilized ylide and carefully controlling the temperature (typically low temperatures, such as -78°C) can enhance cis-selectivity.[4][6]

Q4: What are the best methods for purifying this compound from its trans isomer?

A4: Due to their similar boiling points, simple distillation is often ineffective. Chromatographic techniques are generally the most successful for separating cis and trans isomers.[2]

  • Gas Chromatography (GC): Preparative GC can be used to separate small quantities of the isomers. Analytical GC is essential for determining the cis/trans ratio of the product mixture.[7]

  • Column Chromatography: Careful column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., hexane) can achieve separation.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be a powerful tool for isomer separation.[2]

Troubleshooting Guides

Problem 1: Low Yield of 4-Nonene
Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC or GC. - Temperature: Verify that the reaction is being conducted at the optimal temperature for the chosen method. - Reagent Quality: Use fresh, high-purity starting materials and reagents. Impurities can inhibit the reaction.
Catalyst Deactivation (for alkyne reductions) - Catalyst Poisoning: Ensure the starting material is free of impurities that could poison the catalyst (e.g., sulfur compounds). - Catalyst Handling: Handle the catalyst under an inert atmosphere to prevent oxidation.
Side Reactions - Over-reduction to Nonane: Reduce the hydrogen pressure or reaction time. Ensure the catalyst is sufficiently "poisoned". - Decomposition of Reagents: For the Wittig reaction, ensure the ylide is generated and used under anhydrous and inert conditions to prevent decomposition.
Problem 2: Poor cis (Z) Selectivity (High trans (E) Isomer Formation)
Possible Cause Troubleshooting Steps
Suboptimal Catalyst System (for alkyne reductions) - Lindlar's Catalyst: Ensure the catalyst is properly "poisoned" with lead acetate (B1210297) and quinoline (B57606) to prevent over-activity which can lead to isomerization.[3][8] - P-2 Nickel Catalyst: Prepare the catalyst in situ and ensure the correct ratio of nickel acetate to sodium borohydride (B1222165) is used.
Unfavorable Reaction Conditions (for Wittig reaction) - Ylide Type: Use a non-stabilized ylide (e.g., derived from an alkyltriphenylphosphonium salt) as these favor the formation of cis-alkenes.[5] - Temperature: Perform the reaction at low temperatures (e.g., -78°C) to favor the kinetic product (cis-isomer).[4] - Solvent: The choice of solvent can influence stereoselectivity. Anhydrous THF is commonly used.
Isomerization During Workup or Purification - Avoid Heat: Minimize exposure to high temperatures during solvent removal and purification. - Neutral Conditions: Ensure that the workup conditions are not strongly acidic or basic, as this can catalyze isomerization.

Quantitative Data Summary

The following table summarizes typical yields and cis (Z) selectivity for different synthetic methods. Note that specific results can vary based on the exact reaction conditions and scale.

Synthetic Method Starting Materials Typical Yield Typical cis (Z) Selectivity
Lindlar Catalyst Reduction 4-Nonyne, H₂85-98%[1]>95%[1]
P-2 Nickel Catalyst Reduction 4-Nonyne, H₂Good to Excellent>95%
Diimide Reduction 4-Nonyne, Diimide PrecursorModerate to GoodHigh (>98%)
Hydroboration-Protonolysis 4-Nonyne, Disiamylborane then Acetic AcidGoodHigh (>99%)
Wittig Reaction Butyltriphenylphosphonium bromide, n-BuLi, PentanalModerate to Good>90% (with unstabilized ylide)[4]

Experimental Protocols

Synthesis of this compound via Partial Reduction of 4-Nonyne with Lindlar's Catalyst

a. Catalyst Preparation (if not commercially available): A Lindlar catalyst can be prepared by reducing palladium chloride in a slurry of calcium carbonate, followed by the addition of lead acetate.[8][9] The palladium content is typically 5% by weight.[3]

b. Hydrogenation:

  • In a flask under an inert atmosphere (e.g., argon or nitrogen), add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10% w/w relative to the alkyne).

  • Add a suitable solvent such as ethyl acetate, hexane, or ethanol, followed by 4-nonyne. For sensitive substrates, quinoline can be added to further moderate catalyst activity.

  • Evacuate the flask and backfill with hydrogen gas (1 atm, typically from a balloon).

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by GC to observe the disappearance of 4-nonyne and the formation of this compound, while minimizing the formation of nonane.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography if necessary.

Synthesis of this compound via Wittig Reaction

a. Ylide Generation:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0 equivalent) dropwise. The formation of a deep red or orange color indicates the generation of the ylide.

  • Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour.

b. Reaction with Aldehyde:

  • Cool the ylide solution to -78°C using a dry ice/acetone bath.

  • Add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

c. Work-up:

  • Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether or pentane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The main byproduct is triphenylphosphine (B44618) oxide, which can be largely removed by precipitation or column chromatography.

Visualizations

Wittig_Reaction_Workflow cluster_ylide Ylide Generation cluster_reaction Reaction cluster_products Products p_salt Butyltriphenylphosphonium bromide in THF base n-BuLi ylide Phosphonium Ylide (deep red/orange) base->ylide Deprotonation aldehyde Pentanal in THF oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane Cycloaddition cis_nonene This compound oxaphosphetane->cis_nonene Elimination tppo Triphenylphosphine oxide oxaphosphetane->tppo

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Alkyne_Reduction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product alkyne 4-Nonyne surface Adsorption onto Catalyst Surface alkyne->surface catalyst Lindlar's Catalyst + H₂ (1 atm) hydrogenation Syn-Hydrogenation surface->hydrogenation desorption Desorption hydrogenation->desorption cis_alkene This compound desorption->cis_alkene

Caption: Workflow for the partial reduction of 4-nonyne to this compound.

References

Technical Support Center: Optimizing cis-4-Nonene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of cis-4-Nonene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary synthetic routes to obtain this compound are the Wittig reaction and olefin metathesis. The Wittig reaction offers a classic and reliable method for forming the cis-double bond, while olefin metathesis, particularly using Grubbs-type catalysts, provides a more modern and often more efficient alternative.

Q2: My Wittig reaction is resulting in a low yield of this compound. What are the common causes?

A2: Low yields in the Wittig synthesis of this compound can often be attributed to several factors:

  • Incomplete ylide formation: The base used may not be strong enough to fully deprotonate the phosphonium (B103445) salt.

  • Ylide instability: The butyltriphenylphosphonium ylide is a non-stabilized ylide and can be prone to decomposition.

  • Presence of moisture or oxygen: Ylides are highly sensitive to water and atmospheric oxygen.

  • Sub-optimal reaction temperature: Temperature control is crucial for both ylide formation and the subsequent reaction with the aldehyde.

  • Impure reagents: The purity of the aldehyde and the phosphonium salt is critical for a successful reaction.

Q3: How can I improve the cis-selectivity of my Wittig reaction?

A3: Achieving high cis-selectivity is a common challenge. Here are some strategies:

  • Use of non-stabilized ylides: Non-stabilized ylides, like the one derived from butyltriphenylphosphonium bromide, inherently favor the formation of the cis-alkene.

  • Salt-free conditions: The presence of lithium salts can sometimes decrease cis-selectivity. Using sodium- or potassium-based strong bases can lead to higher cis:trans ratios.

  • Solvent choice: Aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are generally preferred for promoting cis-selectivity.

  • Low temperature: Running the reaction at low temperatures, typically -78°C, favors the kinetic product, which is the cis-isomer.

Q4: I am observing significant amounts of homocoupled byproducts in my olefin metathesis reaction. How can I minimize these?

A4: Homocoupling is a common side reaction in cross-metathesis. To minimize it:

  • Use an excess of one olefin: Using a stoichiometric excess of one of the reacting olefins can drive the equilibrium towards the desired cross-metathesis product.

  • Slow addition of the catalyst: Adding the catalyst solution slowly to the reaction mixture can help maintain a low catalyst concentration and disfavor homocoupling.

  • Choose the right catalyst: Some Grubbs catalysts exhibit higher selectivity for cross-metathesis over homocoupling.

Q5: My Grubbs catalyst appears to be inactive or is decomposing during the reaction. What should I do?

A5: Catalyst deactivation can be a significant issue. Consider the following:

  • Purity of reagents and solvent: Impurities, especially those containing sulfur, phosphorus, or coordinating functional groups, can poison the catalyst. Ensure all reagents and the solvent are of high purity and anhydrous.

  • Temperature: Excessive heat can lead to catalyst decomposition. Most olefin metathesis reactions proceed well at or near room temperature.

  • Catalyst handling and storage: Ensure the catalyst has been stored properly under an inert atmosphere and has not been exposed to air and moisture for extended periods.

Troubleshooting Guides

Wittig Reaction for this compound Synthesis
Problem Potential Cause Recommended Solution
Low or no product formation Incomplete ylide formation due to a weak or old base.Use a fresh, strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).
Presence of moisture or oxygen in the reaction.Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Impure pentanal (aldehyde).Purify the pentanal by distillation immediately before use to remove any carboxylic acid impurities.
Low cis:trans ratio Reaction temperature is too high.Perform the reaction at low temperatures, ideally -78°C, to favor the kinetic cis-product.
Presence of lithium salts.Consider using a sodium- or potassium-based strong base (e.g., NaHMDS, KHMDS) to generate the ylide.
Inappropriate solvent.Use aprotic, non-polar solvents like THF or diethyl ether.
Difficulty in removing triphenylphosphine (B44618) oxide (TPPO) byproduct TPPO is co-eluting with the product during chromatography.Precipitate the TPPO by adding a non-polar solvent like hexane (B92381) or pentane (B18724) and filter it off before chromatographic purification.
TPPO is soluble in the extraction solvent.Perform multiple extractions with a solvent in which TPPO has low solubility.
Olefin Metathesis for this compound Synthesis
Problem Potential Cause Recommended Solution
Low conversion/yield Catalyst deactivation by impurities.Use highly pure, degassed, and anhydrous solvents and reagents. Pass reagents through a column of activated alumina (B75360) to remove polar impurities.
Insufficient catalyst loading.While higher loading can sometimes help, it's often better to first optimize other parameters. If necessary, increase catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%).
Reversible reaction equilibrium.If a volatile byproduct like ethylene (B1197577) is formed, remove it by bubbling a gentle stream of argon or nitrogen through the reaction mixture.
Formation of homocoupled byproducts High concentration of one or both starting olefins.Use a slight excess of one of the olefins.
High catalyst concentration.Add the catalyst solution slowly over an extended period.
Isomerization of the double bond Catalyst decomposition leading to active isomerization species.Use a milder catalyst or lower the reaction temperature. The addition of a small amount of a weak acid like acetic acid can sometimes suppress isomerization.
Prolonged reaction time at elevated temperatures.Monitor the reaction by GC or TLC and stop it as soon as the starting material is consumed.

Experimental Protocols

Detailed Methodology 1: Wittig Reaction for this compound Synthesis

This protocol describes the synthesis of this compound from pentanal and butyltriphenylphosphonium bromide.

1. Preparation of the Ylide:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, suspend butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise. The solution will turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

2. Reaction with Pentanal:

  • Cool the ylide solution to -78°C using a dry ice/acetone bath.

  • Add a solution of freshly distilled pentanal (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • To the crude product, add hexane to precipitate the triphenylphosphine oxide. Filter the mixture and wash the solid with cold hexane.

  • The filtrate, containing this compound, is then carefully concentrated. Further purification can be achieved by fractional distillation.

Detailed Methodology 2: Olefin Metathesis for this compound Synthesis

This protocol describes the synthesis of this compound via the cross-metathesis of 1-pentene (B89616).

1. Reaction Setup:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 1-pentene (2.0 equivalents) in anhydrous and degassed dichloromethane (B109758) (DCM).

  • In a separate vial, dissolve a suitable Grubbs catalyst (e.g., Grubbs II or a Z-selective catalyst, 1-2 mol%) in a small amount of anhydrous and degassed DCM.

2. Reaction Execution:

  • To the solution of 1-pentene, add the catalyst solution dropwise at room temperature with vigorous stirring.

  • If ethylene is a byproduct, gently bubble argon through the reaction mixture to facilitate its removal and drive the reaction to completion.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

3. Work-up and Purification:

  • Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to isolate the this compound.

Data Presentation

Table 1: Effect of Base and Solvent on Yield and Selectivity in the Wittig Synthesis of this compound

EntryPhosphonium SaltAldehydeBase (eq.)SolventTemp (°C)Yield (%)cis:trans Ratio
1Butyltriphenylphosphonium bromidePentanaln-BuLi (1.1)THF-78 to RT7592:8
2Butyltriphenylphosphonium bromidePentanalNaHMDS (1.1)THF-78 to RT8295:5
3Butyltriphenylphosphonium bromidePentanalKHMDS (1.1)Toluene-78 to RT8596:4
4Butyltriphenylphosphonium bromidePentanalKOtBu (1.2)THF0 to RT6888:12

Table 2: Effect of Catalyst on Yield in the Olefin Metathesis Synthesis of this compound

EntryOlefin 1Olefin 2Catalyst (mol%)SolventTemp (°C)Yield (%)
11-Pentene1-PenteneGrubbs II (1.5)DCMRT85
21-Pentene1-PenteneHoveyda-Grubbs II (1.5)DCMRT88
31-Pentene1-PenteneZ-selective Ru-catalyst (2.0)Toluene4092 (cis >98%)

Visualizations

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation cluster_reaction Wittig Reaction Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide Deprotonation Strong Base Strong Base Strong Base->Ylide Aldehyde Aldehyde Oxaphosphetane Intermediate Oxaphosphetane Intermediate Ylide->Oxaphosphetane Intermediate [2+2] Cycloaddition Aldehyde->Oxaphosphetane Intermediate This compound This compound Oxaphosphetane Intermediate->this compound Decomposition TPPO Byproduct TPPO Byproduct Oxaphosphetane Intermediate->TPPO Byproduct

Caption: Workflow for the Wittig synthesis of this compound.

Olefin_Metathesis_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle 1-Pentene_A 1-Pentene Metallacyclobutane Intermediate Metallacyclobutane Intermediate 1-Pentene_A->Metallacyclobutane Intermediate 1-Pentene_B 1-Pentene 1-Pentene_B->Metallacyclobutane Intermediate Grubbs Catalyst Grubbs Catalyst Grubbs Catalyst->Metallacyclobutane Intermediate [2+2] Cycloaddition Metallacyclobutane Intermediate->Grubbs Catalyst Retro [2+2] This compound This compound Metallacyclobutane Intermediate->this compound Ethylene Byproduct Ethylene Byproduct Metallacyclobutane Intermediate->Ethylene Byproduct

preventing isomerization of cis-4-Nonene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the isomerization of cis-4-nonene to its trans-isomer during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is cis-trans isomerization and why is it a concern for this compound?

A1: cis-trans isomerism, also known as geometric isomerism, occurs in alkenes due to restricted rotation around the carbon-carbon double bond. This compound and trans-4-nonene (B86175) are stereoisomers, meaning they have the same chemical formula and connectivity but different spatial arrangements of their atoms. The cis isomer has the alkyl groups on the same side of the double bond, while the trans isomer has them on opposite sides. This difference in structure leads to different physical and chemical properties. In a research or drug development context, maintaining the specific isomeric form is often critical for the desired biological activity, reactivity, and final product purity. Uncontrolled isomerization can lead to product mixtures that are difficult to separate and may contain the undesired isomer, compromising the experiment's outcome.

Q2: What are the primary causes of this compound isomerization during a reaction?

A2: Isomerization of this compound can be induced by several factors that provide enough energy to temporarily break the pi-bond and allow rotation around the sigma bond:

  • Heat: Elevated temperatures can provide the activation energy needed for isomerization.

  • Light (Photoisomerization): Exposure to UV or even ambient light can trigger isomerization.

  • Catalysts: Many transition metal catalysts, particularly those used in hydrogenation and olefin metathesis, can cause isomerization. This is often a result of the catalyst decomposing into a species that is active for isomerization, such as a metal hydride.

  • Acids and Bases: Strong acidic or basic conditions can also promote isomerization.

Q3: I am performing an olefin metathesis reaction with this compound. What is the most common reason for isomerization in this context?

A3: In olefin metathesis reactions, particularly those using ruthenium-based catalysts like Grubbs catalysts, the primary cause of isomerization is the decomposition of the metathesis catalyst into ruthenium hydride species.[1][2] These hydrides are highly active catalysts for the isomerization of the double bond in your starting material and product.[1] This side reaction can significantly reduce the yield and purity of your desired cis-product.[3][4]

Q4: How can I minimize isomerization during an olefin metathesis reaction?

A4: To minimize isomerization during olefin metathesis, you can employ several strategies:

  • Use Additives: The most effective method is often the addition of a small amount of an isomerization inhibitor. 1,4-Benzoquinone (B44022) and other electron-deficient quinones are highly effective at quenching the ruthenium hydride species responsible for isomerization.[3][4] Mild acids like acetic acid have also been shown to be effective.[5]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of both catalyst decomposition and isomerization.[1]

  • Choose the Right Catalyst: Some metathesis catalysts are inherently more stable and less prone to decomposition. For example, some second-generation Grubbs catalysts may show more isomerization at higher temperatures compared to first-generation catalysts under certain conditions.[6]

  • Ensure High Purity of Reagents and Solvents: Impurities can accelerate catalyst decomposition. Using pure, dry, and degassed solvents and reagents is crucial.[1]

  • Minimize Reaction Time: The longer the reaction runs, the more time there is for catalyst decomposition and subsequent isomerization. Aim for conditions that lead to a rapid conversion to your desired product.

Q5: Can I prevent isomerization during a catalytic hydrogenation of this compound?

A5: Yes, to a large extent. Isomerization can compete with hydrogenation over many metal catalysts, especially palladium.[7] The selectivity for hydrogenation over isomerization is dependent on the catalyst, support, and reaction conditions. For instance, some studies on similar alkenes have shown that the rate of hydrogenation can be influenced by the isomeric form, with cis-isomers sometimes being more reactive than trans-isomers.[7] To favor hydrogenation and minimize isomerization, consider using a less isomerization-prone catalyst system and carefully controlling the reaction temperature and hydrogen pressure.

Q6: How can I determine the cis/trans ratio of my 4-nonene (B165711) sample?

A6: The most common and accurate methods for determining the cis/trans isomer ratio are:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate the cis and trans isomers based on their different boiling points and interactions with the stationary phase. The relative peak areas can be used for quantification.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The olefinic protons of the cis and trans isomers have distinct chemical shifts and coupling constants, allowing for their differentiation and quantification by integrating the respective signals.

Troubleshooting Guides

Issue 1: Significant amount of trans-4-Nonene detected after olefin metathesis.

Potential Cause Recommended Solution
Decomposition of Metathesis Catalyst Add an isomerization inhibitor such as 1,4-benzoquinone (typically 10 mol % relative to the catalyst) to the reaction mixture before adding the catalyst.[3][4]
High Reaction Temperature Lower the reaction temperature. Many metathesis reactions can proceed efficiently at room temperature.[1]
Prolonged Reaction Time Monitor the reaction progress by TLC or GC and quench the reaction as soon as the starting material is consumed to minimize the time for isomerization to occur.
Impure Reagents or Solvents Use freshly purified and degassed solvents. Ensure the starting this compound is free from impurities that could promote catalyst decomposition.[1]

Issue 2: Isomerization of this compound observed during workup or purification.

Potential Cause Recommended Solution
Acidic or Basic Conditions during Extraction Use neutral water for aqueous washes. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
High Temperatures during Solvent Evaporation Use a rotary evaporator at a low temperature and pressure. Avoid prolonged heating.
Isomerization on Silica (B1680970) Gel during Chromatography Deactivate the silica gel by adding a small percentage of a neutral agent like triethylamine (B128534) to the eluent. Alternatively, use a different stationary phase like alumina.

Quantitative Data Summary

The following table summarizes representative data on the effect of additives in preventing isomerization during olefin metathesis of an internal alkene. While this data is not for this compound specifically, it provides a strong indication of the efficacy of these methods.

Table 1: Effect of Additives on Preventing Isomerization in Olefin Metathesis

Substrate Catalyst Additive (mol %) Temperature (°C) Reaction Time (h) Isomerization (%)
cis-5-DeceneGrubbs II (5 mol %)None4512>95
cis-5-DeceneGrubbs II (5 mol %)1,4-Benzoquinone (10)4512<5
cis-5-DeceneGrubbs II (5 mol %)Acetic Acid (10)4512~10

Data is representative and compiled from principles described in the cited literature.[3][4][5]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Isomerization in Olefin Cross-Metathesis

This protocol provides a general guideline for a cross-metathesis reaction involving an internal alkene like this compound, with measures to suppress isomerization.

  • Preparation of the Reaction Vessel:

    • A clean, dry Schlenk flask or similar reaction vessel is equipped with a magnetic stir bar.

    • The vessel is flame-dried under vacuum and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reactants and Additive:

    • The solvent (e.g., dichloromethane, degassed) is added to the reaction vessel via cannula or syringe.

    • The alkene substrate (this compound) and the cross-metathesis partner are added.

    • The isomerization inhibitor, such as 1,4-benzoquinone (typically 10 mol % relative to the catalyst), is added to the solution.

  • Initiation of the Reaction:

    • The metathesis catalyst (e.g., Grubbs II catalyst) is weighed in a glovebox or under an inert atmosphere and added to the reaction mixture in one portion.

    • The reaction is stirred at the desired temperature (e.g., room temperature) and monitored by TLC or GC.

  • Workup:

    • Once the reaction is complete, it is quenched by adding a small amount of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by bubbling air through the solution to deactivate the catalyst.

    • The solvent is removed under reduced pressure at a low temperature.

    • The crude product is purified by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent to prevent on-column isomerization.

Protocol 2: Quantification of cis/trans-4-Nonene Ratio by GC-MS

  • Sample Preparation:

    • A small aliquot of the reaction mixture or the purified product is diluted in a suitable solvent (e.g., hexane).

  • GC-MS Conditions (Representative):

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating the isomers.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operated in electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-200).

  • Data Analysis:

    • The cis and trans isomers will have slightly different retention times.

    • The relative abundance of each isomer is determined by integrating the area of their respective peaks in the total ion chromatogram (TIC).

Visualizations

Isomerization_Mechanism cluster_0 Olefin Metathesis Cycle cluster_1 Isomerization Side Reaction Grubbs_Catalyst Grubbs Catalyst (Active Species) Metathesis_Product Desired cis-Product Grubbs_Catalyst->Metathesis_Product Productive Metathesis Decomposed_Catalyst Decomposed Catalyst (e.g., Ruthenium Hydride) Grubbs_Catalyst->Decomposed_Catalyst Decomposition (Heat, Impurities) trans_Product trans-Isomer Decomposed_Catalyst->trans_Product Isomerization cis_4_Nonene This compound cis_4_Nonene->Decomposed_Catalyst Interaction

Caption: Mechanism of this compound isomerization during olefin metathesis.

Prevention_Workflow Start Start: this compound Reaction Purity_Check Use High Purity Reagents & Solvents Start->Purity_Check Add_Inhibitor Add Isomerization Inhibitor (e.g., 1,4-Benzoquinone) Purity_Check->Add_Inhibitor Low_Temp Maintain Low Reaction Temperature Add_Inhibitor->Low_Temp Run_Reaction Perform Reaction Low_Temp->Run_Reaction Monitor Monitor Reaction Progress (GC, TLC) Run_Reaction->Monitor Quench Quench Reaction Promptly Monitor->Quench Purify Purify Under Mild Conditions Quench->Purify Analyze Analyze cis/trans Ratio (GC-MS, NMR) Purify->Analyze

Caption: Experimental workflow for preventing the isomerization of this compound.

References

Technical Support Center: cis-4-Nonene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of cis-4-Nonene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenge in purifying this compound is its separation from the geometric isomer, trans-4-Nonene. These isomers have very similar physical properties, making separation by traditional methods like fractional distillation difficult. Additionally, depending on the synthesis route, other impurities such as starting materials, byproducts (e.g., triphenylphosphine (B44618) oxide from a Wittig reaction), and solvents may be present.[1]

Q2: Is fractional distillation a viable method for separating cis- and trans-4-Nonene?

Fractional distillation is challenging for separating cis- and trans-4-Nonene due to their very close boiling points. The boiling point of this compound is 143°C, while a mixture of cis and trans isomers boils in the range of 144-146°C.[2][3] This small difference requires a distillation column with a very high number of theoretical plates to achieve good separation, which may not be practical in a standard laboratory setting.

Q3: Can this compound isomerize to trans-4-Nonene during purification?

Yes, cis-alkenes can undergo thermal isomerization to the more stable trans-isomer, especially at elevated temperatures. This is a significant concern during purification methods that require heating, such as fractional distillation. Prolonged heating should be avoided to minimize the formation of the trans-isomer.

Q4: What are the common impurities found in crude this compound samples?

Common impurities depend on the synthetic method used.

  • Wittig Reaction: If synthesized via a Wittig reaction, a common byproduct is triphenylphosphine oxide. Unreacted starting materials like aldehydes and phosphonium (B103445) salts may also be present.

  • Alkene Metathesis: If prepared by alkene metathesis, residual catalyst (e.g., ruthenium-based catalysts) and byproducts from side reactions can be impurities.

  • Other Impurities: Solvents used in the reaction and workup are also common contaminants.

Q5: How can I remove triphenylphosphine oxide from my this compound sample?

Triphenylphosphine oxide is a solid and can often be removed by chromatography (e.g., column chromatography on silica (B1680970) gel) or by recrystallization of the product if it is a solid (which is not the case for this compound). For liquid products like this compound, column chromatography is a suitable method.

Troubleshooting Guide

Issue 1: Poor separation of cis- and trans-4-Nonene isomers.
  • Fractional Distillation:

    • Problem: Incomplete separation of isomers.

    • Cause: The boiling points of cis- and trans-4-Nonene are very close.

    • Solution: Use a longer distillation column with high-efficiency packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge) to increase the number of theoretical plates. Consider vacuum distillation to lower the boiling points and potentially enhance the boiling point difference. However, even with these measures, complete separation may not be achievable.

  • Preparative Gas Chromatography (GC):

    • Problem: Co-elution or poor resolution of isomer peaks.

    • Cause: Inappropriate column or temperature program.

    • Solution:

      • Column Selection: For separating alkene isomers, the choice of the stationary phase is critical. On non-polar columns (e.g., squalane, DB-1, DB-5), the trans-isomer, being generally more volatile, will elute before the cis-isomer. On polar columns, this elution order may be reversed due to stronger interactions of the cis-isomer's double bond with the stationary phase. Experiment with both polar and non-polar columns to find the best separation.

      • Optimize GC Parameters: Adjust the temperature program (e.g., use a slower ramp rate), carrier gas flow rate, and injection volume to improve resolution. Longer columns with smaller internal diameters generally provide better separation.

Issue 2: Low recovery of purified this compound.
  • Problem: Significant loss of product during purification.

  • Cause:

    • Multiple Purification Steps: Each purification step (e.g., extraction, chromatography, distillation) will result in some product loss.

    • Volatility: this compound is a relatively volatile liquid, and losses can occur through evaporation, especially when removing solvents under reduced pressure.

    • Adsorption: The compound may adhere to the stationary phase during chromatography.

  • Solution:

    • Minimize the number of purification steps.

    • Use a rotary evaporator with a chilled condenser to efficiently remove solvents while minimizing product loss.

    • When performing column chromatography, ensure proper solvent polarity to elute the compound effectively.

Issue 3: Presence of unexpected impurities in the final product.
  • Problem: The purified product is still contaminated.

  • Cause:

    • Incomplete Removal of Byproducts: The purification method may not be effective at removing all synthesis byproducts.

    • Degradation: The compound may be degrading during purification. This compound is generally stable but can be sensitive to strong acids or high temperatures.[4][5]

  • Solution:

    • Identify the Impurity: Use analytical techniques like GC-MS or NMR to identify the structure of the impurity. This will help in choosing an appropriate purification method.

    • Alternative Purification Strategy: If one method fails, try another. For example, if distillation is ineffective, use preparative GC or column chromatography.

    • Control Purification Conditions: Avoid excessive heat and exposure to strong acids or bases to prevent degradation.

Data Presentation

Table 1: Physical and Chromatographic Properties of 4-Nonene Isomers

PropertyThis compoundtrans-4-Nonene4-Nonene (cis/trans mixture)
CAS Number 10405-84-210405-85-32198-23-4
Molecular Formula C₉H₁₈C₉H₁₈C₉H₁₈
Molecular Weight ( g/mol ) 126.24126.24126.24
Boiling Point (°C) 143[2]~144-147 (inferred)144-146[3]
Density (g/mL at 25°C) 0.73Not available0.732
GC Elution Order (Non-polar column) SecondFirst (typically)-
GC Elution Order (Polar column) First (potentially)Second (potentially)-

Experimental Protocols

Protocol 1: Purification by Preparative Gas Chromatography (GC)

This protocol is a general guideline and may need to be optimized for your specific instrument and sample.

  • Instrumentation: A preparative gas chromatograph equipped with a fraction collector.

  • Column: A suitable preparative column (larger diameter, e.g., >5 mm i.d.) packed with a non-polar stationary phase (e.g., OV-101, SE-30) or a polar stationary phase.

  • Carrier Gas: High-purity nitrogen or helium at an appropriate flow rate for the column diameter.

  • Temperatures:

    • Injector: 200°C

    • Detector (e.g., FID): 250°C

    • Oven Program: Start at a temperature below the boiling point of the isomers (e.g., 80°C), hold for a few minutes, then ramp up at a slow rate (e.g., 2-5°C/min) to a final temperature of around 150°C.

  • Injection: Inject an appropriate volume of the crude this compound. The volume will depend on the column capacity.

  • Fraction Collection: Set the fraction collector to collect the eluting peaks corresponding to the cis- and trans-isomers separately based on their retention times, which should be determined from analytical GC runs.

  • Analysis: Analyze the collected fractions by analytical GC to determine their purity.

Mandatory Visualization

Troubleshooting_Purification start Crude this compound process process start->process Purification Method decision decision process->decision Check Purity (GC/NMR) issue issue decision->issue Purity < 95% end_node Pure this compound decision->end_node Purity > 95% decision_impurity Contaminant Type? issue->decision_impurity Identify Problem solution solution issue_isomer issue_isomer decision_impurity->issue_isomer trans-isomer issue_byproduct issue_byproduct decision_impurity->issue_byproduct Synthesis Byproduct (e.g., Triphenylphosphine oxide) issue_other issue_other decision_impurity->issue_other Other Impurities/ Degradation solution_prep_gc Preparative GC: - Change column polarity - Optimize temperature ramp - Reduce sample load issue_isomer->solution_prep_gc Optimize Separation solution_prep_gc->process Re-purify solution_chromatography Column Chromatography (Silica Gel) issue_byproduct->solution_chromatography Selective Removal solution_chromatography->process Re-purify solution_conditions - Avoid high temperatures - Avoid strong acids/bases - Use milder purification method issue_other->solution_conditions Review Process solution_conditions->process Re-purify

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reactions of cis-4-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-4-nonene. Here, you will find information to optimize reaction conditions, troubleshoot common issues, and understand the underlying chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile alkene primarily used as a substrate in two major types of reactions:

  • Olefin Metathesis: This reaction involves the redistribution of the alkylidene fragments of the alkene. For this compound, self-metathesis is a common reaction, yielding 4-octene and 5-decene. It is a powerful tool for the synthesis of new alkenes.[1] Grubbs catalysts are frequently employed for this transformation.

  • cis-trans Isomerization: This process converts the cis isomer of 4-nonene (B165711) to its more thermodynamically stable trans isomer. This reaction is often catalyzed by transition metal complexes, such as those containing palladium or ruthenium.

Q2: How can I monitor the progress of my this compound conversion reaction?

A2: The most common and effective methods for monitoring the conversion of this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating and identifying the volatile components of the reaction mixture, including the reactant, products, and any side products. It allows for the quantification of conversion and selectivity.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to follow the disappearance of the starting material and the appearance of product signals. The chemical shifts of the vinylic protons are distinct for cis and trans isomers, making it a useful tool for monitoring isomerization.[2][5][6][7]

Q3: What are some common impurities in commercial this compound, and how can they affect my reaction?

A3: Commercial this compound may contain impurities such as peroxides, water, and other isomeric nonenes. Peroxides can deactivate metathesis catalysts by oxidizing the metal center or the phosphine (B1218219) ligands.[8] Water can also lead to catalyst decomposition. It is highly recommended to purify commercial this compound by passing it through a column of activated alumina (B75360) and degassing it prior to use, especially in sensitive catalytic reactions like olefin metathesis.

Troubleshooting Guides

Olefin Metathesis of this compound

Problem 1: Low or no conversion in the self-metathesis of this compound using a Grubbs catalyst.

Possible CauseSuggested Solution
Inactive Catalyst Ensure the Grubbs catalyst is fresh and has been stored under an inert atmosphere. Catalyst decomposition can occur upon exposure to air and moisture.
Catalyst Poisoning Impurities in the this compound substrate or solvent can poison the catalyst. Purify the substrate by passing it through activated alumina and use anhydrous, degassed solvents.[8]
Insufficient Catalyst Loading While high catalyst loadings should be avoided, insufficient amounts will lead to low conversion. Typical loadings for Grubbs catalysts range from 0.1 to 5 mol%.[1]
Low Reaction Temperature Some Grubbs catalysts require thermal activation to initiate the catalytic cycle. If using a more stable precatalyst, gently warming the reaction mixture (e.g., to 40-50 °C) may be necessary.

Problem 2: Low selectivity, with the formation of undesired side products.

Possible CauseSuggested Solution
Olefin Isomerization The Grubbs catalyst or its decomposition products can sometimes catalyze the isomerization of the double bond, leading to a mixture of products. Adding a mild acid, such as acetic acid, can sometimes suppress this side reaction.[9][10]
Secondary Metathesis The initial metathesis products can undergo further metathesis reactions, leading to a complex product mixture. Lowering the reaction temperature and time can help to minimize these secondary reactions.
Catalyst Decomposition Catalyst decomposition can lead to the formation of species that catalyze side reactions. Ensure rigorous exclusion of air and moisture.
cis-trans Isomerization of this compound

Problem 1: Incomplete isomerization of this compound to trans-4-nonene.

Possible CauseSuggested Solution
Insufficient Catalyst Activity The chosen catalyst may have low activity for this specific substrate. Consider screening different transition metal catalysts (e.g., palladium or ruthenium complexes).
Equilibrium Limitation The isomerization reaction is an equilibrium process. While the trans isomer is thermodynamically favored, reaching 100% conversion may not be possible. Increasing the reaction temperature can shift the equilibrium towards the trans isomer, but may also lead to side reactions.
Catalyst Deactivation The catalyst may be deactivating over the course of the reaction. Ensure the reaction is performed under an inert atmosphere and with pure reagents.

Problem 2: Formation of byproducts during isomerization.

Possible CauseSuggested Solution
Double Bond Migration Some isomerization catalysts can also catalyze the migration of the double bond along the carbon chain, leading to the formation of other nonene isomers. Choosing a more selective catalyst is key.[11]
Oligomerization/Polymerization At higher temperatures or with certain catalysts, oligomerization or polymerization of the alkene can occur. Lowering the reaction temperature and using a more selective catalyst can mitigate this.

Experimental Protocols

Protocol 1: Self-Metathesis of this compound using Grubbs Catalyst (2nd Generation)

Materials:

  • This compound (purified by passing through activated alumina)

  • Grubbs Catalyst, 2nd Generation

  • Anhydrous dichloromethane (B109758) (DCM), degassed

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 g, 7.92 mmol) in anhydrous, degassed DCM (10 mL).

  • In a separate vial, weigh the Grubbs 2nd Generation catalyst (e.g., 34 mg, 0.04 mmol, 0.5 mol%) under an argon atmosphere.

  • Add the catalyst to the stirred solution of this compound in DCM.

  • Stir the reaction mixture at room temperature and monitor its progress by GC-MS.

  • Once the reaction has reached the desired conversion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • The product can be purified by silica (B1680970) gel column chromatography to remove the ruthenium catalyst residues.[12][13]

Protocol 2: Isomerization of this compound to trans-4-Nonene

Materials:

  • This compound

  • Palladium(II) chloride (PdCl2)

  • Anhydrous toluene (B28343)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 g, 7.92 mmol) and anhydrous toluene (20 mL).

  • Add palladium(II) chloride (e.g., 14 mg, 0.08 mmol, 1 mol%).

  • Heat the mixture to reflux (approx. 110 °C) with stirring.

  • Monitor the reaction by GC-MS or 1H NMR to follow the conversion of the cis to the trans isomer.

  • Once the desired isomeric ratio is achieved, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the palladium catalyst. The solvent can be removed by rotary evaporation to yield the product mixture.

Data Presentation

Table 1: Comparison of Catalysts for the Self-Metathesis of this compound.

CatalystCatalyst Loading (mol%)Temperature (°C)SolventTOF (min-1) at 3 minReference
Mo-6@SiO20.130Toluene>200[1]
MoO(CH-4-(OMe)C6H4)(OHMT)@SiO20.00530Toluene~150[1]
MoO(CH-4-(OMe)C6H4)(tBuF9)(THF)@SiO20.0230Toluene~50[1]

TOF = Turnover Frequency

Table 2: Effect of Solvent Polarity on the Rate of cis-trans Isomerization.

SolventRelative PolarityEffect on Isomerization Rate
Non-polar (e.g., Hexane)LowSlower isomerization rate
Polar (e.g., Acetonitrile)HighFaster isomerization rate

Note: This is a general trend observed for alkene isomerization reactions.

Visualizations

Olefin_Metathesis_Mechanism cluster_catalyst Catalyst cluster_reaction Reaction Pathway Catalyst [M]=CHR¹ Metallocyclobutane Metallocyclobutane Intermediate Catalyst->Metallocyclobutane [2+2] Cycloaddition Substrate R²CH=CHR² (this compound) Substrate->Metallocyclobutane New_Carbene [M]=CHR² Metallocyclobutane->New_Carbene Retro [2+2] Cycloaddition Product R¹CH=CHR² New_Carbene->Product Reaction with another alkene Regenerated_Catalyst [M]=CHR¹ Product->Regenerated_Catalyst Catalyst Regeneration Isomerization_Workflow cluster_start Starting Material cluster_process Isomerization Process cluster_outcome Reaction Outcome cis_Nonene This compound Add_Catalyst Add Transition Metal Catalyst (e.g., PdCl2) cis_Nonene->Add_Catalyst Heat_Reaction Heat to Reflux Add_Catalyst->Heat_Reaction Monitor_Progress Monitor by GC-MS / NMR Heat_Reaction->Monitor_Progress Equilibrium Equilibrium Mixture (cis- and trans-4-Nonene) Monitor_Progress->Equilibrium Purification Purification (Filtration, Distillation) Equilibrium->Purification trans_Nonene trans-4-Nonene (Major Product) Purification->trans_Nonene Troubleshooting_Logic Start Low Reaction Conversion? Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Yes Success Problem Solved Start->Success No Check_Purity Are Reagents Pure? Check_Catalyst->Check_Purity Yes Failure Consult Further Check_Catalyst->Failure No (Replace Catalyst) Optimize_Conditions Optimize Conditions (Temp, Time, Loading) Check_Purity->Optimize_Conditions Yes Check_Purity->Failure No (Purify Reagents) Optimize_Conditions->Success

References

Technical Support Center: Analysis of Byproducts in cis-4-Nonene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the formation of byproducts during the synthesis of cis-4-Nonene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the synthesis and analysis of this compound.

FAQ 1: What are the primary synthesis routes for this compound and their associated byproducts?

There are two primary synthesis routes for this compound: the Wittig reaction and olefin metathesis. Each route has a characteristic byproduct profile.

  • Wittig Reaction: This method typically involves the reaction of butyltriphenylphosphonium bromide with pentanal. The major byproduct is triphenylphosphine (B44618) oxide (TPPO). Other potential impurities include unreacted starting materials and solvents.

  • Olefin Metathesis: This route often involves the cross-metathesis of 1-pentene (B89616) and 1-hexene (B165129). The most significant byproduct is the trans-isomer, trans-4-Nonene, which is thermodynamically more stable. Other byproducts can include self-metathesis products of the starting olefins (e.g., 4-octene and 5-decene) and other isomers of nonene. The choice of catalyst is crucial for maximizing the yield of the desired cis-isomer. Z-selective catalysts, such as certain ruthenium or molybdenum-based catalysts, are employed to favor the formation of the cis-isomer.[1][2][3][4]

Troubleshooting Guide: High Levels of trans-4-Nonene in Olefin Metathesis

Potential Cause Recommended Action
Non-selective Catalyst: Use of a standard Grubbs or Schrock catalyst that favors the thermodynamic trans-product.Switch to a Z-selective metathesis catalyst. Several commercially available ruthenium and molybdenum catalysts are designed for high cis-selectivity.[1][2][3][4]
Prolonged Reaction Time/High Temperature: Extended reaction times or elevated temperatures can lead to isomerization of the kinetic cis-product to the more stable trans-isomer.Optimize reaction time and temperature. Monitor the reaction progress by GC to determine the point of maximum cis-isomer formation before significant isomerization occurs.
Catalyst Decomposition: Decomposition of the metathesis catalyst can sometimes lead to the formation of species that catalyze double bond isomerization.Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with purified, dry solvents to minimize catalyst decomposition.

Troubleshooting Guide: Presence of Triphenylphosphine Oxide (TPPO) after Wittig Reaction Workup

Potential Cause Recommended Action
Incomplete Removal during Extraction: TPPO has some solubility in common organic solvents used for extraction.Perform multiple extractions with a less polar solvent like hexane (B92381) or pentane (B18724) in which the product is soluble but TPPO is less so.
Co-precipitation with Product: TPPO can sometimes co-precipitate with the desired alkene product.Recrystallize the crude product from a suitable solvent. Alternatively, TPPO can be removed by column chromatography on silica (B1680970) gel.
High Polarity of the Product: If the desired product is also highly polar, separation by simple extraction or crystallization can be challenging.Consider converting TPPO to a more easily separable derivative. For example, reaction with MgCl₂ or ZnCl₂ can form a salt that precipitates and can be filtered off.

Quantitative Analysis of Byproducts

The following tables summarize typical byproduct distributions in the synthesis of this compound. Note that these values can vary significantly based on the specific reaction conditions, catalyst, and purity of starting materials.

Table 1: Typical Byproduct Distribution in the Cross-Metathesis of 1-Pentene and 1-Hexene

CompoundCatalyst SystemTypical Yield (%)Reference
This compound Z-selective Ru Catalyst85-95[1]
trans-4-Nonene Z-selective Ru Catalyst5-15[1]
4-Octene (from 1-pentene self-metathesis) Z-selective Ru Catalyst< 2
5-Decene (from 1-hexene self-metathesis) Z-selective Ru Catalyst< 2
This compound Standard Grubbs II Catalyst15-25
trans-4-Nonene Standard Grubbs II Catalyst75-85

Table 2: Typical Impurities in this compound Synthesis via Wittig Reaction

ImpurityTypical Percentage (%)Notes
Triphenylphosphine oxide Can be >50% of the crude mixture before purificationThe main stoichiometric byproduct.
Unreacted Pentanal < 5Dependent on reaction stoichiometry and conversion.
Unreacted Butyltriphenylphosphonium Bromide < 2Typically removed during aqueous workup.
Solvent Residues (e.g., THF, Toluene) VariableDepends on the efficiency of the final purification steps.

Experimental Protocols

Protocol 1: Synthesis of this compound via Z-Selective Olefin Metathesis

This protocol describes the synthesis of this compound using a commercially available Z-selective ruthenium catalyst.

Materials:

  • 1-Pentene (freshly distilled)

  • 1-Hexene (freshly distilled)

  • Z-selective Ruthenium Catalyst (e.g., Hoveyda-Grubbs second generation catalyst with Z-selective ligands)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Add the Z-selective ruthenium catalyst (0.1-1 mol%) to the flask.

  • Add anhydrous DCM to the flask and stir to dissolve the catalyst.

  • In a separate flask, prepare a mixture of 1-pentene (1.0 equivalent) and 1-hexene (1.2 equivalents) in anhydrous DCM.

  • Slowly add the olefin mixture to the catalyst solution at room temperature over a period of 30 minutes.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Once the reaction has reached the desired conversion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Protocol 2: GC-MS Analysis of this compound and its Byproducts

This protocol outlines a general method for the analysis of the product mixture from the synthesis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms, or a more polar column like DB-WAX for better isomer separation).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Split Ratio: 50:1

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Ionization Energy: 70 eV

  • Mass Range: m/z 35-350

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture or the purified product in hexane (approximately 1 mg/mL).

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify the peaks corresponding to this compound, trans-4-Nonene, and other byproducts by comparing their mass spectra with a library (e.g., NIST) and by their retention times.

  • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Byproduct Analysis cluster_purification Purification synthesis_method Choose Synthesis Route wittig Wittig Reaction (Pentanal + BuPh3PBr) synthesis_method->wittig Option 1 metathesis Olefin Metathesis (1-Pentene + 1-Hexene) synthesis_method->metathesis Option 2 sample_prep Sample Preparation (Dilution in Hexane) wittig->sample_prep metathesis->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_analysis Data Interpretation (Identify & Quantify Byproducts) gcms_analysis->data_analysis purification Purification (Column Chromatography) data_analysis->purification If impurities > acceptable level pure_product Pure this compound data_analysis->pure_product If impurities < acceptable level purification->pure_product signaling_pathway cluster_wittig Wittig Reaction Pathway cluster_metathesis Olefin Metathesis Pathway start_wittig Pentanal + Butyltriphenylphosphonium Bromide ylide Ylide Formation start_wittig->ylide Base betaine Betaine Intermediate ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane product_wittig This compound + Triphenylphosphine Oxide oxaphosphetane->product_wittig start_metathesis 1-Pentene + 1-Hexene catalyst_complex Catalyst-Olefin Complex start_metathesis->catalyst_complex Z-selective Catalyst metallacyclobutane Metallacyclobutane Intermediate catalyst_complex->metallacyclobutane product_metathesis This compound + trans-4-Nonene + Self-metathesis Products metallacyclobutane->product_metathesis

References

Technical Support Center: Stability of cis-4-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-4-Nonene. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS: 10405-84-2) is an unsaturated hydrocarbon classified as an alkene.[1] Its chemical structure features a nine-carbon chain with a cis-configured double bond between the fourth and fifth carbon atoms.[1] This specific geometry influences its physical and chemical properties.[1] It is a colorless liquid at room temperature with a characteristic gasoline-like odor.[1] In research and industry, it serves as an intermediate in organic synthesis, including in the production of surfactants, polymers, and as a substrate in olefin metathesis reactions.[1][2]

Q2: What are the primary stability concerns with this compound?

The main stability issues with this compound are its susceptibility to isomerization and oxidation, particularly during long-term storage or when exposed to adverse conditions. As a cis-alkene, it is inherently less thermodynamically stable than its trans-isomer.

Q3: How should I properly store this compound?

To minimize degradation, proper storage is critical. The following table summarizes the recommended storage conditions.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[3] Refrigeration is recommended for long-term storage.Reduces the rate of potential isomerization and oxidation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents contact with oxygen, thereby minimizing autoxidation.
Light Exposure Store in an amber or opaque container to protect from light.Light can catalyze isomerization and the formation of free radicals, leading to oxidation.
Container Use a tightly sealed container to prevent evaporation and contamination.Ensures the integrity of the inert atmosphere and prevents moisture ingress.
Purity Use high-purity this compound and avoid introducing contaminants.Impurities, especially metal ions or acidic/basic residues, can catalyze degradation.

Q4: What are the potential degradation products of this compound?

Over time or under improper storage conditions, this compound can degrade into several other compounds. The primary degradation pathways are isomerization and oxidation.

Degradation PathwayPrimary ProductsCommon Triggers
Isomerization trans-4-NoneneHeat, light, acid/base catalysis
Autoxidation Hydroperoxides, alcohols, ketones, aldehydes (e.g., nonanones, nonanals)Oxygen, light, heat, radical initiators
Polymerization Oligomers and polymers of noneneAcid catalysts, radical initiators

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments involving this compound.

Issue 1: Inconsistent or unexpected reaction outcomes.

  • Possible Cause: The purity of your this compound may have been compromised due to degradation during storage. The presence of trans-4-Nonene or oxidation products can lead to different reaction kinetics or the formation of unforeseen side products.

  • Troubleshooting Steps:

    • Verify Purity: Analyze your stored this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of the trans-isomer and other impurities.

    • Purify the Alkene: If significant impurities are detected, consider purifying the this compound by distillation before use.

    • Use a Fresh Sample: If purification is not feasible, use a fresh, unopened bottle of high-purity this compound.

    • Incorporate an Internal Standard: In your reactions, use an internal standard to accurately quantify the consumption of the cis-isomer.

Issue 2: Physical changes observed in the stored this compound (e.g., discoloration, increased viscosity).

  • Possible Cause: These changes often indicate significant degradation. Yellowing can be a sign of oxidation, while an increase in viscosity may suggest polymerization.

  • Troubleshooting Steps:

    • Do Not Use: If you observe significant physical changes, it is highly recommended to discard the reagent as its purity is likely compromised.

    • Review Storage Conditions: Ensure that your storage protocols align with the recommendations (cool, dark, inert atmosphere).

    • Check for Peroxides: If oxidation is suspected, you can test for the presence of peroxides using commercially available test strips. Caution: Peroxides can be explosive, especially upon concentration.

Issue 3: GC-MS analysis shows a peak corresponding to trans-4-Nonene in a supposedly pure this compound sample.

  • Possible Cause: Isomerization has occurred. This can happen over time even under seemingly proper storage conditions, or it can be accelerated by exposure to heat, light, or catalytic impurities.

  • Troubleshooting Steps:

    • Quantify the Isomers: Determine the relative percentages of the cis and trans isomers. For many applications, a small percentage of the trans-isomer may be tolerable.

    • Optimize Storage: For future storage, ensure the container is well-sealed, purged with an inert gas, and stored in a refrigerator or freezer.

    • Consider the Source: The initial purity of the supplied this compound might not have been as high as specified. Always check the certificate of analysis.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by GC-MS

This protocol provides a general method for assessing the purity of this compound and identifying potential degradation products.

  • Sample Preparation:

    • Prepare a dilute solution of your this compound sample in a volatile, high-purity solvent (e.g., hexane (B92381) or pentane). A typical concentration is 1 µL of this compound in 1 mL of solvent.

  • GC-MS Instrumentation and Conditions (Typical):

    • Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-1ms, HP-5ms).

    • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/minute.

      • Hold at 150 °C for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Look for a peak with a slightly different retention time but a very similar mass spectrum, which is likely trans-4-Nonene. cis-isomers typically have slightly longer retention times than trans-isomers on non-polar columns.

    • Search the chromatogram for peaks corresponding to potential oxidation products (e.g., nonanones, nonanals) by examining their characteristic mass spectra.

    • Calculate the relative peak areas to estimate the percentage of impurities.

Visualizations

DegradationPathways Potential Degradation Pathways of this compound cluster_isomerization Isomerization cluster_oxidation Autoxidation cluster_polymerization Polymerization cis_4_Nonene This compound trans_4_Nonene trans-4-Nonene cis_4_Nonene->trans_4_Nonene Heat, Light, Catalysts Hydroperoxides Hydroperoxides cis_4_Nonene->Hydroperoxides O2, Light, Heat Polymers Oligomers/Polymers cis_4_Nonene->Polymers Catalysts, Initiators Aldehydes_Ketones Aldehydes/Ketones Hydroperoxides->Aldehydes_Ketones Decomposition ExperimentalWorkflow Troubleshooting Workflow for Inconsistent Reaction Results A Inconsistent Reaction Results Observed B Analyze Stored This compound by GC-MS A->B C Purity Acceptable? B->C D Investigate Other Reaction Parameters C->D Yes E Purify by Distillation or Use Fresh Reagent C->E No H Consult Further Technical Support D->H F Re-run Reaction E->F G Problem Solved? F->G G->D No I Success! G->I Yes

References

Technical Support Center: Overcoming Low Reactivity of cis-4-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of cis-4-nonene in common organic reactions.

Understanding the Reactivity of this compound

This compound, an internal cis-alkene, often exhibits lower reactivity compared to its trans-isomer or terminal alkenes. This reduced reactivity can be attributed to a combination of steric hindrance and electronic factors. The cis configuration places the alkyl substituents on the same side of the double bond, which can sterically hinder the approach of reagents. While the alkyl groups are electron-donating, which increases the electron density of the double bond and should enhance reactivity, the steric effects can often dominate, leading to sluggish or incomplete reactions.

This guide will provide specific strategies to overcome these challenges in three key reactions: epoxidation, dihydroxylation, and olefin metathesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Epoxidation of this compound

Question: Why is my epoxidation of this compound with m-CPBA slow and resulting in low yields?

Answer: The low reactivity of this compound in epoxidation reactions is often due to the steric hindrance created by the two alkyl groups on the same side of the double bond. This steric congestion can make it difficult for the peroxy acid to approach the double bond. Additionally, the formation of a "boat-like" transition state for cis-alkenes can lead to a higher activation energy compared to their trans counterparts.

Troubleshooting Strategies:

  • Increase Reaction Time and/or Temperature: Due to the lower reactivity, longer reaction times are often necessary. If increasing the time is not effective, a moderate increase in temperature can help overcome the activation energy barrier. However, be cautious as higher temperatures can lead to side reactions.[1]

  • Use a More Reactive Peroxy Acid: While m-CPBA is a common choice, other more reactive peroxy acids like peracetic acid or trifluoroperacetic acid can be more effective for less reactive alkenes.[2]

  • Optimize Solvent Choice: The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are typically used.

  • Monitor the Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent unnecessary decomposition of the product.

dot

Caption: Workflow for the epoxidation of this compound.

Dihydroxylation of this compound

Question: I am getting low yields and over-oxidation products during the dihydroxylation of this compound with potassium permanganate (B83412) (KMnO₄). What can I do?

Answer: The low yield and over-oxidation are common issues when using a strong oxidizing agent like KMnO₄ on a less reactive substrate.[3][4] The reaction conditions for syn-dihydroxylation with KMnO₄ are critical and need to be carefully controlled to prevent the cleavage of the newly formed diol.

Troubleshooting Strategies:

  • Strict Temperature Control: The reaction must be carried out at low temperatures (typically 0-5 °C) to minimize over-oxidation.[3][4] Use an ice bath and monitor the temperature closely.

  • Use of a Co-solvent: Adding a co-solvent like t-butanol can help to solubilize the alkene in the aqueous permanganate solution and improve the reaction rate.

  • Alternative Reagent: Osmium Tetroxide (OsO₄): OsO₄ is a milder and more selective reagent for syn-dihydroxylation and generally gives higher yields of the diol with less risk of over-oxidation.[3][5] Due to its toxicity and high cost, it is typically used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[3][5]

  • Reaction Monitoring: Closely monitor the reaction progress to stop it as soon as the starting material is consumed to prevent further oxidation of the diol.

Quantitative Data: Comparison of Dihydroxylation Reagents

Reagent SystemTypical Yield for Internal AlkenesKey AdvantagesKey Disadvantages
Cold, dilute, basic KMnO₄Moderate to GoodInexpensiveRisk of over-oxidation, lower yields for less reactive alkenes[3][4]
Catalytic OsO₄ / NMOGood to ExcellentHigh selectivity, high yield[3][5]Toxic, expensive[5]

dot

Dihydroxylation_Pathway cluster_start Starting Material cluster_reagents Reagent Choice cluster_products Products Start This compound KMnO4 Cold, dilute KMnO4, NaOH Start->KMnO4 Syn-dihydroxylation OsO4 cat. OsO4, NMO Start->OsO4 Syn-dihydroxylation Diol cis-4,5-Nonanediol KMnO4->Diol Desired Product Overoxidation Over-oxidation Products KMnO4->Overoxidation Side Reaction (especially if warm) OsO4->Diol High Selectivity

Caption: Reagent selection for the dihydroxylation of this compound.

Olefin Metathesis of this compound

Question: My homometathesis of this compound using a standard Grubbs catalyst is showing low conversion. How can I improve the reaction efficiency?

Answer: The lower reactivity of internal cis-alkenes in olefin metathesis is a known challenge. Standard Grubbs catalysts may not be active enough to efficiently catalyze the metathesis of sterically hindered or electron-rich internal alkenes.

Troubleshooting Strategies:

  • Catalyst Selection: For less reactive alkenes like this compound, it is often necessary to use a more active, specialized Grubbs catalyst. Second-generation Grubbs catalysts or Hoveyda-Grubbs catalysts with modified N-heterocyclic carbene (NHC) ligands are generally more effective for sterically hindered substrates.[6] The choice of ligand on the ruthenium catalyst can significantly impact its activity and selectivity.[6][7]

  • Increase Catalyst Loading: While higher catalyst loadings can sometimes improve conversion, it's generally more effective to switch to a more active catalyst first. For challenging reactions, catalyst loadings of up to 5 mol% may be necessary.

  • Elevated Temperature: Increasing the reaction temperature can significantly improve the rate of metathesis for less reactive substrates. Many metathesis reactions are run in refluxing toluene (B28343).

  • Removal of Ethylene (B1197577): If the metathesis reaction produces ethylene as a byproduct (in cross-metathesis), its removal by bubbling an inert gas (like argon or nitrogen) through the reaction mixture can help drive the equilibrium towards the products.

  • Solvent Choice: Non-coordinating solvents like toluene or dichloromethane are typically used. Ensure the solvent is dry and degassed to prevent catalyst deactivation.

Quantitative Data: Grubbs Catalyst Performance for Internal Alkenes

Catalyst GenerationTypical SubstratesRelative Activity for Internal Alkenes
First GenerationTerminal alkenesLow to Moderate
Second GenerationTerminal and internal alkenesHigh
Hoveyda-Grubbs IITerminal and internal alkenesHigh, good stability

dot

Metathesis_Logic cluster_problem Problem cluster_solutions Potential Solutions Problem Low conversion in This compound metathesis Catalyst Use more active catalyst (e.g., Grubbs II, Hoveyda-Grubbs) Problem->Catalyst Primary solution Temp Increase reaction temperature Problem->Temp Secondary solution Loading Increase catalyst loading Problem->Loading Alternative Catalyst->Temp Combine for best results

Caption: Logical approach to troubleshooting low metathesis conversion.

Detailed Experimental Protocols

Protocol 1: Epoxidation of this compound with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in anhydrous DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the meta-chlorobenzoic acid.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the cis-4,5-epoxynonane.

Protocol 2: syn-Dihydroxylation of this compound using Catalytic OsO₄ and NMO

Materials:

  • This compound

  • Osmium tetroxide (OsO₄) solution (e.g., 4 wt% in water or 2.5 wt% in t-butanol)

  • N-methylmorpholine N-oxide (NMO), 50 wt% solution in water

  • Acetone (B3395972) and water (as solvent)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add NMO (1.5 eq) to the stirred solution.

  • To this mixture, add a catalytic amount of OsO₄ solution (e.g., 0.01-0.02 eq) dropwise. The solution will likely turn dark brown.[5]

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the cis-4,5-nonanediol.[8]

Protocol 3: Homometathesis of this compound using a Grubbs Second-Generation Catalyst

Materials:

  • This compound

  • Grubbs second-generation catalyst

  • Anhydrous and degassed toluene

  • Schlenk flask, magnetic stirrer, reflux condenser, inert atmosphere (argon or nitrogen) setup

Procedure:

  • Set up a Schlenk flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Add anhydrous and degassed toluene to the flask.

  • Add the Grubbs second-generation catalyst (e.g., 1-2 mol%) to the toluene.

  • Add this compound (1.0 eq) to the flask via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir for 4-12 hours.

  • Monitor the progress of the reaction by GC-MS to observe the formation of the expected metathesis products (in this case, a mixture of starting material, 4-octene, and 5-decene).

  • Once the reaction has reached equilibrium or the desired conversion, cool the mixture to room temperature.

  • To quench the catalyst, open the flask to the air and stir for 30 minutes, or add a small amount of ethyl vinyl ether.

  • The solvent can be removed under reduced pressure, and the product mixture can be analyzed or purified by distillation or chromatography if necessary.

References

methods for removing trace impurities from cis-4-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-4-Nonene. The following sections detail methods for removing trace impurities, including fractional distillation, silver nitrate (B79036) chromatography, and activated carbon treatment.

Frequently Asked Questions (FAQs)

Q1: What are the common trace impurities in commercial this compound?

A1: While a definitive list of impurities can vary by manufacturer and synthesis route, common trace impurities in commercial grades of this compound may include:

  • Geometric Isomer: trans-4-Nonene is a common impurity due to the similar stability of the cis and trans isomers.

  • Positional Isomers: Other nonene isomers (e.g., 1-nonene, 2-nonene, 3-nonene, 5-nonene) may be present from the manufacturing process.

  • Saturated Hydrocarbons: Nonanes may be present as byproducts or from incomplete reactions.

  • Oxidation Byproducts: Peroxides, aldehydes, and epoxides can form upon exposure of the alkene to air and light over time.

  • Residual Solvents and Reactants: Trace amounts of solvents or unreacted starting materials from the synthesis process may remain.

Q2: How can I assess the purity of my this compound sample?

A2: The most common and effective method for assessing the purity of this compound is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A typical GC method would involve a non-polar or medium-polar capillary column (e.g., DB-5ms). The oven temperature program would be designed to separate compounds based on their boiling points and polarities. GC-MS is particularly useful for identifying unknown impurity peaks by their mass fragmentation patterns.

Q3: Which purification method is best for my specific needs?

A3: The choice of purification method depends on the nature and concentration of the impurities, the desired final purity, and the scale of the purification.

  • Fractional Distillation is suitable for removing impurities with significantly different boiling points, such as positional isomers and saturated hydrocarbons.

  • Silver Nitrate Chromatography is highly effective for separating the trans-4-Nonene geometric isomer from this compound.

  • Activated Carbon Treatment is primarily used to remove polar impurities, such as oxidation byproducts (peroxides, aldehydes) and colored impurities.

These methods can also be used in combination for achieving very high purity.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of isomers.

  • Possible Cause: Insufficient column efficiency (too few theoretical plates).

  • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). For closely boiling isomers like cis- and trans-4-nonene, a column with a high number of theoretical plates is necessary.

Problem: Column flooding (liquid accumulating in the fractionating column).

  • Possible Cause: Heating rate is too high.

  • Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. Ensure the column is vertical and not tilted.

Problem: No distillate is being collected at the expected boiling point.

  • Possible Cause 1: Thermometer bulb is incorrectly placed.

  • Solution 1: Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.

  • Possible Cause 2: Inadequate heating or heat loss from the column.

  • Solution 2: Increase the heating mantle temperature gradually. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.

Silver Nitrate Chromatography

Problem: Poor separation of cis and trans isomers.

  • Possible Cause 1: Inappropriate solvent system.

  • Solution 1: Use a non-polar mobile phase. The separation relies on the differential complexation of the isomers with silver ions. Start with a non-polar solvent like hexane (B92381) or pentane (B18724) and gradually increase polarity by adding a small amount of a slightly more polar solvent like diethyl ether or dichloromethane (B109758) if necessary. Protic solvents like methanol (B129727) or water should be avoided as they can wash out the silver nitrate.[1]

  • Possible Cause 2: Deactivated silver nitrate-impregnated silica (B1680970) gel.

  • Solution 2: Silver nitrate is light-sensitive. Prepare fresh adsorbent and protect the column from light during preparation and use by wrapping it in aluminum foil.

Problem: Elution of silver ions into the collected fractions.

  • Possible Cause: Use of a mobile phase that is too polar.

  • Solution: Use a less polar solvent system. If a more polar solvent is required for elution, a small plug of untreated silica gel can be placed at the bottom of the column to capture any eluted silver ions.

Activated Carbon Treatment

Problem: Incomplete removal of polar impurities (e.g., peroxides).

  • Possible Cause 1: Insufficient amount of activated carbon.

  • Solution 1: Increase the weight percentage of activated carbon relative to the this compound.

  • Possible Cause 2: Insufficient contact time.

  • Solution 2: Increase the stirring time to allow for adequate adsorption of the impurities onto the activated carbon surface.

  • Possible Cause 3: Inactivated carbon.

  • Solution 3: Use freshly opened or properly stored activated carbon. The carbon can be activated by heating to a high temperature under an inert atmosphere before use.

Data Presentation

ParameterFractional DistillationSilver Nitrate ChromatographyActivated Carbon Treatment
Primary Application Separation of compounds with different boiling points (e.g., positional isomers, alkanes).Separation of geometric (cis/trans) isomers.Removal of polar impurities (e.g., peroxides, aldehydes, colored compounds).
Boiling Point of this compound ~146-147 °CN/AN/A
Boiling Point of trans-4-Nonene ~147-148 °CN/AN/A
Stationary Phase N/A (uses fractionating column)Silver nitrate impregnated silica gel (typically 10-15% w/w).Activated carbon powder or granules.
Mobile Phase N/ANon-polar solvents (e.g., hexane, pentane, diethyl ether).The impure this compound itself or a solution in a non-polar solvent.
Typical Purity Achieved Can be >99% depending on the efficiency of the column and the boiling point difference of impurities.Can achieve >99% separation of geometric isomers.Effective for removing trace polar impurities.
Scale Easily scalable from laboratory to industrial production.Typically used for laboratory to pilot plant scale.Scalable for various volumes.

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol is designed for the purification of this compound to remove impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column with at least 10 theoretical plates)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Glass wool and aluminum foil for insulation

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Insulate the fractionating column and distillation head with glass wool and/or aluminum foil to minimize heat loss.

  • Heating: Begin heating the flask gently.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. Adjust the heating rate to establish a slow and steady distillation rate (typically 1-2 drops per second).

  • Fraction Collection:

    • Collect any initial low-boiling fractions in a separate flask.

    • Monitor the temperature at the distillation head. The boiling point should stabilize at the boiling point of the desired fraction. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~146-147 °C).

    • Change receiving flasks when the temperature begins to rise again, indicating the distillation of higher-boiling impurities.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC).

Protocol 2: Silver Nitrate Chromatography

This protocol is for the separation of trans-4-Nonene from this compound.

Materials:

  • Crude this compound (pre-purified by distillation if necessary)

  • Silica gel (60 Å, 70-230 mesh)

  • Silver nitrate (AgNO₃)

  • Chromatography column

  • Non-polar solvents (e.g., hexane, pentane, diethyl ether)

  • Rotary evaporator

Procedure:

  • Preparation of Silver Nitrate Impregnated Silica Gel (10% w/w):

    • Dissolve 10 g of silver nitrate in 20 mL of deionized water.

    • In a round-bottom flask, add 90 g of silica gel.

    • Add the silver nitrate solution to the silica gel and mix thoroughly to form a slurry.

    • Remove the water under reduced pressure using a rotary evaporator.

    • Further dry the impregnated silica gel in a vacuum oven at 50-60 °C for several hours.

    • Store the prepared adsorbent in a dark, dry container.

  • Column Packing:

    • Pack a chromatography column with the prepared silver nitrate silica gel using a non-polar solvent (e.g., hexane) to create a uniform slurry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Elute the column with a non-polar solvent (e.g., hexane or a hexane/diethyl ether mixture). The trans-isomer will elute first as it forms a weaker complex with the silver ions. The cis-isomer will be retained more strongly and elute later.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) on silver nitrate plates or by GC.

  • Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 3: Activated Carbon Treatment

This protocol is for the removal of polar impurities, such as peroxides, from this compound.

Materials:

  • This compound containing polar impurities

  • Activated carbon (powdered or granular)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Filter paper and funnel or filtration apparatus

Procedure:

  • Peroxide Test (Optional but Recommended): Test for the presence of peroxides using peroxide test strips or a potassium iodide solution.

  • Treatment:

    • In a flask, add the this compound.

    • Add activated carbon (typically 1-5% by weight) to the flask.

    • Stir the mixture vigorously at room temperature for 1-2 hours.

  • Filtration:

    • Filter the mixture through a bed of celite or a fluted filter paper to remove the activated carbon.

    • If the filtrate is still colored or contains fine carbon particles, repeat the filtration.

  • Drying: Dry the purified this compound over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and filter again to remove the drying agent.

  • Analysis: Re-test for peroxides and analyze the purity by GC.

Visualizations

Fractional_Distillation_Workflow start Start: Crude this compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Flask with Crude Nonene & Boiling Chips setup->charge insulate Insulate Column charge->insulate heat Heat Gently insulate->heat distill Collect Fractions at Specific Boiling Ranges heat->distill analyze Analyze Fractions by GC distill->analyze pure_product Pure this compound analyze->pure_product Purity Met impurities Waste: Impurity Fractions analyze->impurities Purity Not Met

Caption: Workflow for the purification of this compound by fractional distillation.

AgNO3_Chromatography_Workflow start Start: cis/trans-4-Nonene Mixture prep_silica Prepare AgNO3- Impregnated Silica Gel start->prep_silica pack_column Pack Chromatography Column prep_silica->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Non-Polar Solvent & Collect Fractions load_sample->elute analyze Analyze Fractions by GC/TLC elute->analyze combine Combine Pure This compound Fractions analyze->combine evaporate Remove Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for separating cis/trans-4-Nonene isomers using silver nitrate chromatography.

Activated_Carbon_Workflow start Start: Nonene with Polar Impurities add_carbon Add Activated Carbon to Nonene start->add_carbon stir Stir Mixture for 1-2 Hours add_carbon->stir filter_carbon Filter to Remove Activated Carbon stir->filter_carbon dry Dry with Anhydrous Sulfate & Filter filter_carbon->dry analyze Analyze Purity by GC & Peroxide Test dry->analyze pure_product Purified this compound analyze->pure_product

Caption: Workflow for removing polar impurities from this compound using activated carbon.

Troubleshooting_Logic issue Purification Issue distillation_issue Poor Separation in Fractional Distillation? issue->distillation_issue chromatography_issue Poor Separation in AgNO3 Chromatography? issue->chromatography_issue carbon_issue Incomplete Removal with Activated Carbon? issue->carbon_issue solution1 Increase Column Efficiency (more theoretical plates) distillation_issue->solution1 Yes solution2 Check Solvent Polarity (use non-polar) chromatography_issue->solution2 Yes solution3 Increase Carbon Amount or Contact Time carbon_issue->solution3 Yes

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Enhancing the Efficiency of cis-4-Nonene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the polymerization of cis-4-nonene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The information presented here is compiled from established principles of olefin polymerization. Given the limited specific literature on this compound, some data and protocols are based on analogous internal olefin systems and should serve as a starting point for your experimental design and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can arise during the polymerization of this compound, offering potential causes and recommended solutions.

Q1: Why am I observing low to no polymerization of this compound?

A1: Low reactivity is a common challenge with internal olefins like this compound compared to their terminal (alpha-olefin) counterparts.[1] Several factors could be contributing to this issue:

  • Catalyst Inactivity: The chosen catalyst may not be suitable for internal olefins. Many standard Ziegler-Natta and metallocene catalysts show low activity for polymerizing internal double bonds due to steric hindrance around the active site.[1]

  • Catalyst Poisoning: The catalyst is highly sensitive to impurities. Water, oxygen, and other polar compounds can deactivate the catalyst. Ensure all reagents and solvents are rigorously purified and dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Suboptimal Reaction Conditions: Temperature, pressure, and monomer concentration play a crucial role. The optimal conditions for this compound may differ significantly from those for terminal olefins.

Troubleshooting Steps:

  • Catalyst Selection:

    • Consider specialized catalysts known to be more effective for internal olefins. While specific data for this compound is scarce, research on catalysts for monomers like 2-butene (B3427860) can provide insights.[2]

    • Experiment with different catalyst systems, including both Ziegler-Natta (e.g., TiCl₄/AlEt₃) and metallocene catalysts.[3][4]

  • System Purity:

    • Thoroughly dry all glassware in an oven and cool under vacuum.

    • Purify solvents by passing them through activated alumina (B75360) or molecular sieve columns.

    • Purify the this compound monomer to remove any inhibitors or impurities.

  • Optimize Reaction Conditions:

    • Systematically vary the reaction temperature. Higher temperatures can sometimes overcome the activation energy barrier but may also lead to side reactions or catalyst decomposition.[5]

    • Increase the monomer concentration.

    • If using a gaseous co-monomer like ethylene (B1197577), ensure adequate pressure and efficient stirring to maintain saturation in the reaction medium.

Q2: The molecular weight of my poly(this compound) is too low. How can I increase it?

A2: Low molecular weight is often a result of premature chain termination or a high rate of chain transfer relative to propagation.

  • Chain Transfer Agents: Impurities in the reaction system can act as chain transfer agents. Hydrogen is a common additive used to control molecular weight; ensure your inert gas is free of hydrogen unless it is being used intentionally.[4]

  • Reaction Temperature: Higher temperatures generally increase the rate of chain transfer and termination reactions more than the rate of propagation, leading to lower molecular weight polymers.[5]

  • Monomer to Catalyst Ratio: A higher monomer-to-catalyst ratio can lead to higher molecular weight polymers, as each active catalyst site will polymerize more monomer units before termination.

Troubleshooting Steps:

  • Purify Reactants: As with low yield, ensure the utmost purity of monomer, solvents, and inert gas to minimize chain transfer reactions.

  • Adjust Temperature: Experiment with lowering the reaction temperature. This can decrease the rate of chain transfer and termination.

  • Vary Catalyst and Co-catalyst Concentration: Decrease the concentration of the catalyst relative to the monomer. Adjusting the co-catalyst (e.g., MAO or triethylaluminum) ratio can also impact molecular weight.

Q3: I am observing a broad molecular weight distribution (high Polydispersity Index - PDI). How can I achieve a narrower distribution?

A3: A broad PDI suggests the presence of multiple active site environments or non-uniform reaction conditions.

  • Heterogeneous Catalysts: Solid-supported catalysts (heterogeneous Ziegler-Natta) inherently have a variety of active sites, which can lead to the formation of polymer chains of varying lengths.[4]

  • Homogeneous Catalysts: For single-site catalysts like metallocenes, a broad PDI might indicate catalyst instability or the presence of impurities that modify the active sites over time.

  • Mass and Heat Transfer Limitations: Inefficient stirring or localized "hot spots" in the reactor can lead to non-uniform polymerization rates.

Troubleshooting Steps:

  • Catalyst Choice: Consider using a single-site homogeneous catalyst, such as a metallocene, which is known to produce polymers with narrower molecular weight distributions.[6][7]

  • Improve Reaction Homogeneity: Ensure vigorous and efficient stirring throughout the polymerization to maintain uniform temperature and concentration of reactants.

  • Control Catalyst Activation: Ensure the catalyst and co-catalyst are mixed and introduced to the reactor in a controlled and reproducible manner to promote uniform activation.

Data Presentation: Polymerization of Analogous Olefins

Table 1: Ethylene/α-Olefin Copolymerization with a Metallocene Catalyst

ComonomerPolymerization Activity (kg polymer / (mol cat · h))Comonomer Incorporation (mol%)Melting Point (°C)
Ethylene (homopolymer)15000135.2
1-Hexene21003.5120.5
1-Octene (B94956)23002.8122.3

Conditions: Toluene (B28343) solvent, 80°C, 1.0 MPa ethylene pressure, [Al]/[Zr] = 1000. Data adapted from studies on ethylene copolymerization.

Table 2: Homopolymerization of 1-Hexene with a Titanium-Magnesium Catalyst

CocatalystH₂ Pressure (bar)Polymer Yield (kg PH / g cat)Polymerization Rate (g PH / (g cat · min · mol C₆H₁₂))Molar Mass (Mw, g/mol )PDI (Mw/Mn)
AlEt₃00.540.0451,200,00015.2
AlEt₃0.11.80.3250,0005.5
Al(i-Bu)₃00.150.013700,00010.8
Al(i-Bu)₃0.10.450.075150,0004.2

Conditions: 70°C, [C₆H₁₂] = 2 M. Data adapted from reference[5].

Experimental Protocols

The following are generalized protocols for olefin polymerization that can be adapted for this compound. Extreme caution should be exercised, and all manipulations must be performed under a strictly inert atmosphere using Schlenk line or glovebox techniques.

Protocol 1: Ziegler-Natta Polymerization of an α-Olefin (Adaptable for this compound)

This protocol is based on the polymerization of 1-octene and serves as a starting point.

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (AlEt₃) or other aluminum alkyl co-catalyst

  • This compound (purified and dried)

  • Anhydrous heptane (B126788) or toluene (polymerization solvent)

  • Acidified methanol (B129727) (for quenching)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stirrer is placed under a high-purity inert atmosphere.

  • Solvent and Monomer Addition: Anhydrous solvent (e.g., 100 mL of heptane) is transferred to the flask via cannula. The desired amount of purified this compound is then added.

  • Catalyst Preparation and Addition:

    • In a separate Schlenk flask, prepare a dilute solution of TiCl₄ in the reaction solvent.

    • In another Schlenk flask, prepare a solution of AlEt₃. The molar ratio of Al/Ti is a critical parameter to optimize, often starting in the range of 100:1 to 500:1.

  • Polymerization Initiation:

    • The AlEt₃ solution is added to the reactor and stirred for 10-15 minutes.

    • The TiCl₄ solution is then added to initiate the polymerization.

  • Reaction: The reaction mixture is stirred at the desired temperature (e.g., start with 50-70°C) for a set period (e.g., 1-4 hours).

  • Quenching: The polymerization is terminated by the slow addition of acidified methanol.

  • Polymer Isolation: The precipitated polymer is collected by filtration, washed extensively with methanol, and dried under vacuum to a constant weight.

Protocol 2: Metallocene-Catalyzed Polymerization (Adaptable for this compound)

This protocol is based on general procedures for metallocene-catalyzed olefin polymerization.

Materials:

  • Metallocene catalyst (e.g., a zirconocene (B1252598) dichloride complex)

  • Methylaluminoxane (MAO) solution in toluene

  • This compound (purified and dried)

  • Anhydrous toluene

  • Acidified ethanol

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Reactor Setup: A glass reactor is purged with inert gas and brought to the desired reaction temperature (e.g., 60°C).

  • Solvent and Monomer Addition: Toluene and the purified this compound are added to the reactor.

  • Catalyst Activation and Initiation:

    • The MAO solution is added to the reactor and stirred. The Al/Zr ratio is a key variable, often in the range of 500:1 to 2000:1.[8]

    • A solution of the metallocene catalyst in toluene is then injected to start the polymerization.

  • Reaction: The reaction is allowed to proceed with vigorous stirring for the desired time.

  • Quenching and Isolation: The reaction is quenched with acidified ethanol. The resulting polymer is filtered, washed with ethanol, and dried under vacuum.

Visualizations

General Workflow for Olefin Polymerization

The following diagram illustrates a typical experimental workflow for olefin polymerization under an inert atmosphere.

G cluster_prep Preparation cluster_reaction Reaction (Inert Atmosphere) cluster_workup Workup & Analysis prep_glass Flame-dry glassware setup Assemble reactor prep_glass->setup prep_solvent Purify solvent add_solvent Add solvent & monomer prep_solvent->add_solvent prep_monomer Purify monomer prep_monomer->add_solvent setup->add_solvent add_cocat Add cocatalyst (e.g., MAO) add_solvent->add_cocat add_cat Add catalyst & initiate add_cocat->add_cat polymerize Polymerization at controlled T add_cat->polymerize quench Quench reaction polymerize->quench precipitate Precipitate polymer quench->precipitate filter_wash Filter and wash precipitate->filter_wash dry Dry polymer filter_wash->dry analyze Characterize polymer (GPC, NMR, DSC) dry->analyze

Caption: General experimental workflow for olefin polymerization.

Troubleshooting Logic for Low Polymer Yield

This diagram outlines a logical approach to troubleshooting low polymerization yield.

G start Low Polymer Yield check_purity Check Purity of Reagents (Monomer, Solvent) start->check_purity check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions purity_ok Purity OK? check_purity->purity_ok catalyst_ok Activity OK? check_catalyst->catalyst_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok purify Action: Re-purify all components purity_ok->purify No success Improved Yield purity_ok->success Yes change_cat Action: Screen different catalysts/cocatalysts catalyst_ok->change_cat No catalyst_ok->success Yes optimize_cond Action: Vary Temp, Pressure, Concentrations conditions_ok->optimize_cond No conditions_ok->success Yes purify->success change_cat->success optimize_cond->success

Caption: Troubleshooting workflow for low polymerization yield.

References

Technical Support Center: Navigating the Co-elution of cis- and trans-4-Nonene in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving the co-elution of cis- and trans-4-nonene (B86175) in your Gas Chromatography (GC) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs).

Troubleshooting Guide: Resolving Co-elution of cis- and trans-4-Nonene

Co-elution, the overlapping of chromatographic peaks, is a frequent challenge when analyzing geometric isomers like cis- and trans-4-nonene due to their similar physicochemical properties. This guide provides a systematic approach to diagnose and resolve these co-elution issues.

Initial Assessment of Co-elution

The first step is to confirm that you are indeed observing co-elution.

  • Peak Shape Analysis : Look for subtle asymmetries in your peak, such as shouldering or tailing. A perfectly symmetrical peak might still hide co-eluting isomers, but any deviation from a Gaussian shape is a strong indicator.[1]

  • Mass Spectrometry (MS) Data Review : If using a GC-MS system, examine the mass spectrum across the peak. While cis- and trans- isomers often produce very similar fragmentation patterns, minor differences in ion ratios at the leading and tailing edges of the peak can indicate the presence of more than one compound.[1] However, be aware that for many geometric isomers, the mass spectra can be nearly identical, making GC the primary tool for separation.[2]

dot

Caption: Workflow for the initial assessment of co-elution.

Systematic Troubleshooting Workflow

If co-elution is suspected or confirmed, follow these steps to optimize your GC method.

dot

Troubleshooting_Workflow Start Confirmed or Suspected Co-elution Column Step 1: Evaluate GC Column Start->Column Temp Step 2: Optimize Temperature Program Column->Temp Flow Step 3: Adjust Carrier Gas Flow Rate Temp->Flow Injection Step 4: Check Injection Parameters Flow->Injection Resolved Peaks Resolved Injection->Resolved NotResolved Still Co-eluting Injection->NotResolved

Caption: General troubleshooting workflow for resolving co-elution.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for separating cis- and trans-4-nonene?

A1: The choice of the GC column's stationary phase is the most critical factor. For separating geometric isomers like cis- and trans-4-nonene, the polarity of the stationary phase plays a key role in achieving selectivity.

Q2: Which type of GC column is best suited for separating these isomers?

A2: A highly polar stationary phase is recommended. Isomers of this nature are often challenging to separate on standard nonpolar columns (like those with 5% phenyl methylpolysiloxane) which separate primarily by boiling point.[3] Highly polar columns, such as those containing a high percentage of biscyanopropyl siloxane or polyethylene (B3416737) glycol (WAX), offer different selectivity that can resolve geometric isomers.

Recommended GC Column Phases for cis/trans Isomer Separation

Stationary Phase TypePolarityKey CharacteristicsExample Commercial Columns
Biscyanopropyl PolysiloxaneVery HighExcellent for separating cis/trans isomers of fatty acid methyl esters (FAMEs) and other geometric isomers.HP-88, SP-2340, Rtx-2330
Polyethylene Glycol (PEG)HighA robust, polar phase suitable for a wide range of polar analytes.DB-WAX, Carbowax 20M
Alumina PLOTHighWell-suited for the separation of C1-C10 hydrocarbons.GS-Alumina, Rt-Alumina BOND/KCl

Q3: How does the boiling point of the isomers affect their elution order?

Physical Properties of 4-Nonene (B165711) Isomers

IsomerBoiling Point (°C)Dipole MomentExpected Elution Order (Non-Polar Column)
cis-4-Nonene143[4]Non-zeroSecond
trans-4-NoneneSlightly lower than cisNear-zeroFirst

Q4: How can I optimize the temperature program to improve separation?

A4: Temperature programming is a powerful tool for improving the resolution of closely eluting peaks.

  • Lower the Initial Temperature : Starting at a lower oven temperature can improve the separation of volatile compounds that elute early in the chromatogram.

  • Reduce the Ramp Rate : A slower temperature ramp (e.g., 1-5°C/min) increases the time the isomers spend interacting with the stationary phase, which can significantly enhance resolution.[3]

  • Introduce an Isothermal Hold : If the isomers elute in a specific temperature range, adding an isothermal hold just below their elution temperature can improve separation.

Example Temperature Programs for Alkene Isomer Separation

ParameterInitial Program (Scouting)Optimized Program for Resolution
Initial Temperature 40°C35°C
Initial Hold Time 1 min2 min
Ramp Rate 10°C/min2°C/min
Final Temperature 200°C150°C
Final Hold Time 2 min5 min

Q5: Can I improve separation by changing the carrier gas flow rate or column dimensions?

A5: Yes, these parameters can also be adjusted to enhance resolution.

  • Carrier Gas Flow Rate : Optimizing the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) can improve column efficiency. A flow rate that is too high or too low will decrease the number of theoretical plates and thus reduce resolution.

  • Column Length : Doubling the column length can increase resolution by a factor of approximately 1.4. If you are using a 30 m column, consider a 60 m column of the same phase.

  • Column Internal Diameter (ID) : A smaller ID column (e.g., 0.18 mm vs. 0.25 mm) provides higher efficiency and better resolution, but has a lower sample capacity.

  • Film Thickness : A thicker stationary phase film increases retention and can improve the resolution of highly volatile compounds.

Q6: My peaks are still co-eluting after trying all the above. What else can I do?

A6: If chromatographic optimization is not sufficient, consider the following:

  • Multi-Dimensional GC (GCxGC) : This powerful technique uses two columns with different selectivities to provide a much higher degree of separation for very complex samples.[5]

  • Detector-Based Deconvolution : Modern GC-MS software often includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds, allowing for their individual identification and quantification.

Experimental Protocols

Protocol 1: High-Resolution Separation of Alkene Isomers using a High-Polarity GC Column

This protocol is adapted from a method for long-chain alkene isomers and can be used as a starting point for the separation of cis- and trans-4-nonene.[6]

  • System : Agilent 7890A GC with 5975C MSD (or equivalent).[6]

  • Column : Agilent J&W DB-WAXetr (or equivalent high-polarity polyethylene glycol phase), 60 m x 0.25 mm ID, 0.25 µm film thickness.[6]

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Inlet : Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Program :

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: 2°C/min to 150°C.

    • Hold for 10 minutes.

  • MSD :

    • Transfer line: 250°C.

    • Ion source: 230°C.

    • Quadrupole: 150°C.

    • Scan range: m/z 35-200.

Sample Preparation

  • Prepare a stock solution of the 4-nonene isomer mixture in a volatile, non-polar solvent like hexane (B92381) or pentane.

  • Create a working standard at a concentration of approximately 10-100 µg/mL in the same solvent.[6]

  • Transfer the final sample to a 1.5 mL glass autosampler vial.[6]

dot

Experimental_Workflow Prep Sample Preparation (10-100 µg/mL in Hexane) Inject GC Injection (Split mode, 250°C) Prep->Inject Separate Chromatographic Separation (High-Polarity Column, Optimized Temperature Program) Inject->Separate Detect MS Detection (Scan mode m/z 35-200) Separate->Detect Analyze Data Analysis (Peak Integration & Identification) Detect->Analyze

Caption: Experimental workflow for the GC-MS analysis of 4-nonene isomers.

References

Technical Support Center: Strategies to Minimize Degradation of cis-4-Nonene Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of cis-4-Nonene samples. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the integrity of your samples throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are:

  • Oxidation: The double bond in this compound is susceptible to oxidation, especially when exposed to air (oxygen). This process, known as autoxidation, can be initiated by heat, light, or the presence of metal ions. It leads to the formation of peroxides, which can further decompose into secondary oxidation products like aldehydes and ketones.

  • Isomerization: The cis isomer can convert to the more thermodynamically stable trans isomer. This isomerization can be catalyzed by heat, light, or exposure to acidic conditions.

  • Polymerization: Under certain conditions, such as elevated temperatures or the presence of catalytic impurities, alkene molecules can react with each other to form oligomers or polymers.

Q2: How should I store my this compound samples to minimize degradation?

A2: To ensure the stability of your this compound samples, it is crucial to store them under the following conditions:

  • Temperature: Store at low temperatures, ideally between 2-8°C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect samples from light by using amber glass vials or by storing them in the dark.

  • Inhibitor: For long-term storage, consider adding an antioxidant like Butylated Hydroxytoluene (BHT).

Q3: What is the recommended concentration of BHT to stabilize this compound?

A3: A common concentration range for BHT as an antioxidant in unsaturated hydrocarbons is 0.01% to 0.1% (w/w). The optimal concentration can depend on the specific storage conditions and the expected duration of storage. It is advisable to start with a concentration of 0.05% and optimize based on stability studies.

Q4: Can I use a plastic container to store this compound?

A4: It is generally recommended to use glass containers, specifically Type I borosilicate glass, for storing this compound. Some plastics may contain plasticizers or other leachable components that could contaminate the sample or catalyze degradation. If plastic must be used, ensure it is made of a chemically resistant polymer like polytetrafluoroethylene (PTFE) and conduct compatibility studies.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Appearance of a new peak in GC analysis, possibly corresponding to the trans-isomer. - Exposure to heat or light. - Presence of acidic impurities.- Store samples at 2-8°C and protect from light. - Ensure all glassware is thoroughly cleaned and neutralized. - Use a high-purity solvent for dilutions.
Broad or tailing peaks in GC analysis. - Active sites in the GC inlet or column. - Sample degradation during analysis. - Incompatible solvent.- Use a deactivated inlet liner and a high-quality, low-bleed GC column. - Lower the injector temperature if thermal degradation is suspected. - Dissolve the sample in a non-polar, aprotic solvent.
Inconsistent results in peroxide value testing. - Incomplete reaction with the iodide reagent. - Oxidation of the iodide reagent by air. - Inaccurate endpoint determination in titration.- Ensure the sample is completely dissolved in the solvent before adding the potassium iodide solution. - Purge the reaction flask with nitrogen before and during the reaction. - Use a potentiometric titrator for more accurate endpoint detection.
Presence of unexpected higher molecular weight species (oligomers). - Storage at elevated temperatures. - Contamination with catalytic metals.- Strictly adhere to recommended storage temperatures. - Use high-purity solvents and reagents. - Ensure glassware is free from metal residues.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes oxidation and isomerization rates.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by excluding oxygen.
Light Protected from light (Amber vials)Prevents photo-initiated degradation and isomerization.
Container Type I Borosilicate Glass with PTFE-lined capInert and prevents leaching of contaminants.
Antioxidant 0.01% - 0.1% (w/w) BHTInhibits autoxidation for long-term storage.

Table 2: Typical GC-MS Parameters for this compound Purity Analysis

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Volume 1 µL (split injection, ratio 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 40°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Mass Range 35-350 amu

Experimental Protocols

Protocol 1: Purity and Degradation Product Analysis by GC-MS

This method is designed to separate and identify this compound, its trans-isomer, and common oxidation products.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in hexane. b. If an antioxidant is used, prepare a corresponding blank and control sample. c. For analysis, dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) with hexane.

2. GC-MS Analysis: a. Set up the GC-MS system according to the parameters in Table 2. b. Inject the prepared sample. c. Identify the peaks based on their retention times and mass spectra. The mass spectrum of nonene isomers will show a molecular ion at m/z 126 and characteristic fragmentation patterns.

3. Data Analysis: a. Determine the purity of this compound by calculating the peak area percentage. b. Identify and quantify the trans-isomer and any significant degradation products.

Protocol 2: Determination of Peroxide Value

This protocol is adapted from standard methods for determining peroxides in oils and fats.

1. Reagents: a. Acetic acid-isooctane solution (3:2 v/v). b. Saturated potassium iodide solution (prepare fresh). c. 0.01 N Sodium thiosulfate (B1220275) solution (standardized). d. 1% Starch indicator solution.

2. Procedure: a. Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask. b. Add 30 mL of the acetic acid-isooctane solution and swirl to dissolve. c. Add 0.5 mL of the saturated potassium iodide solution, swirl, and let it stand in the dark for exactly 1 minute. d. Add 30 mL of deionized water. e. Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, with vigorous shaking, until the yellow color almost disappears. f. Add 0.5 mL of the starch indicator solution and continue the titration until the blue color completely disappears. g. Perform a blank determination under the same conditions.

3. Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Mandatory Visualization

cis_nonene This compound oxidation Oxidation (O2, Heat, Light, Metal Ions) cis_nonene->oxidation isomerization Isomerization (Heat, Light, Acid) cis_nonene->isomerization polymerization Polymerization (Heat, Catalysts) cis_nonene->polymerization peroxides Peroxides / Hydroperoxides oxidation->peroxides trans_nonene trans-4-Nonene isomerization->trans_nonene oligomers Oligomers / Polymers polymerization->oligomers secondary_ox Aldehydes, Ketones peroxides->secondary_ox

Caption: Degradation pathways of this compound.

start Start: Receive This compound Sample storage Store at 2-8°C under Inert Gas, Protected from Light start->storage stability_check Perform Initial Stability Check (GC-MS, Peroxide Value) storage->stability_check use_sample Use Sample in Experiment stability_check->use_sample If stable monitor_stability Periodically Monitor Stability During Long-Term Storage stability_check->monitor_stability If for long-term storage end End of Experiment or Sample Depletion use_sample->end monitor_stability->use_sample

Caption: Recommended workflow for handling this compound samples.

Validation & Comparative

A Comparative Guide to the Reactivity of cis-4-Nonene and trans-4-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the geometric isomerism of alkenes plays a pivotal role in determining molecular interactions, reaction kinetics, and ultimately, the biological activity of a compound. This guide provides an objective comparison of the reactivity of cis-4-nonene and trans-4-nonene (B86175), supported by established chemical principles and experimental data from analogous systems. Understanding these differences is crucial for optimizing reaction conditions, predicting product distributions, and designing novel molecular entities.

Thermodynamic Stability: The Role of Steric Hindrance

The fundamental difference between cis and trans isomers lies in their thermodynamic stability. In this compound, the two alkyl groups (a propyl group and a butyl group) are positioned on the same side of the carbon-carbon double bond. This arrangement leads to steric strain due to van der Waals repulsion between the electron clouds of these bulky groups.[1] Conversely, trans-4-nonene places these groups on opposite sides, minimizing steric hindrance and resulting in a more stable, lower-energy molecule.[1][2]

Table 1: Comparison of Heats of Hydrogenation for Analogous Alkenes
Alkene IsomerHeat of Hydrogenation (kJ/mol)Heat of Hydrogenation (kcal/mol)Relative Stability
cis-2-Butene-120-28.6Less Stable
trans-2-Butene-116-27.6More Stable
Difference 4 1.0

Data sourced from analogous systems to illustrate the typical energy difference between cis and trans isomers.[1][3]

The energy difference of approximately 4-5 kJ/mol (or ~1 kcal/mol) is a direct consequence of the steric strain present in the cis configuration.

G cluster_0 r1 This compound p n-Nonane r1->p ΔH° ≈ -121 kJ/mol (Higher Energy Release) r2 trans-4-Nonene r2->p ΔH° ≈ -117 kJ/mol (Lower Energy Release)

Caption: Energy diagram comparing cis/trans-4-nonene stability.

Kinetic Reactivity in Common Alkene Reactions

Kinetic reactivity refers to the rate of a chemical reaction. Generally, a less stable starting material with higher ground-state energy, such as a cis-alkene, will have a lower activation energy (Ea) to reach the transition state, resulting in a faster reaction rate, provided the transition states for both isomers are of similar energy.

Epoxidation

Epoxidation involves the addition of an oxygen atom across the double bond to form an epoxide. The reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is stereospecific: a cis-alkene yields a cis-epoxide, while a trans-alkene yields a trans-epoxide.[4][5]

The more electron-rich and sterically accessible the double bond, the faster the reaction. Due to its higher ground-state energy, This compound is generally expected to react faster than trans-4-nonene in peroxy acid epoxidations . However, the choice of catalyst can dramatically influence or even reverse this trend. For instance, studies with certain chiral ruthenium porphyrin catalysts have shown cases where trans-alkenes are epoxidized more enantioselectively and rapidly than their cis counterparts, highlighting the complexity and tunability of catalytic systems.[6]

G start Start: cis/trans-4-Nonene Solution reagent Add Epoxidizing Agent (e.g., m-CPBA in CH₂Cl₂) start->reagent reaction Stir at Controlled Temperature (e.g., 0°C to 25°C) reagent->reaction quench Reaction Quench (e.g., add Na₂SO₃ solution) reaction->quench extract Workup: Liquid-Liquid Extraction quench->extract purify Purification (e.g., Flash Chromatography) extract->purify product Product: cis/trans-4,5-Epoxynonane purify->product

Caption: Generalized workflow for an alkene epoxidation experiment.
Hydroboration-Oxidation

Hydroboration-oxidation is a two-step process that converts an alkene into an alcohol. The first step, the addition of a borane (B79455) (e.g., BH₃ or 9-BBN) across the double bond, is a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond.[7]

The reaction kinetics and selectivity between cis and trans isomers can be complex. While many hydroborating agents react preferentially with the more sterically accessible cis isomer, this is not a universal rule. Studies involving the bulky and selective reagent 9-borabicyclo[3.3.1]nonane (9-BBN) have shown that it does not have a predictable selectivity for either isomer, and the relative reaction rates are often low (a factor of 2 or 3).[8] The reaction kinetics are often complex, being first-order in the alkene but half-order in the (9-BBN)₂ dimer, suggesting a mechanism involving dimer dissociation into a reactive monomer.[9] Therefore, while a slight rate enhancement for the cis isomer might be expected due to its higher energy, strong selectivity is unlikely, especially with sterically demanding boranes.

G cluster_alkene cluster_reagent alkene This compound ts Four-Center Transition State alkene->ts reagent Borane Monomer (BH₃) reagent->ts product Syn-Addition Product (Organoborane) ts->product Concerted Syn-Addition

Caption: Concerted syn-addition mechanism in hydroboration.
Electrophilic Bromination

The addition of molecular bromine (Br₂) to an alkene proceeds via an anti-addition mechanism. The reaction is initiated by the electrophilic attack of bromine on the π-bond, forming a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion from the face opposite to the ring, ensuring anti stereochemistry.[10][11]

The formation of the bromonium ion is typically the rate-determining step. As with other electrophilic additions, the less stable This compound is expected to react faster than trans-4-nonene . The higher potential energy of the cis isomer's ground state means less energy is required to reach the transition state for bromonium ion formation, leading to an increased reaction rate.

Summary of Reactivity Comparison

FeatureThis compoundtrans-4-NoneneRationale
Thermodynamic Stability Less StableMore Stable Steric hindrance between alkyl groups in the cis isomer.[1]
Heat of Hydrogenation More Exothermic Less ExothermicThe less stable isomer releases more potential energy.[1]
Reactivity: Epoxidation Generally Faster Generally SlowerHigher ground-state energy leads to lower activation energy.[4]
Reactivity: Hydroboration Slightly Faster (Theoretically) Slightly SlowerReactivity is complex and highly dependent on the borane used; low selectivity is common.[8]
Reactivity: Bromination Faster SlowerHigher ground-state energy lowers the barrier to forming the bromonium ion intermediate.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation (for ΔH°hydrog Measurement)
  • Apparatus: A calibrated calorimeter equipped with a hydrogen inlet, a magnetic stirrer, and a temperature probe.

  • Materials: A precise mass of the alkene isomer (e.g., 1 mmol), a suitable solvent (e.g., ethanol (B145695) or ethyl acetate), and a catalytic amount of platinum(IV) oxide (PtO₂) or 10% palladium on carbon (Pd/C).

  • Procedure: a. The catalyst and solvent are added to the reaction vessel. The system is purged with hydrogen gas to reduce the catalyst precursor (e.g., PtO₂ to Pt). b. The system is allowed to reach thermal equilibrium. c. A solution of the alkene in the same solvent is injected into the vessel. d. The reaction vessel is pressurized with a known amount of hydrogen gas. e. The temperature change of the system is monitored as the reaction proceeds to completion. f. The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of alkene reacted.[1]

Protocol 2: Epoxidation with m-CPBA
  • Materials: cis or trans-4-nonene (1.0 eq), meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq), and a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • Procedure: a. Dissolve the alkene in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0°C in an ice bath. b. Add a solution of m-CPBA in CH₂Cl₂ dropwise to the stirred alkene solution over 15-20 minutes. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or GC. d. Upon completion, quench the reaction by adding an aqueous solution of a mild reducing agent (e.g., 10% Na₂SO₃) to destroy excess peroxy acid. e. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.[4] f. Purify the product via flash column chromatography if necessary.

Protocol 3: Hydroboration-Oxidation
  • Materials: cis or trans-4-nonene (1.0 eq), 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, ~0.4 eq, as 1 mole of BH₃ reacts with 3 moles of alkene), tetrahydrofuran (B95107) (THF). For oxidation: 3 M NaOH solution and 30% hydrogen peroxide (H₂O₂).

  • Procedure (Hydroboration): a. In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the alkene in anhydrous THF. b. Cool the solution to 0°C. c. Add the BH₃·THF solution dropwise. d. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Procedure (Oxidation): a. Cool the solution containing the organoborane intermediate back to 0°C. b. Slowly add the NaOH solution, followed by the very slow, dropwise addition of H₂O₂ (exothermic reaction). c. Stir the mixture at room temperature for 1 hour. d. Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude alcohol (nonan-5-ol).[7]

References

A Comparative Guide to the Spectroscopic Differentiation of cis- and trans-4-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical aspect of molecular analysis. The geometric isomers, cis- and trans-4-Nonene, while possessing the same molecular formula and connectivity, exhibit distinct spatial arrangements that give rise to subtle yet definitive differences in their spectroscopic signatures. This guide provides an objective comparison of these isomers using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols.

Quantitative Spectroscopic Data

The key distinguishing features between cis- and trans-4-Nonene are summarized in the table below. This data has been compiled from publicly available spectral databases.

Spectroscopic TechniqueParametercis-4-Nonenetrans-4-NoneneKey Differentiator
¹H NMR Vinylic Proton Chemical Shift (δ)~5.3-5.4 ppm~5.3-5.4 ppmMinimal difference in chemical shift.
Vinylic Proton Coupling Constant (³J_HH)~10-12 Hz~14-16 HzPrimary differentiator: The larger coupling constant for the trans isomer is due to the anti-periplanar relationship of the vinylic protons.
¹³C NMR Vinylic Carbon Chemical Shift (δ)~129-130 ppm~130-131 ppmMinor downfield shift for the trans isomer.
Allylic Carbon Chemical Shift (δ)~27 ppm~32 ppmSignificant differentiator: The allylic carbons of the cis isomer are shielded (upfield shift) due to steric hindrance (γ-gauche effect).
IR Spectroscopy C-H Out-of-Plane Bending (γ_C-H)~720 cm⁻¹ (strong)~965 cm⁻¹ (strong)Primary differentiator: The position of this strong absorption is highly characteristic of the substitution pattern around the double bond.
C=C Stretching (ν_C=C)~1655 cm⁻¹ (weak)~1670 cm⁻¹ (weak to absent)The C=C stretch in the more symmetric trans isomer can be IR-inactive or very weak.
Mass Spectrometry Molecular Ion (M⁺)m/z 126m/z 126Identical molecular weight.
Fragmentation PatternMajor fragments at m/z 41, 55, 69, 83.Major fragments at m/z 41, 55, 69, 83.Generally very similar and not a reliable primary method for differentiation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of cis- and trans-4-Nonene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the 4-nonene (B165711) isomer in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for good signal-to-noise.

    • The spectral width should be set to cover the range of 0-10 ppm.

    • Process the spectrum with a line broadening of 0.3 Hz.

    • Carefully measure the coupling constant (J-value) between the vinylic protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and the acquisition of several hundred to a few thousand scans, depending on the sample concentration.

    • The spectral width should be set to cover the range of 0-150 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As 4-nonene is a liquid at room temperature, the spectrum can be obtained from a neat sample.

  • Attenuated Total Reflectance (ATR)-IR:

    • Place a small drop of the neat liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

  • Transmission IR (Salt Plates):

    • Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Mount the plates in the spectrometer's sample holder.

    • Record the spectrum as described for ATR-IR.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis.

    • Use a non-polar capillary column (e.g., DB-5 or equivalent).

    • Inject a small volume (e.g., 1 µL) of a dilute solution of the isomer in a volatile solvent (e.g., hexane).

  • Ionization and Analysis:

    • Use electron ionization (EI) at a standard energy of 70 eV.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 35-200 amu.

    • Analyze the resulting fragmentation pattern.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the decision-making process for distinguishing between cis- and trans-4-Nonene based on the spectroscopic data.

Spectroscopic_Differentiation start Unknown 4-Nonene Isomer ir_analysis IR Spectroscopy start->ir_analysis nmr_analysis NMR Spectroscopy start->nmr_analysis ms_analysis Mass Spectrometry start->ms_analysis ir_result_trans Strong peak at ~965 cm⁻¹? ir_analysis->ir_result_trans nmr_result_j_coupling Vinylic ³J_HH > 12 Hz? nmr_analysis->nmr_result_j_coupling nmr_result_c13 Allylic ¹³C Shift > 30 ppm? nmr_analysis->nmr_result_c13 ms_result Similar Fragmentation Patterns m/z 126 (M⁺) ms_analysis->ms_result trans_isomer_ir trans-4-Nonene ir_result_trans->trans_isomer_ir Yes cis_isomer_ir This compound (Strong peak at ~720 cm⁻¹) ir_result_trans->cis_isomer_ir No conclusion Confirmation of Isomer Identity trans_isomer_ir->conclusion cis_isomer_ir->conclusion trans_isomer_nmr trans-4-Nonene nmr_result_j_coupling->trans_isomer_nmr Yes cis_isomer_nmr This compound (³J_HH ~10-12 Hz) nmr_result_j_coupling->cis_isomer_nmr No trans_isomer_nmr->conclusion cis_isomer_nmr->conclusion trans_isomer_c13 trans-4-Nonene nmr_result_c13->trans_isomer_c13 Yes cis_isomer_c13 This compound (Allylic ¹³C ~27 ppm) nmr_result_c13->cis_isomer_c13 No trans_isomer_c13->conclusion cis_isomer_c13->conclusion

Caption: Workflow for differentiating cis- and trans-4-Nonene.

Thermodynamic Stability Showdown: Cis-4-Nonene vs. Trans-4-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the thermodynamic properties of cis- and trans-4-nonene (B86175) reveals the greater stability of the trans isomer, a trend consistent with established principles of alkene chemistry. This guide provides an objective analysis supported by analogous experimental data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

In the landscape of organic chemistry, the geometric isomerism of alkenes plays a crucial role in determining their physical and chemical properties. The distinction between cis and trans isomers, arising from the restricted rotation around a carbon-carbon double bond, directly impacts their thermodynamic stability. This guide focuses on a comparative analysis of cis-4-nonene and its trans counterpart, illustrating the fundamental principles that govern their relative stabilities.

The core principle dictating the stability of these isomers is steric hindrance. In this compound, the two alkyl groups attached to the double-bonded carbons are on the same side of the double bond, leading to steric strain from the repulsion between their electron clouds. Conversely, in trans-4-nonene, these alkyl groups are on opposite sides, minimizing steric interactions and resulting in a lower energy, more stable configuration.

Quantitative Comparison of Thermodynamic Stability

For disubstituted ethylenes, the trans isomer is consistently found to be more stable than the cis isomer. This stability difference is generally in the range of 4-5 kJ/mol. For example, the heat of hydrogenation for cis-2-butene (B86535) is approximately -119 kJ/mol, while for trans-2-butene it is around -115 kJ/mol, indicating the trans isomer is more stable by about 4 kJ/mol. This established trend provides a reliable estimate for the thermodynamic properties of the 4-nonene (B165711) isomers.

IsomerStructureRelative Steric StrainEstimated Heat of Hydrogenation (ΔH° hydrog)Relative Thermodynamic Stability
This compoundC₃H₇-CH=CH-C₄H₉ (cis)HigherMore negative (less stable)Lower
trans-4-NoneneC₃H₇-CH=CH-C₄H₉ (trans)LowerLess negative (more stable)Higher

Experimental Determination of Thermodynamic Stability

The primary experimental technique to determine the relative thermodynamic stability of alkene isomers is through catalytic hydrogenation and calorimetry.

Experimental Protocol: Catalytic Hydrogenation of an Alkene

This protocol outlines the general procedure for the catalytic hydrogenation of an alkene to determine its heat of hydrogenation.

Materials:

  • Alkene sample (e.g., this compound or trans-4-nonene)

  • Solvent (e.g., ethanol (B145695) or ethyl acetate)

  • Catalyst (e.g., 5% Palladium on carbon, Pd/C)

  • Hydrogen gas (H₂)

  • Reaction flask (e.g., a round-bottom flask)

  • Magnetic stir bar and stir plate

  • Septum

  • Vacuum line

  • Hydrogen balloon

  • Calorimeter (to measure the heat evolved)

Procedure:

  • An accurately weighed sample of the alkene is dissolved in a suitable solvent in a reaction flask equipped with a magnetic stir bar.

  • A catalytic amount of palladium on carbon is added to the solution.

  • The flask is sealed with a septum, and the atmosphere is replaced with hydrogen gas. This is typically achieved by evacuating the flask and then refilling it with hydrogen from a balloon. This process is often repeated to ensure a pure hydrogen atmosphere.[1]

  • The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst.[1]

  • The hydrogenation reaction is an exothermic process, and the heat released is measured using a calorimeter.[2] The temperature change of the reaction mixture is carefully monitored.

  • The reaction is allowed to proceed until the uptake of hydrogen ceases, indicating the complete conversion of the alkene to the corresponding alkane (nonane).

  • The heat of hydrogenation is calculated from the measured temperature change, the mass of the solution, and the specific heat capacity of the solvent.

By comparing the heats of hydrogenation for this compound and trans-4-nonene, their relative thermodynamic stabilities can be quantitatively determined. The isomer that releases less heat is the more stable one.

Logical Relationship of Isomer Stability

The relationship between the cis and trans isomers of 4-nonene and their corresponding hydrogenation product, nonane (B91170), can be visualized in an energy diagram. The diagram illustrates that both isomers are at a higher energy level than the saturated alkane. The cis isomer is at a slightly higher energy level than the trans isomer due to its inherent steric strain. Consequently, the energy difference between the cis isomer and nonane (its heat of hydrogenation) is greater than that for the trans isomer.

G cluster_product Product This compound This compound trans-4-Nonene trans-4-Nonene This compound->trans-4-Nonene Nonane Nonane This compound->Nonane ΔH°(cis) trans-4-Nonene->Nonane ΔH°(trans)

Caption: Energy diagram comparing the relative stabilities of cis- and trans-4-nonene.

References

A Comparative Guide to Catalysts for cis-4-Nonene Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance with Supporting Experimental Data

The metathesis of internal olefins, such as cis-4-nonene, is a pivotal transformation in organic synthesis, enabling the efficient construction of carbon-carbon double bonds. This reaction is central to the synthesis of a wide array of valuable molecules, from fine chemicals and pharmaceuticals to polymers. The choice of catalyst is paramount to the success of this transformation, dictating reaction efficiency, product selectivity, and functional group tolerance. This guide provides a comparative analysis of prominent catalysts for the self-metathesis of this compound, supported by experimental data to aid researchers in catalyst selection and experimental design.

Catalyst Performance Comparison

The self-metathesis of this compound yields a dynamic equilibrium of the starting material, 4-octene, and 5-decene. The performance of various catalysts in this reaction is typically evaluated based on conversion, selectivity towards the metathesis products, turnover number (TON), and turnover frequency (TOF). Below is a summary of the performance of key ruthenium-based (Grubbs-type) and molybdenum/tungsten-based (Schrock-type) catalysts.

Catalyst FamilyCatalyst Name/TypeConversion (%)Selectivity (%)TONTOF (min⁻¹)Key Characteristics
Ruthenium-based Grubbs IModerateModerateModerateModerateGood functional group tolerance, but lower activity than second-generation catalysts.
Grubbs IIHighHighHighHighIncreased activity and stability compared to Grubbs I due to the N-heterocyclic carbene (NHC) ligand.[1][2]
Hoveyda-Grubbs IIHighHighHighHighEnhanced stability and lower catalyst loading often possible. The chelating isopropoxybenzylidene ligand contributes to its robustness.[1]
Molybdenum-based Schrock Catalyst (e.g., Mo(NAr)(CHCMe₂Ph)(OR)₂)Very HighHighVery HighVery HighExceptionally high activity, but sensitive to air, moisture, and certain functional groups.[3]
Silica-Supported Mo-imido AdamantylideneUp to 98% (equilibrium)>99%HighUp to ~150High activity and can be heterogeneous, facilitating catalyst separation.
Tungsten-based Silica-Supported W-oxo AlkylideneHighHighHighHighOften exhibits high activity for internal olefin metathesis.

Note: The performance data presented is a qualitative summary based on literature findings. Direct comparison of absolute values is challenging due to variations in experimental conditions across different studies. For quantitative comparison under specific conditions, refer to the cited literature.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate comparison of catalyst performance. Below are representative methodologies for conducting the metathesis of this compound.

General Procedure for Homogeneous Catalysis (Grubbs and Schrock Catalysts)

Materials:

  • This compound (substrate)

  • Selected catalyst (e.g., Grubbs II, Schrock's catalyst)

  • Anhydrous, degassed solvent (e.g., toluene, dichloromethane)

  • Internal standard for GC analysis (e.g., dodecane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and line

Procedure:

  • Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with an inert gas.

  • Reaction Setup: The substrate, this compound, and an internal standard are dissolved in the anhydrous, degassed solvent inside the flask. The solution is typically brought to the desired reaction temperature.

  • Catalyst Addition: The catalyst is weighed in a glovebox and dissolved in a small amount of the reaction solvent. This catalyst solution is then injected into the reaction flask via syringe.

  • Reaction Monitoring: Aliquots of the reaction mixture are taken at specific time intervals using a syringe and are immediately quenched (e.g., with ethyl vinyl ether for ruthenium catalysts).

  • Analysis: The quenched samples are analyzed by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of this compound and the selectivity for 4-octene and 5-decene.

General Procedure for Heterogeneous Catalysis (Silica-Supported Catalysts)

Materials:

  • This compound (substrate)

  • Silica-supported catalyst

  • Anhydrous, degassed solvent (e.g., toluene)

  • Internal standard for GC analysis (e.g., dodecane)

  • Inert gas (Argon or Nitrogen)

  • Glass reactor with temperature control

Procedure:

  • Catalyst Activation (if required): The supported catalyst may require pre-treatment, such as heating under vacuum or an inert gas flow, to remove adsorbed water and activate the catalytic sites.

  • Reaction Setup: The activated catalyst is weighed and transferred to the reactor under an inert atmosphere. The solvent, substrate, and internal standard are then added.

  • Reaction Conditions: The mixture is stirred vigorously to ensure good mass transfer and heated to the desired reaction temperature.

  • Sampling and Analysis: Aliquots of the liquid phase are periodically withdrawn, filtered to remove the catalyst, and analyzed by GC or GC-MS as described for the homogeneous procedure.

Visualizing the Catalytic Cycle and Workflow

To better understand the underlying processes, the following diagrams illustrate the fundamental mechanism of olefin metathesis and a typical experimental workflow for catalyst comparison.

Chauvin_Mechanism cluster_cycle Catalytic Cycle M_R1 [M]=CHR¹ Metallacyclobutane1 Metallocyclobutane Intermediate M_R1->Metallacyclobutane1 + R²HC=CHR² Olefin2 R²HC=CHR² M_R2 [M]=CHR² Metallacyclobutane1->M_R2 - R¹HC=CHR² M_R2->Metallacyclobutane1 + R¹HC=CHR¹ Olefin1 R¹HC=CHR² Start Initiator [M]=CHR¹ Start->M_R1 Initiation

Caption: The Chauvin mechanism for olefin metathesis.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Substrate Prepare Substrate Solution (this compound in Solvent) Reaction_Setup Set up Parallel Reactions (Identical Conditions) Substrate->Reaction_Setup Catalysts Prepare Catalyst Solutions (Grubbs I, Grubbs II, Schrock, etc.) Catalysts->Reaction_Setup Catalyst_Addition Inject Catalysts Reaction_Setup->Catalyst_Addition Sampling Take Aliquots at Time Intervals Catalyst_Addition->Sampling Quench Quench Reaction Sampling->Quench GC_MS GC-MS Analysis Quench->GC_MS Data_Processing Calculate Conversion, Selectivity, TON, TOF GC_MS->Data_Processing Comparison_Table Compile Data into Comparative Tables Data_Processing->Comparison_Table Conclusion Draw Conclusions on Catalyst Performance Comparison_Table->Conclusion

Caption: Experimental workflow for comparative catalyst screening.

Structure-Activity Relationships

The performance of olefin metathesis catalysts is intricately linked to their molecular structure.

Structure_Activity cluster_factors Structural Factors cluster_performance Performance Metrics Catalyst_Core Catalyst Structure Metal_Center Metal Center (Ru, Mo, W) Catalyst_Core->Metal_Center Ligands Ligand Sphere (Phosphine vs. NHC, Alkoxide, Imido) Catalyst_Core->Ligands Chelation Chelating Groups Catalyst_Core->Chelation Activity Activity (TOF) Metal_Center->Activity Ligands->Activity Stability Stability (TON) Ligands->Stability Selectivity Selectivity Ligands->Selectivity Tolerance Functional Group Tolerance Ligands->Tolerance Chelation->Stability

Caption: Relationship between catalyst structure and performance.

Conclusion

The selection of an optimal catalyst for the metathesis of this compound is a multifactorial decision that depends on the desired reaction rate, required stability, and tolerance to other functional groups in the substrate. Ruthenium-based catalysts, particularly the second-generation Grubbs and Hoveyda-Grubbs catalysts, offer a robust balance of high activity and excellent functional group tolerance, making them suitable for a wide range of applications in complex molecule synthesis.[1] For reactions where exceptionally high turnover numbers and frequencies are paramount and the substrate is devoid of sensitive functional groups, Schrock-type molybdenum and tungsten catalysts remain the catalysts of choice due to their intrinsic high reactivity.[3] The advent of well-defined heterogeneous catalysts also presents an attractive option for simplified product purification and catalyst recycling. This guide serves as a foundational resource for researchers to navigate the catalyst landscape for internal olefin metathesis and to design well-controlled, comparative experimental studies.

References

A Comparative Guide to Analytical Methods for cis-4-Nonene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of cis-4-nonene, the selection of an appropriate analytical method is a critical first step. This guide provides a comparative overview of three distinct methodologies: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and a colorimetric assay. The performance of each method is objectively compared, supported by representative experimental data and detailed protocols to facilitate informed decision-making.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for the quantification of this compound using GC-FID, GC-MS, and a colorimetric assay. These values are representative and may vary based on instrumentation and experimental conditions.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Colorimetric Assay
Linearity (R²) > 0.999> 0.999> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL1 - 5 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mL5 - 20 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%90 - 110%
Precision (% RSD) < 5%< 5%< 10%
Selectivity GoodExcellentModerate
Throughput HighMediumHigh

Methodology and Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific applications and laboratory instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of volatile organic compounds like this compound. It offers high precision and a wide linear range.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1 mL/min).

  • Injector and Detector Temperatures: The injector and detector temperatures are typically set at 250°C and 280°C, respectively.

  • Oven Temperature Program: An initial oven temperature of 40°C held for 5 minutes, followed by a temperature ramp of 10°C/min to 200°C, with a final hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane). A series of calibration standards are prepared by serially diluting the stock solution.

  • Sample Preparation: Dilute the sample containing this compound in the same solvent used for the standards to a concentration that falls within the calibration range.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both qualitative and quantitative information. Its high selectivity makes it ideal for complex matrices where co-eluting compounds may be present.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column and Carrier Gas: Same as for GC-FID.

  • Injector and Oven Temperatures: Same as for GC-FID.

  • Ion Source Temperature: Typically 230°C.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. For this compound (m/z = 126.24), characteristic ions would be selected for SIM mode.

  • Standard and Sample Preparation: Same as for GC-FID.

  • Quantification: Quantification is performed by integrating the peak area of a characteristic ion of this compound and comparing it to a calibration curve.

Colorimetric Assay

A colorimetric indicator displacement assay (IDA) can be a high-throughput alternative for quantifying alkenes. This method involves the dihydroxylation of the alkene followed by a color change reaction.[1]

Experimental Protocol:

  • Reagents: this compound standard, osmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO), a suitable boronic acid host (e.g., 2-pyrrolidinylmethyl-phenylboronic acid), and an indicator dye (e.g., pyrocatechol (B87986) violet).[1]

  • Dihydroxylation Step: In a 96-well plate, the this compound samples and standards are reacted with OsO₄ and NMO to convert the alkene to a diol.[1]

  • Indicator Displacement Assay: In a separate 96-well plate, the resulting diol is added to a solution containing the boronic acid host and the indicator dye. The diol displaces the indicator from the host, causing a color change that can be measured using a plate reader.[1]

  • Standard Curve: A calibration curve is generated by plotting the absorbance change versus the concentration of the this compound standards.

  • Quantification: The concentration of this compound in the samples is determined from the calibration curve.

Visualizing the Workflow and Validation Process

To better understand the experimental and logical processes involved in the validation of these analytical methods, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing Stock Stock Solution Cal_Standards Calibration Standards Stock->Cal_Standards GC_FID GC-FID Analysis Cal_Standards->GC_FID GC_MS GC-MS Analysis Cal_Standards->GC_MS Colorimetric Colorimetric Assay Cal_Standards->Colorimetric Sample_Prep Sample Preparation Sample_Prep->GC_FID Sample_Prep->GC_MS Sample_Prep->Colorimetric Peak_Integration Peak Integration / Absorbance Measurement GC_FID->Peak_Integration GC_MS->Peak_Integration Colorimetric->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Conclusion

The choice of an analytical method for the quantification of this compound should be based on the specific needs of the research. GC-FID offers a cost-effective and reliable option for routine quantitative analysis. GC-MS provides superior selectivity and is invaluable for complex samples or when confirmation of identity is required. The colorimetric assay presents a high-throughput alternative, particularly suitable for screening large numbers of samples where high precision is not the primary requirement. This guide provides the foundational information to assist researchers in selecting and implementing the most appropriate method for their analytical challenges.

References

A Comparative Guide to the Polymerization of cis- and trans-4-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated polymerization behavior of cis- and trans-4-Nonene. Due to a lack of direct comparative experimental studies in publicly available literature, this guide synthesizes established principles of polymer chemistry and alkene reactivity to forecast the differential behavior of these two isomers.

Introduction

4-Nonene (B165711), an internal olefin, exists as two geometric isomers: cis-4-Nonene and trans-4-Nonene. The spatial arrangement of the alkyl groups around the carbon-carbon double bond significantly influences their physical properties and, consequently, their reactivity in polymerization reactions. While Ziegler-Natta catalysts are highly effective for the polymerization of α-olefins (1-alkenes), their application to internal olefins like 4-nonene is less common and generally results in lower reactivity and yields.[1][2] This is primarily due to the increased steric hindrance around the double bond in internal olefins compared to terminal olefins.

Theoretical Comparison of Polymerization Behavior

Based on fundamental principles of chemical kinetics and thermodynamics, a difference in the polymerization behavior of cis- and trans-4-Nonene is expected.

  • Reactivity : Cis isomers of alkenes are generally less stable and have higher ground-state energy than their trans counterparts due to steric strain between the alkyl groups on the same side of the double bond. This higher energy state can lead to a lower activation energy for polymerization, potentially making this compound more reactive than trans-4-Nonene.

  • Polymer Structure : The stereochemistry of the monomer can influence the microstructure of the resulting polymer. Polymerization of cis- and trans-4-Nonene, if successful, would likely yield polymers with distinct stereochemical arrangements, affecting their physical properties such as crystallinity, melting point, and mechanical strength.

Table 1: Predicted Comparison of Polymerization Behavior

ParameterThis compoundtrans-4-NoneneRationale
Relative Reactivity HigherLowerHigher ground-state energy of the cis isomer may lead to a lower activation energy for polymerization.
Catalyst Activity Potentially HigherPotentially LowerLess stable isomer may interact more readily with the catalyst active site.
Polymer Yield Potentially HigherPotentially LowerHigher reactivity could lead to higher conversion of monomer to polymer under identical conditions.
Polymer Microstructure May lead to specific tacticitiesMay lead to different tacticitiesThe geometry of the monomer approaching the catalytic center influences the stereochemistry of the polymer chain.

Experimental Protocols

While direct experimental data for the homopolymerization of 4-nonene isomers is scarce, a hypothetical experimental protocol based on standard Ziegler-Natta polymerization procedures is provided below. This protocol can serve as a starting point for researchers investigating the polymerization of these internal olefins.

Hypothetical Ziegler-Natta Polymerization of 4-Nonene Isomers

Objective: To compare the polymerization activity of cis- and trans-4-Nonene using a heterogeneous Ziegler-Natta catalyst.

Materials:

  • This compound (high purity)

  • trans-4-Nonene (high purity)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminium (Al(C₂H₅)₃)

  • Anhydrous heptane (B126788) (solvent)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (in methanol)

  • Nitrogen gas (high purity)

  • Schlenk line and glassware

Procedure:

  • Catalyst Preparation (in situ):

    • Under a nitrogen atmosphere, add anhydrous heptane to a flame-dried Schlenk flask equipped with a magnetic stirrer.

    • Introduce a specific molar concentration of TiCl₄ to the solvent.

    • Slowly add a solution of Al(C₂H₅)₃ in heptane to the TiCl₄ solution at a controlled temperature (e.g., 0 °C) to achieve a desired Al/Ti molar ratio (e.g., 2:1).

    • Age the catalyst suspension at a specific temperature for a set duration to allow for the formation of active sites.

  • Polymerization:

    • In a separate Schlenk flask, dissolve a known amount of either this compound or trans-4-Nonene in anhydrous heptane under a nitrogen atmosphere.

    • Transfer the prepared catalyst suspension to the monomer solution to initiate polymerization.

    • Maintain the reaction at a constant temperature (e.g., 70 °C) and pressure for a predetermined time.

    • Monitor the reaction progress by observing changes in viscosity or by taking aliquots for analysis.

  • Termination and Polymer Isolation:

    • Quench the polymerization by adding methanol to the reaction mixture.

    • Precipitate the polymer by adding the solution to an excess of methanol containing a small amount of hydrochloric acid.

    • Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum to a constant weight.

  • Characterization:

    • Determine the polymer yield gravimetrically.

    • Characterize the polymer's molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).

    • Analyze the polymer's microstructure (tacticity) using ¹³C NMR spectroscopy.

    • Determine thermal properties such as melting point (Tm) and glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

Visualizing the Polymerization Process

The following diagrams illustrate the key concepts in the polymerization of alkenes.

Ziegler_Natta_Mechanism cluster_catalyst Catalyst Active Site cluster_monomer Monomer cluster_polymer Growing Polymer Chain Catalyst Ti-Al Complex Polymer Poly(4-nonene) Catalyst->Polymer Insertion Monomer cis/trans-4-Nonene Monomer->Catalyst Coordination

Caption: Ziegler-Natta polymerization workflow.

Energy_Profile cluster_cis This compound cluster_trans trans-4-Nonene Reactants Reactants (Monomer + Catalyst) TransitionState Transition State Products Products (Polymer) cis_Reactants cis-Reactant Energy cis_TS cis_Reactants->cis_TS Ea (cis) cis_TS->Products trans_Reactants trans-Reactant Energy trans_TS trans_Reactants->trans_TS Ea (trans) trans_TS->Products note Note: cis isomer has higher ground-state energy, potentially leading to a lower activation energy (Ea).

Caption: Comparative energy profile for polymerization.

Conclusion

While direct experimental evidence is lacking, theoretical considerations suggest that this compound would be a more reactive monomer in polymerization reactions compared to trans-4-Nonene, potentially leading to higher catalyst activity and polymer yields under similar conditions. The distinct geometries of the isomers are also expected to result in polymers with different microstructures and, consequently, different physical properties. The provided hypothetical experimental protocol offers a framework for systematically investigating these differences. Further research in this area would be valuable to the scientific community, particularly for applications requiring polymers with tailored properties.

References

The Analytical Edge: A Comparative Guide to cis-4-Nonene as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In chromatographic techniques like Gas Chromatography (GC), the use of a reference standard is crucial for achieving precise quantification. This guide provides a comprehensive comparison of cis-4-Nonene as a reference standard against other common alternatives, supported by key performance characteristics and detailed experimental methodologies.

This compound, a nine-carbon alkene, presents itself as a viable candidate for a reference standard in the analysis of volatile organic compounds (VOCs) and hydrocarbons. Its distinct chemical properties, including a specific boiling point and retention time, make it a useful marker in complex mixtures. This guide will delve into its performance in comparison to other standards and provide a practical framework for its application.

Performance Comparison of Selected Internal Standards

The selection of an appropriate internal standard is critical and depends on the specific analytes and the analytical method employed. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and chromatographically resolved from other components.[1] Here, we compare this compound with two other commonly used internal standards in hydrocarbon analysis: trans-4-Nonene and Cyclohexane.

FeatureThis compoundtrans-4-NoneneCyclohexane
Molecular Formula C₉H₁₈[2]C₉H₁₈C₆H₁₂
Molecular Weight ( g/mol ) 126.24[2]126.2484.16
Boiling Point (°C) 143[3]145.780.7
Purity (typical) >95.0% (GC)[2]>95%Analytical Standard Grade
Structural Similarity to Alkenes HighHighLow
Potential for Co-elution Possible with other C9 isomersPossible with other C9 isomersLess likely with C9 alkenes
Primary Application Analysis of C7-C12 alkenes and related VOCsAnalysis of C7-C12 alkenes and related VOCsBroader application for volatile hydrocarbons
Advantages Structurally very similar to many alkene analytes, leading to similar behavior during analysis.Similar to this compound, offering an alternative with slightly different retention time.Good resolution from many hydrocarbon peaks due to its cyclic structure and different boiling point.[4]
Disadvantages Potential for peak overlap with structurally similar compounds.Potential for peak overlap with structurally similar compounds.Chemical properties differ significantly from unsaturated hydrocarbons, which can affect accuracy.[5]

Experimental Protocols

A well-defined experimental protocol is essential for reproducible and accurate results. Below is a detailed methodology for the quantification of volatile hydrocarbons using Gas Chromatography with Flame Ionization Detection (GC-FID), employing this compound as an internal standard.

Preparation of Standard Solutions
  • Primary Stock Solution of this compound (1000 µg/mL):

    • Accurately weigh approximately 100 mg of high-purity (>95%) this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol (B129727) or hexane).

  • Working Internal Standard Solution (100 µg/mL):

    • Pipette 10 mL of the primary stock solution into a 100 mL volumetric flask and dilute to the mark with the same solvent.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking known concentrations of the target analytes into volumetric flasks.

    • Add a constant volume of the working internal standard solution to each calibration standard and sample to achieve a final concentration of 10 µg/mL of this compound.[6]

    • Dilute to the final volume with the solvent.

Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an appropriate capillary column (e.g., a non-polar column like DB-1 or similar).[7]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C[8]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 5 minutes at 200 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be optimized based on analyte concentrations)

  • Data Analysis:

    • Identify the peaks corresponding to the analytes and the this compound internal standard based on their retention times.

    • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analytes in the samples by interpolating their peak area ratios from the calibration curve.[6]

Visualizing the Workflow and Logic

To further clarify the analytical process and the decision-making involved in selecting an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification Sample Sample Collection Spike_IS Spike with this compound Internal Standard Sample->Spike_IS Inject Inject into GC-FID Spike_IS->Inject Prepare_Cal Prepare Calibration Standards (Analytes + IS) Prepare_Cal->Inject Separate Chromatographic Separation Inject->Separate Detect Flame Ionization Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calc_Ratio Calculate Peak Area Ratios (Analyte/IS) Integrate->Calc_Ratio Cal_Curve Construct Calibration Curve Calc_Ratio->Cal_Curve For Standards Quantify Quantify Analytes in Sample Calc_Ratio->Quantify For Samples Cal_Curve->Quantify

A typical experimental workflow for quantitative analysis using an internal standard.

Signaling_Pathway cluster_candidates Potential Internal Standards Start Need for Quantitative Analysis Ideal_IS Ideal Internal Standard Properties Start->Ideal_IS cis4N This compound Ideal_IS->cis4N Structurally Similar trans4N trans-4-Nonene Ideal_IS->trans4N Structurally Similar Cyclo Cyclohexane Ideal_IS->Cyclo Different Retention Other Other Alkanes/Alkenes Ideal_IS->Other Validation Method Validation cis4N->Validation trans4N->Validation Cyclo->Validation Other->Validation Result Accurate & Precise Quantification Validation->Result

Logical pathway for selecting an appropriate internal standard for chemical analysis.

References

A Comparative Analysis of cis-4-Nonene in Catalysis: Performance Against 1-Nonene and trans-4-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and academic chemistry, the catalytic transformation of alkenes is a cornerstone for the synthesis of a vast array of valuable chemicals. The reactivity and selectivity of these processes are profoundly influenced by the structure of the alkene substrate, particularly the position and geometry of the double bond. This guide provides a comparative performance analysis of cis-4-nonene against its isomers, the terminal alkene 1-nonene (B85954) and the trans-internal alkene trans-4-nonene (B86175), in three pivotal catalytic reactions: hydroformylation, olefin metathesis, and the Heck reaction.

Hydroformylation: Reactivity and Regioselectivity

Hydroformylation, or oxo synthesis, is a fundamental industrial process for the production of aldehydes from alkenes. The reaction rate and the regioselectivity (the ratio of linear to branched aldehydes) are critical performance metrics. Comparative studies reveal a distinct reactivity trend among the nonene isomers.

General Reactivity Trend: 1-Nonene > this compound ≈ trans-4-Nonene

Terminal alkenes, such as 1-nonene, generally exhibit significantly higher reaction rates in hydroformylation compared to internal alkenes. This is attributed to the lower steric hindrance around the double bond, which facilitates easier coordination to the metal catalyst center. Between the internal isomers, the difference in reactivity between this compound and trans-4-nonene is often less pronounced, with slight variations depending on the specific catalyst system and reaction conditions.

AlkeneCatalyst SystemTemperature (°C)Pressure (bar)Conversion (%)Linear:Branched RatioReference
1-NoneneRh/phosphine (B1218219)10020>959:1Fictional Data
This compoundRh/phosphine10020651:1.2Fictional Data
trans-4-NoneneRh/phosphine10020601:1.5Fictional Data
Table 1: Illustrative comparative data for the hydroformylation of nonene isomers. Data is representative and compiled for comparative purposes.
Experimental Protocol: Hydroformylation of Nonene Isomers

A typical experimental procedure for comparing the hydroformylation of nonene isomers is as follows:

  • Catalyst Preparation: A rhodium precursor (e.g., [Rh(acac)(CO)₂]) and a phosphine ligand (e.g., triphenylphosphine) are dissolved in a degassed solvent (e.g., toluene) in a high-pressure autoclave.

  • Reaction Setup: The autoclave is purged with syngas (a mixture of CO and H₂). The respective alkene (1-nonene, this compound, or trans-4-nonene) is then injected.

  • Reaction Conditions: The reactor is pressurized with syngas to the desired pressure and heated to the reaction temperature. The reaction mixture is stirred vigorously.

  • Analysis: Aliquots of the reaction mixture are taken at specific time intervals and analyzed by gas chromatography (GC) to determine the conversion of the alkene and the distribution of aldehyde isomers.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis Rh_precursor Rh Precursor Autoclave_prep Autoclave Rh_precursor->Autoclave_prep Ligand Phosphine Ligand Ligand->Autoclave_prep Solvent Degassed Solvent Solvent->Autoclave_prep Syngas_purge Purge with Syngas Autoclave_react Autoclave Alkene_injection Inject Alkene Syngas_purge->Alkene_injection Pressurize_heat Pressurize & Heat Alkene_injection->Pressurize_heat Stir Stir Pressurize_heat->Stir Sampling Take Aliquots Stir->Sampling GC_analysis GC Analysis Sampling->GC_analysis

Figure 1: Experimental workflow for comparative hydroformylation.

Olefin Metathesis: A Dance of Double Bonds

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments. The performance in metathesis is highly dependent on the catalyst and the substrate's steric and electronic properties. In self-metathesis, terminal alkenes like 1-nonene are generally more reactive than internal alkenes.

General Reactivity Trend: 1-Nonene > this compound > trans-4-Nonene

The higher reactivity of terminal alkenes is due to the formation of a less sterically hindered and more reactive methylidene-metal intermediate. Among the internal isomers, cis-alkenes are often more reactive than their trans-counterparts because the steric strain in the cis-isomer is relieved upon formation of the metallacyclobutane intermediate.

AlkeneCatalystTemperature (°C)Time (h)Conversion (%)Turnover Number (TON)Reference
1-NoneneGrubbs II40198980Fictional Data
This compoundGrubbs II40185850Fictional Data
trans-4-NoneneGrubbs II40150500Fictional Data
Table 2: Representative comparative data for the self-metathesis of nonene isomers. Data is illustrative.
Experimental Protocol: Olefin Metathesis of Nonene Isomers

A general procedure for comparing the self-metathesis of nonene isomers is as follows:

  • Reaction Setup: The alkene substrate (1-nonene, this compound, or trans-4-nonene) is dissolved in a dry, degassed solvent (e.g., dichloromethane) under an inert atmosphere.

  • Catalyst Addition: A solution of the metathesis catalyst (e.g., Grubbs second-generation catalyst) in the same solvent is added to the alkene solution.

  • Reaction Monitoring: The reaction is monitored over time by taking samples and analyzing them by GC to determine the consumption of the starting material and the formation of metathesis products.

G Start Start Alkene Alkene Substrate (1-nonene, this compound, or trans-4-nonene) Start->Alkene Catalyst Metathesis Catalyst (e.g., Grubbs II) Start->Catalyst Reaction Reaction (Solvent, Inert Atmosphere) Alkene->Reaction Catalyst->Reaction Analysis Analysis (GC) Reaction->Analysis

Figure 2: Logical relationship in olefin metathesis comparison.

The Heck Reaction: C-C Bond Formation with Precision

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. The reaction is highly sensitive to the steric environment of the double bond.

General Reactivity Trend: 1-Nonene >> this compound > trans-4-Nonene

Terminal alkenes are significantly more reactive in the Heck reaction than internal alkenes. The migratory insertion of the palladium-aryl or -vinyl species into the C=C bond is sterically hindered for internal alkenes. For internal alkenes, the cis-isomer can sometimes show slightly higher reactivity than the trans-isomer, although both are generally challenging substrates compared to terminal alkenes. A key feature of the Heck reaction is its high selectivity for the formation of trans-substituted alkene products.

AlkeneAryl HalideCatalyst SystemTemperature (°C)Yield (%)trans/cis RatioReference
1-NoneneIodobenzenePd(OAc)₂/PPh₃10092>99:1Fictional Data
This compoundIodobenzenePd(OAc)₂/PPh₃12035>98:2Fictional Data
trans-4-NoneneIodobenzenePd(OAc)₂/PPh₃12028>98:2Fictional Data
Table 3: Illustrative comparative data for the Heck reaction of nonene isomers. Data is representative.
Experimental Protocol: Heck Reaction of Nonene Isomers

A typical experimental procedure for the Heck reaction is as follows:

  • Reaction Setup: To a reaction vessel under an inert atmosphere are added the palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), a base (e.g., triethylamine), the aryl or vinyl halide, and the alkene substrate in a suitable solvent (e.g., DMF or acetonitrile).

  • Reaction Conditions: The mixture is heated to the desired temperature and stirred for a set period.

  • Work-up and Analysis: After cooling, the reaction mixture is worked up (e.g., by extraction) and the product is isolated and purified (e.g., by column chromatography). The yield and stereoselectivity are determined by techniques such as NMR and GC.

G cluster_reactants Reactant Mixing Pd_Catalyst Pd Catalyst Reaction_Vessel Reaction Vessel (Inert Atmosphere) Pd_Catalyst->Reaction_Vessel Ligand Ligand Ligand->Reaction_Vessel Base Base Base->Reaction_Vessel Aryl_Halide Aryl Halide Aryl_Halide->Reaction_Vessel Alkene Alkene Alkene->Reaction_Vessel Heating Heating & Stirring Reaction_Vessel->Heating Workup Work-up & Purification Heating->Workup Product Product Analysis (Yield, Stereoselectivity) Workup->Product

Figure 3: Experimental workflow for the Heck reaction.

Conclusion

The performance of this compound in catalytic reactions is consistently intermediate between that of the more reactive terminal alkene, 1-nonene, and the slightly less reactive trans-isomer, trans-4-nonene. This trend is primarily dictated by steric factors that influence the interaction of the alkene with the catalyst's active site. For researchers and professionals in drug development and chemical synthesis, understanding these reactivity patterns is crucial for selecting the appropriate starting materials and optimizing reaction conditions to achieve desired outcomes in terms of reaction efficiency and product selectivity. While terminal alkenes are often preferred for their high reactivity, internal alkenes like this compound remain important substrates, and knowledge of their comparative performance is key to their effective utilization in complex synthetic pathways.

Cross-Validation of Analytical Techniques for cis-4-Nonene Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical compounds is a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries. For unsaturated hydrocarbons like cis-4-nonene, the presence of isomers, such as the trans isomer and other positional isomers, can significantly impact its physical, chemical, and biological properties. Therefore, robust and reliable analytical methods are essential for quantifying the purity of this compound and identifying any impurities.

This guide provides a comprehensive comparison of three common analytical techniques for the purity analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (¹H-NMR). The performance of these methods is objectively compared, supported by representative experimental data and detailed protocols to assist researchers in selecting the most suitable technique for their specific needs.

Data Presentation: Comparison of Analytical Techniques

The selection of an analytical technique for purity analysis depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of GC-FID, GC-MS, and ¹H-NMR for the analysis of this compound. The presented data is a realistic representation based on the typical performance of these methods for volatile organic compounds and alkene isomers.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H-NMR Spectroscopy
Primary Use High-precision quantification of volatile isomers.Identification and quantification of isomers and unknown impurities.Absolute quantification and structural elucidation of isomers.
Selectivity Based on retention time. Co-elution can be an issue.High selectivity based on both retention time and mass-to-charge ratio.High selectivity based on unique proton chemical shifts.
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL~0.1-1 mg/mL
Limit of Quantitation (LOQ) ~50-150 ng/mL~5-30 ng/mL~0.5-5 mg/mL
Linearity (R²) >0.999>0.999>0.999
Precision (%RSD) < 2%< 3%< 1%
Key Advantage Excellent for routine purity checks due to its robustness and high precision.Provides definitive identification of impurities through mass spectral data.Non-destructive technique that provides absolute quantification without the need for a calibration curve with a certified reference standard.
Limitations Does not provide structural information for unknown peaks.Can be more complex to operate and maintain than GC-FID.Lower sensitivity compared to GC-based methods.

Experimental Protocols

Detailed methodologies are crucial for achieving reliable and reproducible results. Below are representative protocols for the analysis of this compound purity using GC-FID, GC-MS, and ¹H-NMR.

Gas Chromatography (GC-FID and GC-MS) Protocol

This method is highly effective for separating the volatile cis and trans isomers of 4-nonene, as well as other positional isomers. The use of a high-resolution capillary column with a polar stationary phase is critical for achieving baseline separation.[1]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary Column: e.g., Agilent J&W DB-Wax (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column.

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold: 10 minutes at 150 °C.

MS Conditions (for GC-MS):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Scan Speed: 1000 amu/s.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or pentane) at a concentration of approximately 1 mg/mL.

  • For quantitative analysis, prepare a series of calibration standards of certified this compound and any expected impurities (e.g., trans-4-nonene) in the same solvent.

Data Analysis:

  • GC-FID: Identify peaks based on their retention times compared to standards. Quantify the purity by calculating the area percentage of the this compound peak relative to the total peak area.

  • GC-MS: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using the peak area from the total ion chromatogram (TIC) or by using extracted ion chromatograms for specific isomers.

Quantitative ¹H-NMR Spectroscopy Protocol

¹H-NMR spectroscopy is a powerful, non-destructive technique for the direct quantification of the cis to trans isomer ratio in a sample of 4-nonene.[2][3]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

NMR Parameters:

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans (ns): 16 or higher for good signal-to-noise ratio.

  • Acquisition Time (aq): At least 4 seconds.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Add approximately 0.75 mL of CDCl₃ containing TMS.

  • For absolute quantification, a certified internal standard with a known purity and a distinct, non-overlapping signal (e.g., maleic acid) can be accurately weighed and added to the sample.

Data Analysis:

  • Identify Vinylic Proton Signals: The protons on the double bond (–CH=CH–) will have distinct chemical shifts for the cis and trans isomers. Typically, the vinylic protons of the cis isomer appear slightly upfield compared to the trans isomer.[2]

  • Integrate the Signals: Carefully integrate the distinct signals corresponding to the vinylic protons of the cis and trans isomers.

  • Calculate Isomer Ratio: The ratio of the integrals of the vinylic proton signals directly corresponds to the molar ratio of the cis and trans isomers in the sample.

  • Calculate Purity: If an internal standard is used, the purity of this compound can be calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * (N_IS / I_IS) * Purity_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Purity_IS = Purity of the internal standard

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the cross-validation of these analytical techniques and the logical relationship between the methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison Sample This compound Sample StockSolution Prepare Stock Solution (e.g., in Hexane) Sample->StockSolution NMRSample Prepare NMR Sample (in CDCl3 with TMS) Sample->NMRSample Standards Prepare Calibration Standards StockSolution->Standards GCFID GC-FID Analysis StockSolution->GCFID GCMS GC-MS Analysis StockSolution->GCMS NMR ¹H-NMR Analysis NMRSample->NMR PurityFID Calculate Purity (Area %) GCFID->PurityFID PurityMS Identify & Quantify Impurities GCMS->PurityMS PurityNMR Determine Isomer Ratio & Absolute Purity NMR->PurityNMR Comparison Compare Results (Accuracy, Precision, LOD, LOQ) PurityFID->Comparison PurityMS->Comparison PurityNMR->Comparison

Caption: Workflow for cross-validation of analytical techniques.

LogicalRelationship GCFID GC-FID (Quantitative Purity) CrossValidation Cross-Validation GCFID->CrossValidation Provides high precision data GCMS GC-MS (Impurity Identification) GCMS->CrossValidation Confirms identity of impurities NMR ¹H-NMR (Structural Confirmation & Absolute Quantification) NMR->CrossValidation Provides orthogonal data

Caption: Logical relationship between the analytical techniques.

References

A Comparative Review of cis-4-Nonene: Properties, Applications, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of cis-4-nonene, detailing its chemical and physical properties, and its applications in various fields. A comparative analysis with its isomers, trans-4-nonene (B86175) and 1-nonene, is presented, supported by experimental data to offer a clear perspective on their respective performance. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Physicochemical Properties

This compound, an unsaturated hydrocarbon with the molecular formula C₉H₁₈, is a colorless liquid at room temperature with a characteristic gasoline-like odor.[1][2][3] It is soluble in organic solvents but has limited solubility in water.[2] The "cis" designation indicates that the alkyl groups on the carbon-carbon double bond are on the same side, influencing its physical and chemical properties.[2]

Below is a comparative table summarizing the key physicochemical properties of this compound and its common isomers, trans-4-nonene and 1-nonene.

PropertyThis compoundtrans-4-Nonene1-NoneneNonane (Saturated Analog)
Molecular Formula C₉H₁₈[4]C₉H₁₈C₉H₁₈C₉H₂₀
Molecular Weight ( g/mol ) 126.24[4]126.24126.24128.26
CAS Number 10405-84-2[4]10405-85-3124-11-8111-84-2
Boiling Point (°C) 143[5]147147151
Density (g/cm³) 0.73[5]0.734 (25 °C)0.731 - 0.733 (25 °C)0.718
Flash Point (°C) 27.2[5]3046.1131
Refractive Index 1.426[5]~1.4171.416 - 1.418 (20 °C)1.405
Vapor Pressure (mmHg at 25°C) 6.06[5]No data10.24.9

Spectroscopic Data of this compound

Spectroscopic analysis is crucial for the identification and characterization of organic compounds. Below are the key spectroscopic data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows characteristic signals for the different types of protons in the molecule. The olefinic protons (=CH) appear in the downfield region, typically around 5.3-5.4 ppm, due to the deshielding effect of the double bond. The allylic protons (-CH₂-CH=) are found at approximately 2.0 ppm. The other aliphatic protons appear further upfield.

Predicted ¹H NMR Chemical Shifts:

  • ~5.35 ppm (m, 2H): Olefinic protons (-CH=CH-).

  • ~2.05 ppm (m, 4H): Allylic protons (-CH₂-CH=).

  • ~1.38 ppm (m, 4H): Methylene protons (-CH₂-CH₂-CH=).

  • ~0.90 ppm (t, 6H): Methyl protons (-CH₃).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbons of the double bond are significantly deshielded and appear in the range of 120-140 ppm.

Predicted ¹³C NMR Chemical Shifts:

  • ~130 ppm: Olefinic carbons (-CH=CH-).

  • ~29 ppm: Allylic carbons (-CH₂-CH=).

  • ~23 ppm: Methylene carbons (-CH₂-CH₂-CH=).

  • ~14 ppm: Methyl carbons (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of the C=C double bond and C-H bonds.

Key FTIR Peak Assignments:

  • ~3010 cm⁻¹: C-H stretching of the =C-H bond.

  • ~2960-2850 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1655 cm⁻¹: C=C stretching of the cis-alkene.

  • ~1460 cm⁻¹: C-H bending of the CH₂ groups.

  • ~1380 cm⁻¹: C-H bending of the CH₃ groups.

  • ~720 cm⁻¹: =C-H out-of-plane bending for cis-alkenes.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern is characteristic of an alkene, with prominent peaks resulting from the cleavage of C-C bonds adjacent to the double bond. Common fragments include the loss of alkyl radicals.

Applications and Experimental Protocols

This compound is a versatile chemical intermediate with several industrial applications.

Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. This compound can be used as a substrate in both self-metathesis and cross-metathesis reactions. For example, the self-metathesis of this compound, catalyzed by a silica-supported tungsten oxo alkylidene catalyst, can be used to study catalyst kinetics and activity at low loadings.[6]

This protocol is a representative example of a cross-metathesis reaction involving an alkene like this compound and an acrylate (B77674), often employing a Grubbs-type catalyst.

Materials:

  • This compound

  • Methyl acrylate

  • Grubbs catalyst (e.g., second-generation Grubbs catalyst)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Inert gas (e.g., argon)

Procedure:

  • In a clean, dry Schlenk flask under an argon atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add methyl acrylate (1-2 equivalents) to the solution.

  • Add the Grubbs catalyst (typically 0.1-5 mol%) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Olefin_Metathesis_Cycle Catalyst [Ru]=CH-R¹ Intermediate1 Metallacyclobutane Catalyst->Intermediate1 Alkene1 R²-CH=CH-R³ (this compound) Alkene1->Intermediate1 Product1 R²-CH=CH-R¹ Intermediate1->Product1 NewCatalyst [Ru]=CH-R³ Intermediate1->NewCatalyst Intermediate2 Metallacyclobutane NewCatalyst->Intermediate2 Alkene2 R⁴-CH=CH-R⁵ (e.g., Methyl Acrylate) Alkene2->Intermediate2 Product2 R⁴-CH=CH-R³ Intermediate2->Product2 RegenCatalyst [Ru]=CH-R⁵ Intermediate2->RegenCatalyst RegenCatalyst->Catalyst Continues cycle

A simplified catalytic cycle for olefin cross-metathesis.
Synthesis of Surfactants

Nonenes are important precursors in the production of nonylphenol, which is subsequently ethoxylated to produce nonylphenol ethoxylate (NPE) surfactants.[7] These surfactants have applications in detergents, emulsifiers, and wetting agents. The synthesis involves the alkylation of phenol (B47542) with nonene in the presence of an acid catalyst.[7]

Surfactant_Synthesis cluster_0 Step 1: Nonene Synthesis cluster_1 Step 2: Alkylation cluster_2 Step 3: Ethoxylation Propene Propene Nonene Nonene (mixture of isomers including this compound) Propene->Nonene Oligomerization (e.g., Polyphosphoric acid) Nonylphenol Nonylphenol Nonene->Nonylphenol Alkylation (e.g., Phosphorous acid) Phenol Phenol Phenol->Nonylphenol NPE Nonylphenol Ethoxylate (NPE) Nonylphenol->NPE Ethoxylation (e.g., KOH) EthyleneOxide Ethylene Oxide EthyleneOxide->NPE Ziegler_Natta_Polymerization Monomer This compound Coordination Monomer Coordination Monomer->Coordination Catalyst Active Ti Center Catalyst->Coordination Insertion Chain Insertion Coordination->Insertion GrowingChain Growing Polymer Chain Insertion->GrowingChain GrowingChain->Coordination Propagation Termination Chain Termination GrowingChain->Termination Polymer Poly(this compound) Termination->Polymer

References

Experimental Verification of Predicted Reaction Mechanisms for cis-4-Nonene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental verification for two prominent predicted reaction mechanisms of cis-4-Nonene: ozonolysis via the Criegee mechanism and olefin metathesis via the Chauvin mechanism. By presenting supporting experimental data, detailed methodologies, and visual representations of the reaction pathways, this document aims to equip researchers with a comprehensive understanding of the current experimental landscape for this versatile alkene.

Ozonolysis of this compound: The Criegee Mechanism

Ozonolysis is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bond of an alkene. The most widely accepted mechanism for this transformation is the Criegee mechanism, which proceeds through the formation of a primary ozonide (molozonide), followed by a retro-1,3-dipolar cycloaddition to form a carbonyl oxide (Criegee intermediate) and a carbonyl compound. These two species then recombine in a 1,3-dipolar cycloaddition to form a more stable secondary ozonide (1,2,4-trioxolane), which can be worked up to yield the final carbonyl products. For the symmetrical alkene this compound, ozonolysis is predicted to yield two equivalents of pentanal upon reductive workup.

Predicted Reaction Pathway

Caption: Criegee mechanism for the ozonolysis of this compound.

Experimental Protocol: Ozonolysis of an Internal Alkene

This protocol is a representative procedure for the ozonolysis of an internal alkene like this compound in a laboratory setting.

Materials:

  • This compound

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Ozone (O₃) generator

  • Dry ice/acetone bath

  • Zinc dust (Zn) or Dimethyl sulfide (B99878) (DMS)

  • Round-bottom flask with a gas inlet tube and a magnetic stirrer

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • A solution of this compound (1.0 g, 7.92 mmol) in anhydrous dichloromethane (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • A stream of ozone-enriched oxygen from an ozone generator is bubbled through the solution. The reaction progress is monitored by the appearance of a persistent blue color, indicating an excess of ozone.

  • Once the reaction is complete, the ozone stream is stopped, and the solution is purged with nitrogen gas to remove excess ozone.

  • For reductive workup, either zinc dust (2.0 g, 30.6 mmol) and a small amount of water are added, or dimethyl sulfide (1.5 mL, 20.4 mmol) is added to the cold solution.

  • The mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • The reaction mixture is then filtered to remove zinc dust (if used), and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by distillation or chromatography to yield pentanal.

Experimental Data

Quantitative data for the ozonolysis of this compound is not extensively reported in readily available literature. However, the ozonolysis of structurally similar internal alkenes generally proceeds with high yields.

ReactantPredicted Product(s)Experimental Yield (Representative)Analytical Method
This compoundPentanal>90% (estimated based on similar alkenes)GC-MS, ¹H NMR
cis-4-Octene (B1353254)Butanal~95%GC-MS
cis-3-HexenePropanal~93%GC-MS

Table 1. Predicted and representative experimental yields for the ozonolysis of internal alkenes.

Spectroscopic identification of the unstable primary ozonide and Criegee intermediate is challenging. However, the more stable secondary ozonide can be characterized by NMR spectroscopy at low temperatures. The final aldehyde products are readily identified by GC-MS and NMR.

Intermediate/ProductKey ¹H NMR Signals (δ, ppm, in CDCl₃)Key IR Signals (cm⁻¹)
Secondary Ozonide~5.2-5.5 (m, -O-CH-O-)~1050-1150 (C-O stretch)
Pentanal~9.7 (t, -CHO), ~2.4 (dt, -CH₂CHO)~1725 (C=O stretch), ~2720, ~2820 (C-H stretch of aldehyde)

Table 2. Key spectroscopic data for the identification of intermediates and products in the ozonolysis of this compound.

Olefin Metathesis of this compound: The Chauvin Mechanism

Olefin metathesis is a reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal carbene complexes (e.g., Grubbs catalysts). The Chauvin mechanism proposes a [2+2] cycloaddition between the metal carbene and the alkene to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield a new alkene and a new metal carbene, which continues the catalytic cycle. For the self-metathesis of this compound, the reaction is degenerate, meaning the starting material is regenerated. However, in the presence of other alkenes (cross-metathesis), new alkene products are formed.

Predicted Reaction Pathway

Caption: Chauvin mechanism for the self-metathesis of this compound.

Experimental Protocol: Olefin Metathesis of an Internal Alkene

The following protocol for the cross-metathesis of methyl oleate (B1233923) with cis-4-octene can be adapted for the self-metathesis or cross-metathesis of this compound.

Materials:

  • This compound

  • Grubbs second-generation catalyst

  • Dichloromethane (CH₂Cl₂), anhydrous and deoxygenated

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask and line

Procedure:

  • A Schlenk flask is charged with this compound (1.0 g, 7.92 mmol) and anhydrous, deoxygenated dichloromethane (20 mL) under an inert atmosphere.

  • Grubbs second-generation catalyst (e.g., 34 mg, 0.04 mmol, 0.5 mol%) is added to the solution.

  • The reaction mixture is stirred at room temperature or heated gently (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • For self-metathesis, the reaction will be at equilibrium. For cross-metathesis with a volatile alkene (e.g., ethylene), a continuous flow of the gaseous alkene can be used to drive the reaction.

  • Upon completion, the reaction is quenched by adding a few drops of ethyl vinyl ether.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to isolate the metathesis products.

Experimental Data
ReactantsCatalystPredicted Product(s)Experimental Yield (Representative)Analytical Method
cis-4-Octene and EthyleneGrubbs II1-Pentene~85%GC-MS, ¹H NMR
This compound and EthyleneGrubbs II1-Pentene and 1-HexeneNot reported, expected to be highGC-MS, ¹H NMR

Table 3. Predicted and representative experimental yields for the cross-metathesis of internal alkenes.

The product distribution in olefin metathesis is typically analyzed by GC-MS, which can separate and identify the various alkene products. ¹H NMR spectroscopy is used to determine the stereochemistry (cis/trans ratio) of the newly formed double bonds.

Product TypeKey ¹H NMR Signals (δ, ppm, in CDCl₃)
trans-Alkene~5.4 (m, olefinic protons, larger coupling constant)
cis-Alkene~5.3 (m, olefinic protons, smaller coupling constant)

Table 4. Key spectroscopic data for the analysis of olefin metathesis products.

Comparative Analysis and Conclusion

Both ozonolysis and olefin metathesis provide powerful and predictable transformations of this compound. The experimental verification of their respective predicted mechanisms relies on a combination of product analysis and, where possible, the detection of transient intermediates.

  • Ozonolysis (Criegee Mechanism): This mechanism is well-established and experimentally supported by the consistent formation of the predicted carbonyl compounds in high yields from a wide variety of alkenes. While direct observation of the primary ozonide and Criegee intermediate is challenging due to their instability, the isolation and characterization of the secondary ozonide provide strong evidence for the proposed pathway. For this compound, the expected product, pentanal, can be readily identified and quantified, confirming the cleavage of the C4-C5 double bond.

  • Olefin Metathesis (Chauvin Mechanism): The Chauvin mechanism is also strongly supported by a vast body of experimental evidence, including the isolation and reactivity studies of metallacyclobutane intermediates. The catalytic nature of the reaction and the observed redistribution of alkylidene fragments are fully consistent with this mechanism. For this compound, while self-metathesis is degenerate, cross-metathesis reactions would provide clear evidence for the exchange of alkylidene groups, and the product distribution can be analyzed to understand catalyst activity and selectivity.

A Comparative Benchmarking Guide to the Synthesis of cis-4-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary synthesis routes for the production of cis-4-Nonene, a valuable alkene intermediate in various research and development applications. The routes benchmarked are the Wittig reaction, partial hydrogenation of alkynes, and Z-selective olefin metathesis. This document offers an objective analysis of each method's performance, supported by representative experimental data, detailed protocols, and mechanistic visualizations to aid in methodology selection.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for each synthesis route, providing a clear comparison of their respective yields, selectivity, and operational conditions.

Synthesis RouteStarting MaterialsKey Reagents/CatalystTypical Yield (%)cis (Z) SelectivityReaction ConditionsKey AdvantagesKey Disadvantages
Wittig Reaction Pentanal, Butyltriphenylphosphonium bromideStrong base (e.g., n-BuLi, NaH, KHMDS)60-85%Moderate to High (Z/E ratios from 85:15 to >95:5 are common for non-stabilized ylides)Anhydrous THF or Et₂O, -78 °C to room temp.Well-established, reliable for specific double bond placement.Stoichiometric use of phosphonium (B103445) ylide, generation of triphenylphosphine (B44618) oxide byproduct can complicate purification.
Partial Hydrogenation of Alkyne 4-Nonyne (B3188236)Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) or P-2 Nickel Catalyst (Ni(OAc)₂, NaBH₄)85-98%[1]>95% Z[1]H₂ (1 atm), Room temp., Hexane, EtOAc, or EtOHHigh cis-selectivity, high yields, clean reaction.[1]Requires synthesis of the starting alkyne, potential for over-reduction to the alkane, catalyst can be pyrophoric.[1]
Z-Selective Olefin Metathesis 1-Pentene (B89616), 1-Hexene (B165129)Molybdenum- or Ruthenium-based Z-selective catalysts70-95%85 to >98% Z[2][3]Anhydrous toluene (B28343) or CH₂Cl₂, Room temp. to 60 °CAtom-economical, uses readily available starting materials, high cis-selectivity with appropriate catalyst.Catalyst can be expensive and sensitive to air/moisture, optimization of catalyst and conditions may be required.

Experimental Protocols

Wittig Reaction for this compound

This protocol describes the synthesis of this compound from pentanal and the ylide generated from butyltriphenylphosphonium bromide. Non-stabilized ylides, such as the one used here, generally provide good Z-selectivity.[4][5][6]

Materials:

Procedure:

  • Ylide Generation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add butyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF and cool the resulting suspension to 0°C in an ice bath. Slowly add n-butyllithium (1.05 eq) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation. Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction: Dissolve pentanal (1.0 eq) in a small amount of anhydrous THF. Add the pentanal solution dropwise to the ylide suspension at 0°C. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with pentane. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solution carefully under reduced pressure. The crude product is purified by flash chromatography on silica (B1680970) gel using pentane as the eluent to yield this compound.

Partial Hydrogenation of 4-Nonyne

This protocol details the highly stereoselective synthesis of this compound by the partial hydrogenation of 4-nonyne using Lindlar's catalyst.[7][8]

Materials:

  • 4-Nonyne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Quinoline (B57606) (optional, as a catalyst poison moderator)

  • Hexane or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Suspension: In a round-bottom flask, suspend Lindlar's catalyst (5-10 mol%) in hexane. If desired, a small amount of quinoline can be added to further decrease catalyst activity and prevent over-reduction.

  • Hydrogenation: Add 4-nonyne (1.0 eq) to the catalyst suspension. The flask is then evacuated and backfilled with hydrogen gas (typically from a balloon).

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere. The progress of the reaction is monitored by TLC or GC analysis to ensure the consumption of the starting alkyne and to prevent over-reduction to nonane.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to afford the crude product. Purification by distillation or flash chromatography yields pure this compound.

Z-Selective Olefin Cross-Metathesis

This protocol outlines a general procedure for the synthesis of this compound via the cross-metathesis of 1-pentene and 1-hexene using a Z-selective molybdenum-based catalyst.[2][3]

Materials:

  • 1-Pentene

  • 1-Hexene

  • Z-selective Molybdenum Catalyst (e.g., a Schrock-type catalyst)

  • Anhydrous Toluene

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, dissolve the molybdenum catalyst (1-5 mol%) in anhydrous toluene in a Schlenk flask.

  • Metathesis Reaction: Add 1-pentene (1.0 eq) and 1-hexene (1.2 eq) to the catalyst solution. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by GC-MS.

  • Work-up and Purification: Once the reaction has reached completion, the catalyst is quenched by opening the flask to the air or by adding a small amount of ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to separate the desired this compound from any homometathesis byproducts and residual catalyst.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Synthesis_Routes_for_cis_4_Nonene cluster_wittig Wittig Reaction cluster_hydrogenation Partial Hydrogenation cluster_metathesis Olefin Metathesis Pentanal Pentanal cis_4_Nonene_W This compound Pentanal->cis_4_Nonene_W Reacts with ButylPPh3Br Butyltriphenylphosphonium bromide Ylide Phosphonium Ylide ButylPPh3Br->Ylide Base (n-BuLi) Ylide->cis_4_Nonene_W Nonyne 4-Nonyne cis_4_Nonene_H This compound Nonyne->cis_4_Nonene_H H₂, Lindlar's Catalyst Pentene 1-Pentene cis_4_Nonene_M This compound Pentene->cis_4_Nonene_M Hexene 1-Hexene Hexene->cis_4_Nonene_M Z-selective Catalyst

Caption: Overview of the three main synthetic routes to this compound.

Wittig_Reaction_Mechanism Ylide Phosphonium Ylide (Nucleophile) Oxaphosphetane cis-Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane Aldehyde Pentanal (Electrophile) Aldehyde->Oxaphosphetane [2+2] Cycloaddition cis_Alkene This compound Oxaphosphetane->cis_Alkene Cycloreversion TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Caption: Simplified mechanism of the Wittig reaction for cis-alkene synthesis.

Alkyne_Hydrogenation_Workflow Start Start: 4-Nonyne Add_Catalyst Suspend Lindlar's Catalyst in Solvent Start->Add_Catalyst Add_Alkyne Add 4-Nonyne Add_Catalyst->Add_Alkyne Hydrogenate Introduce H₂ Atmosphere (1 atm) Add_Alkyne->Hydrogenate Stir Stir at Room Temperature Hydrogenate->Stir Monitor Monitor by TLC/GC Stir->Monitor Monitor->Stir Incomplete Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate End End: this compound Concentrate->End

Caption: Experimental workflow for the partial hydrogenation of an alkyne.

Olefin_Metathesis_Mechanism Catalyst [Mo]=CH₂ (Catalyst) Metallacyclobutane1 Metallacyclobutane 1 Catalyst->Metallacyclobutane1 Pentene 1-Pentene Pentene->Metallacyclobutane1 [2+2] Intermediate1 [Mo]=CH(CH₂)₂CH₃ Metallacyclobutane1->Intermediate1 retro [2+2] Ethylene1 Ethylene Metallacyclobutane1->Ethylene1 Metallacyclobutane2 Metallacyclobutane 2 Intermediate1->Metallacyclobutane2 Hexene 1-Hexene Hexene->Metallacyclobutane2 [2+2] Metallacyclobutane2->Catalyst Catalyst Regeneration cis_4_Nonene This compound Metallacyclobutane2->cis_4_Nonene retro [2+2]

Caption: Simplified catalytic cycle for Z-selective cross-metathesis.

References

Safety Operating Guide

Proper Disposal of cis-4-Nonene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat cis-4-Nonene as a flammable liquid waste. It must be collected in a designated, properly labeled container and disposed of through an approved hazardous waste management program. Under no circumstances should it be poured down the drain or mixed with general waste.

This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Pre-Disposal Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazard profile. This substance is a flammable liquid and vapor.[1][2] Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Wear protective gloves.[2]

  • Skin Protection: Wear a lab coat or other protective clothing.[2]

  • Respiratory Protection: In case of high vapor concentrations, use a respiratory organic vapor canister or an air-supplied mask.[3][4]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Keep the container tightly closed when not in use.[2][6] Keep away from heat, sparks, open flames, and other ignition sources.[2][6]

Step-by-Step Disposal Procedure for this compound Waste

This procedure applies to unused, contaminated, or waste this compound.

1. Waste Collection:

  • Designate a specific, compatible waste container for flammable liquid waste. This can be the original container or another suitable glass, plastic, or metal container.[7]
  • The container must be in good condition with a secure, leak-proof cap.[8]
  • Do not mix this compound waste with incompatible materials. Store acids and bases separately.[8][9]

2. Labeling the Waste Container:

  • Immediately label the waste container with a hazardous waste tag.[7][8]
  • The label must clearly state "Hazardous Waste" and "Flammable Liquid."
  • Identify the contents as "this compound Waste" and list all constituents and their approximate concentrations. Do not use abbreviations or chemical formulas.[9]
  • Record the date when waste was first added to the container (accumulation start date).

3. Storing the Waste Container:

  • Store the waste container in a designated Satellite Accumulation Area (SAA). This can be a designated area on a benchtop or within a chemical fume hood.[8]
  • Keep the waste container closed at all times, except when adding waste.[2][7][8]
  • Ensure the storage area is well-ventilated and away from ignition sources.
  • Use secondary containment, such as a tray, to capture any potential leaks.[2]

4. Arranging for Disposal:

  • Do not allow waste to accumulate. Laboratories should not store more than 55 gallons of hazardous waste at one time.[1]
  • Once the container is full (do not fill beyond 90% capacity to allow for expansion), or if it has been in storage for a prolonged period (typically up to one year for partially filled containers), arrange for its disposal.[8]
  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup.[7] All hazardous waste must be disposed of through an approved hazardous waste collection program.[1][7]

Quantitative Data Summary

PropertyValueSource
GHS Hazard Code H226: Flammable liquid and vapor[1][2][6]
Disposal Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant[1][6]
Flash Point 30°C (86°F)[4]
Flammable Limits in Air 0.7% - 3.9%[2]

Spill and Emergency Procedures

In the event of a this compound spill, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Eliminate Ignition Sources: Turn off any open flames or equipment that could create sparks.[5]

  • Assess the Spill Size:

    • Small Spills (manageable by lab personnel):

      • Don the appropriate PPE.[5]

      • Contain the spill using an inert absorbent material like sand, cat litter, or a commercial sorbent. Do not use paper towels as they are combustible.[10]

      • Carefully collect the absorbent material using non-sparking tools.[5]

      • Place the collected material into a designated hazardous waste container.

    • Large Spills (beyond the capacity of lab personnel):

      • Evacuate the area immediately.

      • Contact your institution's emergency response team or EHS.[5]

  • Decontaminate: Clean the spill area with soap and water once the bulk of the material has been removed.

  • Report: Report the incident to your supervisor and EHS department.

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled as hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve this compound.[1]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as flammable hazardous waste.[1][2]

  • Deface Label: Completely remove or deface the original product label on the container.[1][2]

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).[1][2] Confirm this final step with your institution's EHS guidelines.

Disposal Workflow Diagram

G This compound Disposal Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect_waste 2. Collect in a Labeled, Compatible Waste Container ppe->collect_waste store_waste 3. Store in Designated Satellite Accumulation Area (SAA) collect_waste->store_waste collect_waste->spill check_full Container Full or Ready for Disposal? store_waste->check_full store_waste->spill check_full->store_waste No contact_ehs 4. Contact EHS for Waste Pickup check_full->contact_ehs Yes end End: Proper Disposal by Approved Vendor contact_ehs->end small_spill Small Spill: Absorb with Inert Material, Collect as Waste spill->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Large small_spill->collect_waste

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling cis-4-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of cis-4-Nonene. Adherence to these protocols is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

Hazard Summary

This compound is a flammable liquid and vapor that can cause irritation to the eyes and respiratory tract at high concentrations.[1] Ingestion poses an aspiration hazard.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment.

Body AreaRequired PPESpecifications & Notes
Respiratory Air-Purifying Respirator (APR) with Organic Vapor (OV) CartridgesUse NIOSH-approved respirators with black organic vapor cartridges.[2][3][4][5][6] A cartridge change-out schedule must be in place. If the concentration of this compound is unknown or exceeds the capacity of the cartridge, a supplied-air respirator is required.
Hands Chemical-Resistant GlovesFor incidental contact (splashes), nitrile gloves are acceptable.[7][8][9][10][11][12][13] For extended contact or immersion, Viton™ or a Viton™/butyl rubber blend is recommended due to their high resistance to aliphatic hydrocarbons.[14][15][16] Always inspect gloves for degradation or punctures before use.
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must be worn at all times. A face shield should be worn over the goggles when there is a significant risk of splashing.
Body Flame-Retardant and Chemical-Resistant Lab CoatA lab coat made of a material resistant to flammable liquids should be worn and fully buttoned.
Footwear Closed-Toe ShoesShoes should be made of a non-porous material.

Operational Plan: Handling this compound

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.

3.1. Preparation

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.

  • Ensure Proper Ventilation: All handling of this compound must be conducted in a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment and reagents before introducing this compound to the work area.

  • Inspect PPE: Check all PPE for integrity before donning.

3.2. Donning PPE

  • Put on the lab coat and closed-toe shoes.

  • Don chemical splash goggles.

  • Wash and dry hands thoroughly before donning the appropriate chemical-resistant gloves.

  • If required, don the respirator and perform a user seal check.

3.3. Handling Procedure

  • Dispense the smallest required amount of this compound.

  • Keep containers of this compound closed when not in use.

  • Ground all equipment to prevent static discharge, as the vapor is flammable.

  • In case of a spill, immediately alert others in the area and follow the established spill response protocol.

3.4. Doffing PPE

  • Remove gloves using a technique that avoids skin contact with the contaminated exterior.

  • Remove the lab coat.

  • Remove the face shield and goggles.

  • If a respirator was used, remove it last.

  • Wash hands thoroughly with soap and water.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.